Ro 32-7315
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C22H35N3O5S |
|---|---|
Molekulargewicht |
453.6 g/mol |
IUPAC-Name |
(2S,3R)-N-hydroxy-5-methyl-3-[[2-methylpropyl(methylsulfonyl)amino]carbamoyl]-2-[(E)-3-phenylprop-2-enyl]hexanamide |
InChI |
InChI=1S/C22H35N3O5S/c1-16(2)14-20(21(26)23-25(15-17(3)4)31(5,29)30)19(22(27)24-28)13-9-12-18-10-7-6-8-11-18/h6-12,16-17,19-20,28H,13-15H2,1-5H3,(H,23,26)(H,24,27)/b12-9+/t19-,20+/m0/s1 |
InChI-Schlüssel |
BACZSFOSMGICGM-WQEUXLNQSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Ro 32-7315: A Technical Guide to its Mechanism of Action on Tumor Necrosis Factor-α-Converting Enzyme (TACE)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tumor Necrosis Factor-α (TNF-α) is a pleiotropic cytokine with a central role in orchestrating the inflammatory response. Its dysregulation is a hallmark of numerous autoimmune and inflammatory diseases, making it a prime target for therapeutic intervention. The soluble, active form of TNF-α is released from its membrane-bound precursor (pro-TNF-α) through proteolytic cleavage. This critical processing step is primarily mediated by the enzyme Tumor Necrosis Factor-α-Converting Enzyme (TACE) , also known as ADAM17 (A Disintegrin and Metalloproteinase 17). TACE, a zinc-dependent metalloproteinase, represents a key control point in the TNF-α signaling cascade. Inhibition of TACE activity is a compelling strategy for downregulating the production of soluble TNF-α and thereby mitigating inflammatory processes.
This technical guide provides an in-depth overview of the mechanism of action of Ro 32-7315 , a potent and selective inhibitor of TACE. We will delve into its inhibitory kinetics, cellular effects, and the experimental methodologies used to characterize its activity.
Mechanism of Action of this compound on TACE
This compound, chemically known as (E)-2(R)-[1(S)-(Hydroxycarbamoyl)-4-phenyl-3-butenyl]-2'-isobutyl-2'-(methanesulfonyl)-4-methylvalerohydrazide, is a potent, orally active, and competitive inhibitor of TACE.[1][2][3][4][5][6] Its mechanism of action is centered on the direct interaction with the active site of the TACE enzyme, thereby preventing the proteolytic cleavage of pro-TNF-α.
The inhibitory activity of this compound is attributed to its hydroxamate moiety, a classic zinc-binding group present in many metalloproteinase inhibitors. This group chelates the essential zinc ion within the catalytic domain of TACE, rendering the enzyme inactive. As a competitive inhibitor, this compound vies with the natural substrate, pro-TNF-α, for binding to the active site of TACE. By occupying the active site, this compound effectively blocks the access of pro-TNF-α, leading to a significant reduction in the release of soluble TNF-α. This mode of action has been demonstrated to be highly effective in both enzymatic and cellular assays.[3][4]
The direct consequence of TACE inhibition by this compound is the accumulation of the unprocessed, membrane-bound pro-TNF-α on the cell surface. This prevents the release of the soluble, pro-inflammatory form of the cytokine into the extracellular milieu, thus dampening the downstream inflammatory signaling cascade.
Quantitative Data on the Inhibitory Activity of this compound
The potency of this compound has been quantified in a variety of experimental systems, ranging from isolated enzyme assays to cellular and in vivo models. The following tables summarize the key quantitative data.
Table 1: In Vitro and In Vivo Potency of this compound
| Assay Type | System | Parameter | Value | Reference(s) |
| Enzymatic Assay | Recombinant TACE | IC50 | 5.2 nM | [3][4] |
| Cellular Assay | LPS-stimulated THP-1 cells | IC50 (TNF-α release) | 350 ± 14 nM | [3] |
| LPS-stimulated human whole blood | IC50 (TNF-α release) | 2.4 ± 0.5 µM | [3] | |
| LPS-stimulated rat whole blood | IC50 (TNF-α release) | 110 ± 18 nM | [3] | |
| In Vivo Assay | LPS-stimulated Wistar rats | ED50 (systemic TNF-α release) | 25 mg/kg (oral) | [3] |
Table 2: Selectivity Profile of this compound against Matrix Metalloproteinases (MMPs)
This compound exhibits a degree of selectivity for TACE over other related matrix metalloproteinases. This is a critical feature, as off-target inhibition of MMPs can lead to undesirable side effects.
| MMP Target | Selectivity vs. TACE (Fold) | Reference(s) |
| MMP-1 (Collagenase-1) | ~100-fold | [2] |
| MMP-8 | Low selectivity | [2] |
| MMP-13 | High selectivity | [2] |
| MMPs-2, -3, -9 | High selectivity | [2] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of scientific findings. While the full, unabridged protocols from the original publications are not publicly available, this section outlines generalized methodologies for the key experiments used to characterize this compound.
In Vitro TACE Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of isolated TACE.
-
Enzyme and Substrate Preparation:
-
Recombinant human TACE is purified and diluted to a working concentration in an appropriate assay buffer (e.g., Tris-HCl with ZnCl2 and a detergent like Brij-35).
-
A fluorogenic peptide substrate specific for TACE is prepared. This substrate typically contains a cleavage site for TACE flanked by a fluorescent reporter and a quencher. In the intact peptide, the fluorescence is quenched.
-
-
Assay Procedure:
-
The assay is performed in a 96-well or 384-well plate format.
-
Serial dilutions of this compound (or other test compounds) are prepared in the assay buffer.
-
A fixed concentration of recombinant TACE is pre-incubated with the various concentrations of the inhibitor for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).
-
The enzymatic reaction is initiated by the addition of the fluorogenic TACE substrate.
-
The increase in fluorescence, corresponding to the cleavage of the substrate and separation of the fluorophore from the quencher, is monitored over time using a fluorescence plate reader.
-
-
Data Analysis:
-
The initial rate of the reaction (slope of the fluorescence versus time curve) is calculated for each inhibitor concentration.
-
The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of an uninhibited control (enzyme and substrate only).
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated by fitting the dose-response data to a suitable sigmoidal model.
-
Cellular TNF-α Release Assay (using THP-1 cells)
This assay assesses the ability of a compound to inhibit the release of TNF-α from a relevant cell line, providing a more physiologically relevant measure of TACE inhibition.
-
Cell Culture and Stimulation:
-
The human monocytic cell line, THP-1, is cultured in appropriate media (e.g., RPMI-1640 supplemented with fetal bovine serum).
-
Cells are seeded into 96-well plates at a predetermined density.
-
To induce the expression of pro-TNF-α, the cells are stimulated with an inflammatory agent, typically lipopolysaccharide (LPS), at a concentration of approximately 1 µg/mL.[2]
-
-
Inhibitor Treatment:
-
Serial dilutions of this compound are prepared in the cell culture medium.
-
The cells are pre-incubated with the inhibitor for a specific duration (e.g., 1-2 hours) before or concurrently with LPS stimulation.
-
-
Sample Collection and Analysis:
-
After a defined incubation period with LPS and the inhibitor (e.g., 4-24 hours), the cell culture supernatant is collected.
-
The concentration of soluble TNF-α in the supernatant is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
-
-
Data Analysis:
-
The amount of TNF-α released at each inhibitor concentration is measured.
-
The percentage of inhibition of TNF-α release is calculated relative to a vehicle-treated control (cells stimulated with LPS but without the inhibitor).
-
The IC50 value for the inhibition of TNF-α release is determined from the dose-response curve.
-
Conclusion
This compound is a well-characterized, potent, and selective competitive inhibitor of TACE. Its mechanism of action, involving the direct binding to the enzyme's active site and subsequent blockage of pro-TNF-α cleavage, is supported by robust in vitro and in vivo data. The comprehensive quantitative data on its inhibitory potency and selectivity underscore its utility as a research tool for studying the physiological and pathological roles of TACE. The experimental protocols outlined in this guide provide a framework for the continued investigation of TACE inhibitors and their therapeutic potential in inflammatory diseases. While this compound itself did not proceed to clinical use, the insights gained from its study have been invaluable in the ongoing development of novel TACE-targeting therapeutics.
References
- 1. Quantify TNFa secretion by THP-1-derived macrophages with an AlphaLISA assay [moleculardevices.com]
- 2. Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. JCI - Targeting TACE-dependent EGFR ligand shedding in breast cancer [jci.org]
- 6. (E)-2(R)-[1(S)-(Hydroxycarbamoyl)-4-phenyl-3-butenyl]-2'-isobutyl-2'-(methanesulfonyl)-4-methylvalerohydrazide (this compound), a selective and orally active inhibitor of tumor necrosis factor-alpha convertase - PubMed [pubmed.ncbi.nlm.nih.gov]
Ro 32-7315: A Selective ADAM17 Inhibitor for Research and Drug Development
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ro 32-7315, a potent and selective inhibitor of ADAM17, also known as Tumor Necrosis Factor-alpha Converting Enzyme (TACE). This document details its inhibitory profile, the experimental protocols for its characterization, and the key signaling pathways it modulates.
Introduction to this compound and ADAM17
ADAM17 is a transmembrane metalloproteinase that plays a crucial role in the shedding of a wide variety of cell surface proteins, including the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) and ligands of the Epidermal Growth Factor Receptor (EGFR).[1] The dysregulation of ADAM17 activity is implicated in numerous inflammatory diseases and cancers, making it a significant therapeutic target.[2]
This compound, a hydroxamate-based inhibitor, has been identified as a potent and selective inhibitor of ADAM17.[3][4] Its ability to block the release of soluble TNF-α and other key signaling molecules has made it a valuable tool for studying the physiological and pathological roles of ADAM17.[3][5]
Quantitative Inhibitory Profile of this compound
The inhibitory activity and selectivity of this compound have been characterized through various in vitro and cell-based assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound against ADAM17 (TACE)
| Enzyme Source | IC₅₀ (nM) | Reference |
| Recombinant TACE | 5.2 | [3] |
| Recombinant TACE | 5 | [6] |
Table 2: Selectivity Profile of this compound against various Matrix Metalloproteinases (MMPs)
| Enzyme | IC₅₀ (nM) | Reference |
| MMP-1 (Collagenase-1) | 500 | [7] |
| MMP-2 (Gelatinase-A) | 250 | [7] |
| MMP-3 (Stromelysin-1) | 210 | [7] |
| MMP-7 (Matrilysin) | 310 | [7] |
| MMP-9 (Gelatinase-B) | 100 | [7] |
| MMP-12 (Macrophage Metalloelastase) | 11 | [7] |
| MMP-13 (Collagenase-3) | 110 | [7] |
Table 3: Cellular Activity of this compound in Inhibiting LPS-Induced TNF-α Release
| Cell System | IC₅₀ | Reference |
| THP-1 Cell Line | 350 ± 14 nM | [3] |
| Human Whole Blood | 2.4 ± 0.5 µM | [3] |
| Rat Whole Blood | 110 ± 18 nM | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Recombinant ADAM17 (TACE) Inhibition Assay
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of recombinant human ADAM17.
Materials:
-
Recombinant Human TACE/ADAM17 (e.g., R&D Systems, Cat# 930-ADB)[8]
-
Fluorogenic peptide substrate: Mca-PLAQAV-Dpa-RSSSR-NH₂ (e.g., R&D Systems, Cat# ES003)[8]
-
Assay Buffer: 25 mM Tris, 2.5 µM ZnCl₂, 0.005% Brij-35, pH 9.0[8]
-
This compound (or other test compounds) dissolved in DMSO
-
96-well black microplate
-
Fluorescent plate reader (Excitation: 320 nm, Emission: 405 nm)
Procedure:
-
Prepare a working solution of recombinant human TACE at 0.2 ng/µL in Assay Buffer.[8]
-
Prepare a 2X working solution of the fluorogenic substrate (e.g., 20 µM) in Assay Buffer.[8]
-
Prepare serial dilutions of this compound in Assay Buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
To each well of the 96-well plate, add 25 µL of the this compound dilution (or vehicle control).
-
Add 50 µL of the TACE working solution to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 25 µL of the 2X substrate working solution to each well.
-
Immediately place the plate in a fluorescent plate reader and measure the increase in fluorescence over time (kinetic mode) for at least 15-30 minutes at 37°C.
-
Calculate the reaction rates (V) from the linear portion of the fluorescence curves.
-
Determine the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Cellular TNF-α Shedding Assay using THP-1 Cells
This assay assesses the ability of this compound to inhibit the release of TNF-α from stimulated human monocytic THP-1 cells.
Materials:
-
THP-1 cells (human monocytic cell line)
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (or other test compounds) dissolved in DMSO
-
96-well cell culture plate
-
Human TNF-α ELISA kit
-
Cell viability assay reagent (e.g., CellTiter-Glo®)
Procedure:
-
Seed THP-1 cells into a 96-well plate at a density of 2 x 10⁵ cells/well in 100 µL of culture medium.
-
Differentiate the THP-1 cells into a macrophage-like phenotype by treating with Phorbol 12-myristate 13-acetate (PMA) at a final concentration of 20 ng/mL for 48 hours.[9]
-
After differentiation, gently aspirate the medium and replace it with fresh, serum-free medium.
-
Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1 hour at 37°C.
-
Stimulate the cells with LPS at a final concentration of 1 µg/mL to induce TNF-α production and shedding.[10][11][12]
-
Incubate the plate for 4-6 hours at 37°C in a CO₂ incubator.
-
After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant for the measurement of secreted TNF-α using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
To assess cell viability and rule out cytotoxic effects of the inhibitor, perform a cell viability assay on the remaining cells in the plate.
-
Calculate the concentration of TNF-α in each supernatant and determine the percent inhibition for each this compound concentration relative to the LPS-stimulated vehicle control.
-
Determine the IC₅₀ value as described in the previous protocol.
Flow Cytometry Analysis of Membrane-Bound TNF-α
This method is used to confirm that the inhibition of soluble TNF-α is due to the blockage of its shedding from the cell surface, leading to an accumulation of the membrane-bound form.
Materials:
-
Stimulated THP-1 cells (as prepared in the cellular shedding assay)
-
FITC- or PE-conjugated anti-human TNF-α antibody
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Following stimulation with LPS in the presence or absence of this compound, gently harvest the THP-1 cells.
-
Wash the cells twice with cold Flow Cytometry Staining Buffer by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 100 µL of Staining Buffer.
-
Add the fluorescently labeled anti-human TNF-α antibody at the manufacturer's recommended concentration.
-
Incubate the cells for 30 minutes at 4°C in the dark.
-
Wash the cells twice with Staining Buffer to remove unbound antibody.
-
Resuspend the final cell pellet in an appropriate volume of Staining Buffer for flow cytometric analysis.
-
Analyze the samples on a flow cytometer, gating on the live cell population based on forward and side scatter properties.
-
Quantify the mean fluorescence intensity (MFI) of the TNF-α staining. An increase in MFI in the presence of this compound indicates an accumulation of membrane-bound TNF-α.[13][14]
Signaling Pathways and Mechanism of Action
This compound, as a hydroxamate-based inhibitor, is believed to chelate the zinc ion within the catalytic site of ADAM17, thereby blocking its proteolytic activity.[15] This inhibition prevents the shedding of various ADAM17 substrates, leading to the modulation of multiple signaling pathways.
Figure 1: this compound inhibits ADAM17-mediated shedding of TNF-α and EGFR ligands.
The diagram above illustrates the central role of ADAM17 in releasing soluble forms of TNF-α and EGFR ligands from the cell surface. This compound directly inhibits this activity, thereby preventing the activation of downstream signaling pathways that contribute to inflammation and cell proliferation.
References
- 1. mdpi.com [mdpi.com]
- 2. What are ADAM17 inhibitors and how do they work? [synapse.patsnap.com]
- 3. (E)-2(R)-[1(S)-(Hydroxycarbamoyl)-4-phenyl-3-butenyl]-2'-isobutyl-2'-(methanesulfonyl)-4-methylvalerohydrazide (this compound), a selective and orally active inhibitor of tumor necrosis factor-alpha convertase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. Quantify TNFa secretion by THP-1-derived macrophages with an AlphaLISA assay [moleculardevices.com]
- 10. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE | PLOS One [journals.plos.org]
- 13. A new method for detecting TNF-alpha-secreting cells using direct-immunofluorescence surface membrane stainings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A new method for detecting TNF-alpha-secreting cells using direct-immunofluorescence surface membrane stainings. | Semantic Scholar [semanticscholar.org]
- 15. In Silico and Experimental ADAM17 Kinetic Modeling as Basis for Future Screening System for Modulators - PMC [pmc.ncbi.nlm.nih.gov]
Ro 32-7315: A Technical Overview of a Selective TNF-α Converting Enzyme (TACE) Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides an in-depth analysis of Ro 32-7315, a potent and selective inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17. Tumor Necrosis Factor-alpha (TNF-α) is a critical pro-inflammatory cytokine implicated in the pathophysiology of numerous inflammatory diseases. The release of its soluble, active form is dependent on the proteolytic cleavage of its membrane-bound precursor, a process mediated by TACE. This compound was developed to target this key step, thereby reducing the levels of soluble TNF-α and mitigating inflammatory responses. This document details the mechanism of action of this compound, presents its quantitative efficacy data from in vitro and in vivo studies, outlines relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.
Core Mechanism of Action: Inhibition of TACE
This compound functions as a potent, orally active inhibitor of the TNF-alpha convertase (TACE).[1] TACE is a zinc-dependent metalloproteinase responsible for the proteolytic cleavage of the membrane-bound precursor of TNF-α (pro-TNF-α) to release the soluble, biologically active 17 kDa TNF-α cytokine.[1][2] By selectively inhibiting TACE, this compound blocks this final, crucial step in the TNF-α production pathway. This leads to an accumulation of the inactive, membrane-bound form of TNF-α and a significant reduction in the levels of soluble TNF-α in the extracellular environment.[3][4] The inhibition of TACE by this compound has been shown to be highly potent, with an IC50 value of 5.2 nM against a recombinant form of the enzyme.[1][2]
Signaling Pathway for TNF-α Release and Inhibition by this compound
The following diagram illustrates the cellular signaling cascade leading to the release of TNF-α and the specific point of intervention for this compound. An inflammatory stimulus, such as Lipopolysaccharide (LPS), triggers intracellular signaling pathways (e.g., NF-κB), leading to the transcription and translation of pro-TNF-α. Pro-TNF-α is then transported to the cell surface, where it is cleaved by TACE to release soluble TNF-α.
Caption: TNF-α release pathway and the inhibitory action of this compound on TACE.
Quantitative Efficacy Data
The potency of this compound has been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative data.
Table 1: In Vitro Efficacy of this compound
| Assay System | Parameter | Value | Reference |
| Recombinant TACE | IC50 | 5.2 nM | [1][2] |
| THP-1 Cell Line (LPS-induced) | IC50 | 350 ± 14 nM | [1] |
| Human Whole Blood (LPS-induced) | IC50 | 2.4 ± 0.5 µM | [1] |
| Rat Whole Blood (LPS-induced) | IC50 | 110 ± 18 nM | [1] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Administration | Parameter | Value | Reference |
| Wistar Rats (LPS-induced systemic TNF-α) | Oral | ED50 | 25 mg/kg | [1] |
| Allen and Hamburys Hooded Rats (Adjuvant-induced arthritis) | i.p., twice daily | Paw Swelling Reduction | 42-93% (at 2.5-20 mg/kg) | [1] |
| Healthy Human Volunteers (ex vivo LPS-induced TNF-α) | Oral (450 mg single dose) | Mean Inhibition | 42% over 4 hours | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for assessing the efficacy of TACE inhibitors like this compound.
In Vitro Assay: Inhibition of LPS-Induced TNF-α Release in THP-1 Cells
This protocol describes a cell-based assay to determine the IC50 of this compound.
-
Cell Culture: Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified 5% CO2 incubator.
-
Cell Plating: Cells are seeded into 96-well plates at a density of 5 x 10^5 cells/mL.
-
Compound Treatment: this compound is dissolved in DMSO to create a stock solution and then serially diluted in culture medium to achieve the desired final concentrations. The final DMSO concentration in all wells, including controls, should be kept constant and non-toxic (e.g., 0.1% v/v). Cells are pre-incubated with the compound or vehicle (DMSO) for 1 hour.[5]
-
Stimulation: Lipopolysaccharide (LPS) from E. coli is added to the wells at a final concentration of 1 µg/mL to induce TNF-α production.[3][5] A set of wells without LPS stimulation serves as a negative control.
-
Incubation: The plates are incubated for 4 hours at 37°C.[5]
-
Supernatant Collection: After incubation, the plates are centrifuged, and the cell-free supernatants are collected.
-
TNF-α Quantification: The concentration of TNF-α in the supernatants is determined using a commercial enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: The percentage inhibition of TNF-α release is calculated for each concentration of this compound relative to the vehicle-treated, LPS-stimulated control. The IC50 value is then determined by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[4]
In Vivo Assay: LPS-Induced Endotoxemia in Rats
This protocol outlines an in vivo model to assess the oral efficacy of this compound.
-
Animal Model: Male Wistar rats are used for this study. Animals are housed under standard laboratory conditions with free access to food and water.
-
Compound Administration: this compound is formulated in a suitable vehicle and administered orally (p.o.) to the rats at various doses (e.g., 2.5, 5, 10, 20 mg/kg).[1] A control group receives the vehicle only.
-
LPS Challenge: At a specified time post-drug administration (e.g., 1 hour), rats are challenged with an intraperitoneal (i.p.) injection of LPS to induce a systemic inflammatory response and TNF-α release.
-
Blood Sampling: At the time of peak TNF-α levels (determined from preliminary studies, e.g., 90 minutes post-LPS), blood samples are collected from the animals via cardiac puncture or another appropriate method into tubes containing an anticoagulant.
-
Plasma Preparation: Plasma is separated by centrifugation.
-
TNF-α Measurement: Plasma TNF-α levels are quantified by ELISA.
-
Data Analysis: The dose-dependent inhibition of systemic TNF-α release by this compound is calculated, and the ED50 (the dose required to achieve 50% inhibition) is determined.[1]
General Experimental Workflow
The following diagram provides a generalized workflow for the evaluation of a TACE inhibitor like this compound, from initial in vitro screening to in vivo efficacy testing.
Caption: A generalized workflow for the preclinical evaluation of TACE inhibitors.
Selectivity and Clinical Status
This compound demonstrated selectivity for TACE over related matrix metalloproteinases (MMPs), which was a significant goal in its development to avoid potential side effects associated with broad-spectrum MMP inhibition.[2] Despite its promising preclinical profile, the clinical development of this compound was discontinued, reportedly due to limited oral bioavailability in humans.[2]
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of TACE that effectively reduces the release of soluble TNF-α in both in vitro and in vivo models of inflammation. The data gathered from its preclinical evaluation confirms that targeting TACE is a viable strategy for modulating TNF-α-driven inflammation. While this compound itself did not advance to later clinical phases, the insights gained from its study have been invaluable for the continued development of TACE inhibitors as a potential therapeutic class for a range of inflammatory disorders.
References
- 1. (E)-2(R)-[1(S)-(Hydroxycarbamoyl)-4-phenyl-3-butenyl]-2'-isobutyl-2'-(methanesulfonyl)-4-methylvalerohydrazide (this compound), a selective and orally active inhibitor of tumor necrosis factor-alpha convertase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE | PLOS One [journals.plos.org]
- 5. Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE | PLOS One [journals.plos.org]
Preclinical Profile of Ro 32-7315: A TACE Inhibitor
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Ro 32-7315 is a potent and selective inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17. This document provides a comprehensive overview of the preclinical data available for this compound, summarizing its in vitro and in vivo pharmacological properties. The information is intended to serve as a technical guide for researchers, scientists, and professionals involved in drug development. Key findings from various studies, including quantitative data on enzyme inhibition, cellular activity, and efficacy in animal models of inflammation, are presented. Detailed experimental protocols for the principal assays and models are provided to facilitate the replication and extension of these preclinical investigations. While this compound demonstrated significant anti-inflammatory potential, its development was discontinued (B1498344) due to limited oral bioavailability.
Core Compound Activity
This compound is a hydroxamic acid-based inhibitor that has shown high potency in inhibiting TACE in vitro.[1] Its primary mechanism of action is the inhibition of TACE, the enzyme responsible for cleaving the membrane-bound precursor of Tumor Necrosis Factor-α (pro-TNF-α) to release its soluble, active form. By inhibiting this process, this compound effectively reduces the levels of soluble TNF-α, a key mediator of inflammation.
In Vitro Enzyme Inhibition
This compound is a potent inhibitor of recombinant TACE with a reported IC50 value of 5.2 nM.[2] Its selectivity for TACE over other related matrix metalloproteinases (MMPs) has been evaluated, demonstrating a greater than 100-fold selectivity against most MMPs.[1]
| Enzyme | IC50 (nM) |
| TACE | 5.2 |
| MMP-1 | 500 |
| MMP-2 | 250 |
| MMP-3 | 210 |
| MMP-7 | 310 |
| MMP-9 | 100 |
| MMP-12 | 11 |
| MMP-13 | 110 |
Table 1: In vitro inhibitory activity of this compound against TACE and various MMPs.
In Vitro Cellular Activity
The inhibitory effect of this compound on TNF-α release has been demonstrated in various cellular systems stimulated with lipopolysaccharide (LPS).
| Cell System | Species | IC50 |
| THP-1 Monocytic Cell Line | Human | 350 ± 14 nM |
| Whole Blood | Rat | 110 ± 18 nM |
| Whole Blood | Human | 2.4 ± 0.5 µM |
Table 2: Inhibition of LPS-induced TNF-α release by this compound in different cellular assays.[2]
Of note, this compound did not affect the release of Interleukin-8 (IL-8) in these experiments, suggesting a specific action on the TACE-mediated pathway rather than a general suppression of cytokine production.
In Vivo Efficacy
The anti-inflammatory effects of this compound have been evaluated in several preclinical animal models.
LPS-Induced TNF-α Release in Rats
Oral administration of this compound to Wistar rats resulted in a dose-dependent inhibition of systemic TNF-α release induced by LPS, with an ED50 of 25 mg/kg.[2]
| Dose (mg/kg, p.o.) | TNF-α Inhibition |
| 20 | Significant reduction |
| 30 | Cmax: 218 ng/ml |
| 60 | Cmax: 405 ng/ml |
Table 3: In vivo efficacy of oral this compound in a rat model of LPS-induced endotoxemia.
Adjuvant-Induced Arthritis in Rats
In a rat model of adjuvant-induced arthritis, intraperitoneal administration of this compound (twice daily from day 0 to 14) significantly reduced secondary paw swelling.
| Dose (mg/kg, i.p., twice daily) | Inhibition of Paw Swelling |
| 2.5 | 42% |
| 5 | 71% |
| 10 | 83% |
| 20 | 93% |
Table 4: Efficacy of this compound in a rat model of adjuvant-induced arthritis.[2]
The reduction in paw swelling was associated with an improved lesion score and joint mobility.[2]
Pneumococcal Meningitis in Infant Rats
In a model of pneumococcal meningitis in infant rats, intraperitoneal injection of this compound (25 mg/kg, twice daily) initiated 3 hours post-infection, was shown to reduce hippocampal apoptosis and cortical injury.[3] While it did not significantly alter the mortality rate, it did lead to reduced weight loss and decreased cerebrospinal fluid levels of TNF and IL-6.[3]
Pharmacokinetics
Pharmacokinetic studies in rats revealed that while this compound is orally active, its development was ultimately halted due to limited oral bioavailability.[1] In a study with Wistar rats, oral administration of 30 mg/kg and 60 mg/kg resulted in maximal plasma concentrations (Cmax) of 218 ng/ml and 405 ng/ml, respectively. Plasma concentrations of this compound were determined using a specific high-performance liquid chromatographic-mass spectrometric method.
Signaling Pathways and Experimental Workflows
TACE-Mediated TNF-α Processing
The primary mechanism of action of this compound is the inhibition of TACE, which prevents the cleavage of membrane-bound pro-TNF-α into its soluble, active form.
Caption: TACE-mediated cleavage of pro-TNF-α and its inhibition by this compound.
Experimental Workflow for In Vitro Cellular Assays
The following diagram illustrates a typical workflow for assessing the in vitro efficacy of this compound in cellular assays.
Caption: Workflow for in vitro evaluation of this compound.
Detailed Experimental Protocols
Recombinant TACE Inhibition Assay
-
Objective: To determine the in vitro potency of this compound against recombinant TACE.
-
Methodology:
-
A recombinant form of TACE is used.
-
This compound is serially diluted to obtain a range of concentrations.
-
The assay is typically performed in a buffer containing Tris, ZnCl2, and a surfactant like Brij 35.
-
A fluorogenic substrate, such as a MOCA-based peptide, is added to the reaction mixture.
-
The reaction is initiated by the addition of the enzyme.
-
The fluorescence intensity is monitored over time using a fluorescence plate reader.
-
The rate of substrate cleavage is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
LPS-Induced TNF-α Release in THP-1 Cells
-
Objective: To assess the inhibitory effect of this compound on TNF-α production in a human monocytic cell line.
-
Methodology:
-
THP-1 cells are cultured in appropriate media (e.g., RPMI-1640 supplemented with fetal bovine serum).
-
Cells are seeded in 96-well plates.
-
This compound is added at various concentrations, and the cells are pre-incubated for a defined period (e.g., 30 minutes).
-
LPS (e.g., from E. coli) is added to a final concentration of 1 µg/mL to stimulate TNF-α production.
-
The cells are incubated for a further period (e.g., 4 hours) at 37°C in a CO2 incubator.
-
The cell culture supernatant is collected after centrifugation.
-
The concentration of TNF-α in the supernatant is quantified using a specific enzyme-linked immunosorbent assay (ELISA) kit.
-
The IC50 value is calculated from the dose-response curve.
-
Adjuvant-Induced Arthritis in Rats
-
Objective: To evaluate the in vivo anti-inflammatory efficacy of this compound in a rat model of chronic inflammation.
-
Methodology:
-
Animals: Male Lewis or Wistar rats are commonly used.
-
Induction of Arthritis: A suspension of heat-killed Mycobacterium tuberculosis in mineral oil (Complete Freund's Adjuvant) is injected intradermally at the base of the tail or into a hind paw.
-
Treatment: this compound is administered daily via the desired route (e.g., intraperitoneally) starting from the day of adjuvant injection. A vehicle control group is included.
-
Assessment of Arthritis:
-
Paw Swelling: The volume of the hind paws is measured at regular intervals using a plethysmometer.
-
Clinical Score: The severity of arthritis in each paw is visually scored based on erythema and swelling.
-
Joint Mobility: The angle of flexion and extension of the ankle joint can be measured.
-
-
Data Analysis: The percentage inhibition of paw swelling is calculated by comparing the treated groups with the vehicle control group.
-
Pneumococcal Meningitis in Infant Rats
-
Objective: To assess the neuroprotective effects of this compound in a model of bacterial meningitis.
-
Methodology:
-
Animals: Infant Wistar rats (e.g., 11 days old) are used.
-
Induction of Meningitis: A suspension of live Streptococcus pneumoniae is injected into the cisterna magna.
-
Treatment: this compound is administered intraperitoneally at a specified time point after infection (e.g., 3 hours). An antibiotic (e.g., ceftriaxone) is typically administered at a later time point (e.g., 18 hours post-infection).
-
Monitoring: Clinical parameters such as weight, a clinical severity score, and mortality are recorded.
-
Sample Collection: Cerebrospinal fluid (CSF) is collected to measure cytokine levels (TNF, IL-6) and other inflammatory markers.
-
Histopathology: At the end of the study, brains are harvested, and sections are stained to assess for hippocampal apoptosis and cortical necrosis.
-
Conclusion
The preclinical data for this compound demonstrate its potent and selective inhibition of TACE, leading to a significant reduction in TNF-α production both in vitro and in vivo. The compound has shown efficacy in animal models of arthritis and meningitis, highlighting the therapeutic potential of TACE inhibition in inflammatory diseases. However, the limited oral bioavailability of this compound presented a significant hurdle for its clinical development. The detailed methodologies and data presented in this guide provide a valuable resource for researchers working on TACE inhibitors and the development of novel anti-inflammatory agents.
References
Ro 32-7315: A Technical Guide for the Study of Inflammatory Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 32-7315 is a potent and selective inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17. This enzyme is critical in the inflammatory process as it cleaves the membrane-bound precursor of Tumor Necrosis Factor-α (pro-TNF-α) to release its soluble, active form. By inhibiting TACE, this compound effectively reduces the levels of soluble TNF-α, a key mediator in many inflammatory diseases.[1][2] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its use in studying inflammatory pathways, and visualizations of the relevant biological and experimental processes. Although the clinical development of this compound was discontinued (B1498344) due to limited oral bioavailability, it remains a valuable tool for preclinical research into the role of TACE in inflammation.[2]
Mechanism of Action
This compound is a hydroxamic acid-based inhibitor that chelates the zinc ion in the active site of TACE, thereby blocking its proteolytic activity. This inhibition prevents the cleavage of pro-TNF-α from the cell surface, leading to a reduction in the release of soluble TNF-α.[1] The selectivity of this compound for TACE over other matrix metalloproteinases (MMPs) makes it a useful tool for specifically investigating the role of TACE in various inflammatory models.
Data Presentation
The following tables summarize the quantitative data on the inhibitory activity of this compound from various in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Assay | Species | IC50 Value | Reference |
| Recombinant TACE | Human | 5.2 nM | [1][2] |
| LPS-induced TNF-α release in THP-1 cells | Human | 350 ± 14 nM | [1] |
| LPS-induced TNF-α release in whole blood | Human | 2.4 ± 0.5 µM | [1] |
| LPS-induced TNF-α release in whole blood | Rat | 110 ± 18 nM | [1] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Species | Dosing Regimen | Effect | Reference |
| LPS-induced systemic TNF-α release | Wistar Rat | 25 mg/kg, oral | ED50 | [1] |
| Adjuvant-induced arthritis (secondary paw swelling) | Allen and Hamburys Hooded Rat | 2.5, 5, 10, 20 mg/kg, i.p., twice daily | 42%, 71%, 83%, 93% reduction, respectively | [1] |
| Experimental Pneumococcal Meningitis (cortical injury) | Infant Rat | Intraperitoneal injection, starting 3h post-infection | Significant reduction in cortical injury | [3] |
| Experimental Pneumococcal Meningitis (hippocampal apoptosis) | Infant Rat | Intraperitoneal injection, starting 3h post-infection | Pronounced reduction in hippocampal apoptosis | [3] |
Table 3: Selectivity Profile of this compound against Matrix Metalloproteinases (MMPs)
| MMP | Fold Selectivity over TACE |
| MMP-1 (Collagenase-1) | ~100x |
| MMP-2 (Gelatinase-A) | >100x |
| MMP-3 (Stromelysin-1) | >100x |
| MMP-9 (Gelatinase-B) | >100x |
| MMP-13 (Collagenase-3) | >100x |
Note: Data compiled from multiple sources indicating high selectivity over most MMPs.
Experimental Protocols
In Vitro Assay: Inhibition of LPS-Induced TNF-α Release in THP-1 Cells
This protocol describes a method to assess the potency of this compound in inhibiting the release of TNF-α from the human monocytic cell line THP-1 stimulated with lipopolysaccharide (LPS).
Materials:
-
THP-1 cells (ATCC TIB-202)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
DMSO (for dissolving this compound)
-
96-well cell culture plates
-
Human TNF-α ELISA kit
-
Plate reader
Methodology:
-
Cell Culture: Culture THP-1 cells in RPMI-1640 medium at 37°C in a humidified atmosphere of 5% CO2. Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.
-
Cell Plating: Seed THP-1 cells into a 96-well plate at a density of 2 x 10^5 cells per well in 100 µL of culture medium.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Make serial dilutions of this compound in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.1%.
-
Treatment: Add 50 µL of the diluted this compound or vehicle (medium with DMSO) to the appropriate wells. Incubate for 1 hour at 37°C.
-
Stimulation: Prepare a working solution of LPS in culture medium. Add 50 µL of LPS solution to each well to achieve a final concentration of 1 µg/mL. For the unstimulated control wells, add 50 µL of culture medium.
-
Incubation: Incubate the plate for 4-6 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant from each well for TNF-α measurement.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α release for each concentration of this compound compared to the LPS-stimulated vehicle control. Determine the IC50 value by plotting the percentage inhibition against the log of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
In Vivo Model: Adjuvant-Induced Arthritis in Rats
This protocol describes the induction of arthritis in rats using Complete Freund's Adjuvant (CFA) and the assessment of the anti-inflammatory effects of this compound.
Materials:
-
Male Lewis or Wistar rats (150-200 g)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
This compound
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
-
Plethysmometer or digital calipers for measuring paw volume/thickness
-
Anesthesia (e.g., isoflurane)
Methodology:
-
Arthritis Induction: On day 0, administer a single intradermal injection of 0.1 mL of CFA into the plantar surface of the right hind paw of each rat under light anesthesia.
-
Grouping and Treatment: Randomly divide the rats into vehicle control and this compound treatment groups. From day 0 to day 14 (or as per study design), administer this compound (e.g., 2.5, 5, 10, 20 mg/kg) or vehicle intraperitoneally (i.p.) twice daily.[1]
-
Clinical Assessment:
-
Paw Swelling: Measure the volume of both hind paws using a plethysmometer or the thickness using digital calipers at regular intervals (e.g., every 2-3 days) starting from day 0. The increase in paw volume of the non-injected (secondary) paw is a key indicator of systemic inflammation.
-
Arthritis Score: Score the severity of arthritis in each paw based on a scale (e.g., 0-4) that considers erythema, swelling, and joint rigidity. The maximum score per rat is typically 16.
-
Body Weight: Monitor the body weight of the animals regularly as a general indicator of health.
-
-
Data Analysis: Calculate the mean paw volume and arthritis score for each group at each time point. Determine the percentage inhibition of secondary paw swelling in the treated groups compared to the vehicle control group. Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine the significance of the treatment effects.
Mandatory Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound in inhibiting the TACE-mediated release of soluble TNF-α.
Experimental Workflow: In Vitro Assay
Caption: Workflow for determining the in vitro potency of this compound.
Logical Relationship: TACE Inhibition and Anti-Inflammatory Effect
Caption: The logical cascade from TACE inhibition by this compound to its anti-inflammatory outcome.
References
- 1. (E)-2(R)-[1(S)-(Hydroxycarbamoyl)-4-phenyl-3-butenyl]-2'-isobutyl-2'-(methanesulfonyl)-4-methylvalerohydrazide (this compound), a selective and orally active inhibitor of tumor necrosis factor-alpha convertase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. journals.asm.org [journals.asm.org]
The Discovery and Development of Ro 32-7315: A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
Ro 32-7315, chemically known as (E)-2(R)-[1(S)-(Hydroxycarbamoyl)-4-phenyl-3-butenyl]-2'-isobutyl-2'-(methanesulfonyl)-4-methylvalerohydrazide, emerged as a potent and selective inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17.[1] This document provides a comprehensive technical overview of the discovery and development history of this compound, detailing its mechanism of action, preclinical and clinical findings. Key quantitative data are summarized in structured tables, and detailed experimental methodologies for pivotal studies are described. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of this compound's journey from a promising therapeutic candidate to its eventual discontinuation.
Introduction
Tumor Necrosis Factor-α (TNF-α) is a pro-inflammatory cytokine deeply implicated in the pathogenesis of numerous inflammatory diseases, including rheumatoid arthritis.[1] The conversion of the membrane-bound precursor, pro-TNF-α, to its soluble, active form is a critical step in the inflammatory cascade, mediated by the enzyme TACE.[1] The inhibition of TACE, therefore, presented a compelling therapeutic strategy for the oral treatment of inflammatory disorders. This compound was developed by Roche as a potent, orally active TACE inhibitor with the aim of addressing this therapeutic need.[2]
Discovery and Synthesis
The synthesis of this compound was achieved through a linear six-step process, with a key final step involving the conversion of a carboxylic acid precursor to the active hydroxamic acid.[3][4] The stereochemistry of the molecule was carefully controlled during the synthesis to ensure the desired pharmacological activity.
Final Synthesis Step
A critical step in the synthesis of this compound is the conversion of the corresponding carboxylic acid to the hydroxamic acid using hydroxylamine. The choice of solvent was found to be crucial in this reaction. While the use of dichloromethane (B109758) resulted in an undesirable mixture of O- and N-acylation products, performing the reaction in tetrahydrofuran (B95107) (THF) yielded a 94:6 ratio in favor of the desired N-acylated product, this compound.[4] The final product could then be purified by crystallization from aqueous ethanol.[4]
Mechanism of Action
This compound is a potent and selective inhibitor of TACE.[1] Its primary mechanism of action involves binding to the active site of the TACE enzyme, thereby preventing the proteolytic cleavage of pro-TNF-α and the subsequent release of soluble TNF-α.[1] This leads to an accumulation of the unprocessed, membrane-bound form of TNF-α on the cell surface.[5]
Figure 1: Mechanism of action of this compound.
Preclinical Development
The preclinical evaluation of this compound involved a series of in vitro and in vivo studies to determine its potency, selectivity, and efficacy.
In Vitro Potency and Selectivity
This compound demonstrated potent inhibition of a recombinant form of TACE with a 50% inhibitory concentration (IC50) of 5.2 nM.[1] Its selectivity was assessed against a panel of related matrix metalloproteinases (MMPs), revealing a favorable profile with significantly lower inhibitory activity against most MMPs.[1][6]
| Target Enzyme | IC50 (nM) |
| TACE | 5.2 [1] |
| MMP-1 (Collagenase-1) | 500[6] |
| MMP-2 (Gelatinase A) | 250[6] |
| MMP-3 (Stromelysin-1) | 210[6] |
| MMP-7 (Matrilysin) | 310[6] |
| MMP-9 (Gelatinase B) | 100[6] |
| MMP-12 (Metalloelastase) | 11[6] |
| MMP-13 (Collagenase-3) | 110[6] |
| Table 1: In vitro inhibitory potency of this compound against TACE and various MMPs. |
Cellular Assays
The ability of this compound to inhibit the release of TNF-α was evaluated in various cellular systems stimulated with lipopolysaccharide (LPS).
| Cell System | IC50 |
| THP-1 cell line | 350 ± 14 nM[1] |
| Human whole blood | 2.4 ± 0.5 µM[1] |
| Rat whole blood | 110 ± 18 nM[1] |
| Table 2: Inhibition of LPS-induced TNF-α release by this compound in cellular assays. |
In Vivo Efficacy
Oral administration of this compound to Wistar rats resulted in a dose-dependent inhibition of LPS-induced systemic TNF-α release, with a median effective dose (ED50) of 25 mg/kg.[1]
In a rat model of adjuvant-induced arthritis, intraperitoneal administration of this compound (twice daily for 14 days) significantly reduced secondary paw swelling in a dose-dependent manner.[1]
| Dose (mg/kg, i.p., twice daily) | Reduction in Paw Swelling (%) |
| 2.5 | 42[1] |
| 5 | 71[1] |
| 10 | 83[1] |
| 20 | 93[1] |
| Table 3: Efficacy of this compound in a rat model of adjuvant-induced arthritis. |
In a head-to-head comparison with the collagenase inhibitor Ro 32-3555 in an infant rat model of pneumococcal meningitis, this compound demonstrated significant neuroprotective effects. It reduced cortical injury and had a profound anti-apoptotic effect in the hippocampus.[7] Treatment with this compound also led to a significant reduction in cerebrospinal fluid (CSF) levels of TNF-α and Interleukin-6 (IL-6).[8]
Clinical Development
This compound progressed to a Phase I clinical trial in healthy human volunteers.[7] In a placebo-controlled, single-dose study, oral administration of 450 mg of this compound resulted in a significant suppression of ex vivo LPS-induced TNF-α release in whole blood samples, with a mean inhibition of 42% over a 4-hour period.[1]
Despite these promising initial results, the clinical development of this compound was ultimately discontinued (B1498344) due to limited oral bioavailability.[9]
Experimental Protocols
TACE Inhibition Assay
-
Enzyme: Recombinant form of TACE (lacking the transmembrane and cytoplasmic domains).
-
Substrate: A fluorescent resonance energy transfer (FRET) peptide substrate. A common example is (7-Methoxycoumarin-4-yl)acetyl-Pro-Leu-Ala-Gln-Ala-Val-(2,4-dinitrophenyl)-Arg-Ser-Ser-Arg-NH2.
-
Procedure:
-
The recombinant TACE enzyme is incubated with varying concentrations of this compound in an appropriate assay buffer.
-
The FRET peptide substrate is added to initiate the reaction.
-
The increase in fluorescence, resulting from the cleavage of the substrate by TACE, is monitored over time using a fluorometer.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
LPS-Induced TNF-α Release in THP-1 Cells
-
Cell Line: Human monocytic THP-1 cells.
-
Stimulant: Lipopolysaccharide (LPS) from E. coli.
-
Procedure:
-
THP-1 cells are plated in a suitable culture medium.
-
The cells are pre-incubated with various concentrations of this compound.
-
LPS (e.g., 1 µg/mL) is added to the cell cultures to induce TNF-α production and release.
-
After a defined incubation period (e.g., 4-6 hours), the cell culture supernatant is collected.
-
The concentration of TNF-α in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
The IC50 value is determined by analyzing the dose-response curve.
-
Figure 2: Workflow for LPS-induced TNF-α release assay.
Adjuvant-Induced Arthritis in Rats
-
Animal Model: Lewis or Wistar rats.
-
Induction Agent: Freund's Complete Adjuvant (FCA) containing Mycobacterium tuberculosis or Mycobacterium butyricum.
-
Procedure:
-
A single intradermal injection of FCA is administered into the paw or the base of the tail of the rats.
-
The development of arthritis is monitored over a period of several weeks.
-
This compound is administered (e.g., intraperitoneally or orally) daily or twice daily, starting from the day of adjuvant injection or after the onset of arthritis.
-
Paw swelling is measured regularly using a plethysmometer.
-
At the end of the study, joint tissues can be collected for histological analysis to assess inflammation and joint damage.
-
Quantification of this compound in Plasma
-
Method: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
-
Sample Preparation: Protein precipitation from plasma samples followed by solid-phase extraction.
-
Chromatography: Separation on a C18 reversed-phase column with a gradient elution using a mobile phase typically consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol).
-
Mass Spectrometry: Detection using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode, monitoring for a specific precursor-to-product ion transition for this compound and an internal standard.
Conclusion
This compound was a potent and selective TACE inhibitor that showed considerable promise in preclinical models of inflammation and demonstrated target engagement in early clinical trials. Its development highlighted the potential of TACE inhibition as a therapeutic strategy for inflammatory diseases. However, the challenge of achieving adequate oral bioavailability ultimately led to the discontinuation of its development. The story of this compound serves as a valuable case study in drug discovery, illustrating the critical importance of pharmacokinetic properties in the successful translation of a potent and selective molecule into a viable therapeutic agent.
References
- 1. Ciclamilast Ameliorates Adjuvant-Induced Arthritis in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development and Validation of Hplc-Ms/Ms Method for Rivaroxaban Quantitation in Human Plasma Using Solid Phase Extraction Procedure – Oriental Journal of Chemistry [orientjchem.org]
- 6. tsijournals.com [tsijournals.com]
- 7. researchgate.net [researchgate.net]
- 8. tsijournals.com [tsijournals.com]
- 9. researchgate.net [researchgate.net]
Ro 32-7315: An In-depth Technical Guide on its Selectivity Profile Over Matrix Metalloproteinases
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity profile of Ro 32-7315, a potent metalloproteinase inhibitor, with a primary focus on its activity against various matrix metalloproteinases (MMPs). This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated biological pathways and workflows to support research and development efforts in the fields of pharmacology and drug discovery.
Quantitative Selectivity Profile of this compound
This compound is a hydroxamate-based inhibitor that has demonstrated significant potency against Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17 (A Disintegrin and Metalloproteinase 17). Its inhibitory activity extends to several members of the matrix metalloproteinase family. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against a panel of MMPs and TACE, providing a clear quantitative representation of its selectivity.
| Enzyme | IC50 (nM) | Reference(s) |
| TACE (ADAM17) | 5.2 | [1][2] |
| MMP-1 (Collagenase-1) | 500 | [3][4][5] |
| MMP-2 (Gelatinase-A) | 250 | [3][4][5] |
| MMP-3 (Stromelysin-1) | 210 | [3][4][5] |
| MMP-7 (Matrilysin) | 310 | [3][4][5] |
| MMP-9 (Gelatinase-B) | 100 | [3][4][5] |
| MMP-12 (Macrophage Elastase) | 11 | [3][4][5] |
| MMP-13 (Collagenase-3) | 110 | [3][4][5] |
Note: The presented IC50 values are compiled from multiple sources and may vary depending on the specific assay conditions.
The data clearly indicates that this compound is a highly potent inhibitor of TACE and MMP-12. Its inhibitory activity against other MMPs, such as MMP-1, MMP-2, MMP-3, MMP-7, MMP-9, and MMP-13, is moderate. Sources suggest that this compound exhibits a 100 to 500-fold greater selectivity for TACE over MMP-1, MMP-2, MMP-3, MMP-9, and MMP-13.
Experimental Protocols
The determination of the inhibitory activity of this compound against MMPs and TACE typically involves in vitro enzymatic assays. While the specific protocols for this compound are not exhaustively detailed in the public domain, a general and widely accepted methodology based on fluorometric detection is described below. This protocol is representative of the techniques used to generate the IC50 data presented in this guide.
General Fluorometric Assay for MMP Inhibition
This protocol outlines the key steps for determining the IC50 value of an inhibitor against a specific MMP using a fluorogenic substrate.
Materials:
-
Recombinant human MMP enzyme (e.g., MMP-1, MMP-2, MMP-9, etc.)
-
MMP inhibitor (e.g., this compound)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 10 mM CaCl2, and 0.05% Brij-35)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the MMP inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitor in assay buffer to create a range of concentrations for testing.
-
Reconstitute the recombinant MMP enzyme in assay buffer to the desired working concentration. The enzyme may require activation from its pro-form, often achieved by incubation with 4-aminophenylmercuric acetate (B1210297) (APMA).
-
Prepare the fluorogenic substrate in assay buffer at the recommended concentration.
-
-
Assay Protocol:
-
To the wells of a 96-well black microplate, add the following in order:
-
Assay Buffer
-
MMP inhibitor at various concentrations (or vehicle control)
-
Recombinant MMP enzyme
-
-
Incubate the plate at 37°C for a pre-determined period (e.g., 30 minutes) to allow for the interaction between the enzyme and the inhibitor.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Immediately begin monitoring the fluorescence intensity in a kinetic mode using a fluorescence microplate reader with appropriate excitation and emission wavelengths for the specific fluorogenic substrate (e.g., Ex/Em = 328/420 nm for Mca-Dpa substrates).
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (reaction velocity) from the linear portion of the kinetic curve for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).
-
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the study of this compound.
References
- 1. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. InnoZyme™ Gelatinase (MMP-2/MMP-9) Activity Assay kit, Fluorogenic | CBA003 [merckmillipore.com]
- 3. MMP9 Inhibitor Screening Assay Kit (Fluorometric) (ab139449) | Abcam [abcam.com]
- 4. abcam.com [abcam.com]
- 5. Fluorometric immunocapture assay for the specific measurement of matrix metalloproteinase-9 activity in biological samples: application to brain and plasma from rats with ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
Ro 32-7315: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro 32-7315 is a potent and selective inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17). As a critical regulator of TNF-α production, TACE represents a key target for the development of therapeutics aimed at a range of inflammatory diseases. This technical guide provides an in-depth overview of the chemical structure, properties, and biological activity of this compound. Detailed experimental protocols for key assays and visualizations of the relevant signaling pathway and experimental workflows are included to support further research and development efforts.
Chemical Structure and Properties
This compound, with the IUPAC name (2S,3R)-2-cinnamyl-N-hydroxy-3-(2-isobutyl-2-(methylsulfonyl)hydrazine-1-carbonyl)-5-methylhexanamide, is a hydroxamic acid-based inhibitor. Its chemical structure is characterized by a central succinate (B1194679) scaffold.
Table 1: Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 219613-02-2 | [1] |
| Molecular Formula | C22H35N3O5S | [1] |
| Molecular Weight | 453.59 g/mol | [1] |
| IUPAC Name | (2S,3R)-2-cinnamyl-N-hydroxy-3-(2-isobutyl-2-(methylsulfonyl)hydrazine-1-carbonyl)-5-methylhexanamide | [1] |
| InChI Key | BACZSFOSMGICGM-WQEUXLNQSA-N | [1] |
| Appearance | Solid powder | N/A |
| Solubility | Soluble in DMSO | N/A |
Synthesis
The synthesis of this compound has been described as a linear, six-step process. A key step in the synthesis involves the stereoselective protonation of a dialkylated enolate to establish the desired anti configuration of the 2,3-substituted succinate core. The final step of the synthesis is the conversion of a carboxylic acid to the corresponding hydroxamic acid using hydroxylamine. The choice of solvent is critical in this final step to favor N-acylation over O-acylation, with tetrahydrofuran (B95107) (THF) providing a high ratio of the desired product.[2][3]
Mechanism of Action and Signaling Pathway
This compound is a potent and selective inhibitor of TACE (ADAM17).[4] TACE is a metalloproteinase responsible for the proteolytic cleavage of the membrane-bound precursor of Tumor Necrosis Factor-α (pro-TNF-α) to its soluble, active form.[5][6] Soluble TNF-α then binds to its receptors, TNFR1 and TNFR2, initiating downstream signaling cascades. A primary pathway activated by TNF-α is the NF-κB signaling pathway, which leads to the transcription of numerous pro-inflammatory genes.[7][8] By inhibiting TACE, this compound blocks the release of soluble TNF-α, thereby attenuating the subsequent inflammatory response.
Biological Activity
This compound has demonstrated potent inhibitory activity against TACE in both enzymatic and cellular assays. It also shows efficacy in animal models of inflammation.
Table 2: In Vitro and In Vivo Activity of this compound
| Assay | System | IC50 / ED50 | Reference |
| In Vitro TACE Inhibition | Recombinant TACE | 5.2 nM | [4] |
| LPS-induced TNF-α Release | THP-1 Cells | 350 ± 14 nM | [4] |
| LPS-induced TNF-α Release | Human Whole Blood | 2.4 ± 0.5 µM | [4] |
| LPS-induced TNF-α Release | Rat Whole Blood | 110 ± 18 nM | [4] |
| In Vivo LPS-induced TNF-α Release | Wistar Rats (oral) | 25 mg/kg | [4] |
| Adjuvant-Induced Arthritis | Allen and Hamburys Hooded Rats (i.p., twice daily) | Significant reduction in paw swelling at 2.5, 5, 10, and 20 mg/kg | [4] |
Experimental Protocols
In Vitro TACE Inhibition Assay
This protocol is adapted from commercially available TACE inhibitor screening kits and the general principles of fluorogenic enzyme assays.[6][9]
Methodology:
-
Reagent Preparation:
-
Reconstitute lyophilized TACE enzyme in TACE Assay Buffer to the desired concentration.
-
Prepare a stock solution of this compound in DMSO and create a serial dilution in TACE Assay Buffer. A known TACE inhibitor, such as GM6001, should be used as a positive control.
-
Prepare the fluorogenic FRET substrate solution in TACE Assay Buffer.
-
-
Assay Procedure (96-well plate format):
-
Add TACE enzyme solution to each well.
-
Add the diluted this compound or control inhibitor to the respective wells. Include an enzyme control (buffer only) and a blank control (buffer only, no enzyme).
-
Incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding the TACE substrate solution to all wells.
-
Immediately measure the fluorescence (Excitation/Emission = 318/449 nm) at time zero.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure the fluorescence again at 30 minutes.
-
-
Data Analysis:
-
Subtract the blank reading from all measurements.
-
Calculate the change in fluorescence for each well.
-
Determine the percent inhibition for each concentration of this compound compared to the enzyme control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
LPS-Induced TNF-α Release in THP-1 Cells
This protocol is based on established methods for inducing and measuring cytokine release from monocytic cell lines.[10][11][12]
Methodology:
-
Cell Culture and Differentiation:
-
Seed THP-1 monocytic cells in a 96-well plate at a density of approximately 2 x 10^4 cells/well.
-
Induce differentiation into macrophage-like cells by treating with Phorbol 12-myristate 13-acetate (PMA) at a concentration of 20 ng/mL for 48 hours.
-
After differentiation, wash the cells with fresh medium and incubate in PMA-free medium for 24 hours.
-
-
Treatment and Stimulation:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Pre-treat the differentiated THP-1 cells with the various concentrations of this compound for 2 hours.
-
Stimulate the cells with Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL and incubate for an appropriate time (e.g., 4 to 24 hours) to induce TNF-α production.
-
-
TNF-α Quantification:
-
Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Quantify the concentration of TNF-α in the supernatant using a commercially available Human TNF-α ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve using the recombinant TNF-α provided in the ELISA kit.
-
Calculate the concentration of TNF-α in each sample from the standard curve.
-
Determine the percent inhibition of TNF-α release for each concentration of this compound compared to the LPS-stimulated control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration to calculate the IC50 value.
-
Adjuvant-Induced Arthritis in Rats
This is a widely used preclinical model for rheumatoid arthritis. The protocol is based on standard procedures described in the literature.[5][13][14]
Methodology:
-
Induction of Arthritis:
-
Suspend heat-killed Mycobacterium tuberculosis in mineral oil to prepare Complete Freund's Adjuvant (CFA).
-
Inject 0.1 mL of the CFA emulsion intradermally into the plantar surface of the right hind paw of male Lewis or Wistar rats.
-
-
Treatment:
-
On the day of adjuvant injection (Day 0), begin treatment with this compound or vehicle control.
-
Administer this compound intraperitoneally (i.p.) or orally (p.o.) at the desired doses (e.g., 2.5, 5, 10, and 20 mg/kg, twice daily) for a specified duration (e.g., 14 days).
-
-
Assessment of Arthritis:
-
Measure the volume of both the injected (primary lesion) and non-injected (secondary lesion) hind paws daily or every other day using a plethysmometer.
-
The degree of paw swelling is an indicator of the severity of inflammation.
-
A clinical score can also be assigned to each paw based on the severity of erythema and swelling.
-
-
Data Analysis:
-
Calculate the mean paw volume for each treatment group at each time point.
-
Determine the percent inhibition of paw swelling in the this compound-treated groups compared to the vehicle-treated control group.
-
Statistical analysis (e.g., ANOVA) should be performed to determine the significance of the treatment effects.
-
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of TACE. Its ability to block the production of soluble TNF-α makes it a valuable research tool for investigating the role of TACE in inflammatory processes and a lead compound for the development of novel anti-inflammatory therapies. The data and protocols presented in this guide are intended to facilitate further investigation into the therapeutic potential of this compound and other TACE inhibitors.
References
- 1. tsijournals.com [tsijournals.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tsijournals.com [tsijournals.com]
- 5. Adjuvant-Induced Arthritis Model [chondrex.com]
- 6. assaygenie.com [assaygenie.com]
- 7. TNF-α/NF-κB/Snail pathway in cancer cell migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Tace Inhibitor Screening Assay Kit Sufficient for 100 Fluorometric tests | Sigma-Aldrich [sigmaaldrich.com]
- 10. In vitro protocol for the optimal induction of inflammation in human monocyte cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantify TNFa secretion by THP-1-derived macrophages with an AlphaLISA assay [moleculardevices.com]
- 12. nanopartikel.info [nanopartikel.info]
- 13. chondrex.com [chondrex.com]
- 14. Establishment of a Rat Adjuvant Arthritis-Interstitial Lung Disease Model - PMC [pmc.ncbi.nlm.nih.gov]
understanding the function of Ro 32-7315 in arthritis models
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ro 32-7315 is a potent and selective inhibitor of Tumor Necrosis Factor-alpha Converting Enzyme (TACE), a critical enzyme in the inflammatory cascade. By blocking TACE, this compound effectively prevents the release of soluble Tumor Necrosis Factor-alpha (TNF-α), a key cytokine implicated in the pathogenesis of rheumatoid arthritis. This guide provides a comprehensive overview of the function of this compound in preclinical arthritis models, detailing its mechanism of action, efficacy data, and the experimental protocols used to evaluate its therapeutic potential.
Mechanism of Action: TACE Inhibition
This compound exerts its anti-inflammatory effects by selectively targeting and inhibiting TACE (also known as ADAM17).[1] TACE is a metalloproteinase responsible for cleaving the membrane-bound precursor of TNF-α (pro-TNF-α) to release its soluble, active form.[1][2] In inflammatory conditions such as arthritis, the overexpression of TNF-α contributes significantly to joint inflammation, cartilage degradation, and bone erosion.[3][4] By inhibiting TACE, this compound effectively reduces the levels of soluble TNF-α, thereby mitigating its downstream inflammatory effects.[1] The development of this compound was driven by the need for orally effective TNF-α inhibitors, as existing biologic therapies require parenteral administration.[5]
Quantitative Efficacy Data
The efficacy of this compound has been demonstrated in various in vitro and in vivo models. The following tables summarize the key quantitative data from these studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target/System | IC50 Value | Notes | Reference |
| Recombinant TACE | 5.2 nM | Demonstrates high potency against the target enzyme. | [1] |
| LPS-induced TNF-α release in THP-1 cells | 350 ± 14 nM | Efficacy in a human monocytic cell line. | [2] |
| LPS-induced TNF-α release in rat whole blood | 110 ± 18 nM | Potent activity in a relevant rodent model. | [1][2] |
| LPS-induced TNF-α release in human whole blood | 2.4 ± 0.5 µM | Activity demonstrated in a human ex vivo system. | [1][2] |
Table 2: In Vivo Efficacy of this compound in Adjuvant-Induced Arthritis (AIA) in Rats
| Parameter | Dosage | Route | Result | Reference |
| LPS-induced systemic TNF-α release | 25 mg/kg | Oral | ED50 for inhibition of TNF-α release. | [1] |
| Secondary Paw Swelling Reduction | 2.5 mg/kg, twice daily | i.p. | 42% reduction | [1][5] |
| Secondary Paw Swelling Reduction | 5 mg/kg, twice daily | i.p. | 71% reduction | [1][5] |
| Secondary Paw Swelling Reduction | 10 mg/kg, twice daily | i.p. | 83% reduction | [1][5] |
| Secondary Paw Swelling Reduction | 20 mg/kg, twice daily | i.p. | 93% reduction | [1][5] |
| Lesion Score and Joint Mobility | 2.5 - 20 mg/kg, twice daily | i.p. | Significant improvement | [1][5] |
Table 3: Human Ex Vivo Efficacy of this compound
| Dosage | Route | Result | Notes | Reference |
| 450 mg (single dose) | Oral | 42% mean inhibition of ex vivo LPS-induced TNF-α release over 4 hours | Study conducted in healthy male and female volunteers. | [1][2] |
Experimental Protocols
Adjuvant-Induced Arthritis (AIA) in Rats
This widely used preclinical model of rheumatoid arthritis was employed to evaluate the in vivo efficacy of this compound.[5]
-
Animal Model: Allen and Hamburys hooded rats.[1]
-
Induction of Arthritis: Arthritis was induced by a single sub-plantar injection of Freund's Complete Adjuvant (FCA) into the left hind paw.[6] This induces a primary inflammatory response in the injected paw and a subsequent systemic, immune-mediated inflammatory response that affects the non-injected paws, mimicking aspects of rheumatoid arthritis.
-
Treatment Protocol: this compound was administered intraperitoneally (i.p.) twice daily at doses of 2.5, 5, 10, and 20 mg/kg, starting from the day of adjuvant injection (day 0) and continuing for 14 days.[1][5] A vehicle group served as the control.
-
Efficacy Assessment:
-
Paw Swelling: The volume of the secondary (non-injected) paw was measured as an indicator of systemic inflammation.
-
Lesion Score: The severity of arthritis in the paws was visually scored.
-
Joint Mobility: The degree of joint movement was assessed.
-
LPS-Induced TNF-α Release Assays
These assays were used to determine the inhibitory activity of this compound on TNF-α production in both cellular and whole blood systems.
-
Cellular Assay: The human monocytic cell line, THP-1, was stimulated with lipopolysaccharide (LPS) to induce TNF-α production.[1][2] The concentration of this compound required to inhibit 50% of the TNF-α release (IC50) was determined.
-
Whole Blood Assay: Freshly collected human and rat whole blood was incubated with various concentrations of this compound prior to stimulation with LPS.[1][2] The amount of TNF-α released into the plasma was measured to calculate the IC50.
-
In Vivo Assay: Wistar rats were orally administered this compound before being challenged with LPS to induce systemic TNF-α release.[1] The dose of this compound that resulted in a 50% reduction in plasma TNF-α levels (ED50) was determined.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in inhibiting inflammation.
Experimental Workflow for Adjuvant-Induced Arthritis Model
Caption: Workflow of the in vivo adjuvant-induced arthritis experiment.
Conclusion
This compound has demonstrated significant potential as a therapeutic agent for arthritis in preclinical models. Its potent and selective inhibition of TACE leads to a marked reduction in the production of soluble TNF-α, a key driver of inflammation and joint destruction. The robust in vivo efficacy observed in the adjuvant-induced arthritis model, coupled with its oral activity, highlights its potential as a valuable small molecule alternative to biologic TNF-α inhibitors. Further investigation into its clinical safety and efficacy was warranted based on these promising preclinical findings, although its development was eventually discontinued (B1498344) due to limited oral bioavailability.[7] Nevertheless, the study of this compound provides a valuable framework for the development of future TACE inhibitors for the treatment of inflammatory diseases.
References
- 1. (E)-2(R)-[1(S)-(Hydroxycarbamoyl)-4-phenyl-3-butenyl]-2'-isobutyl-2'-(methanesulfonyl)-4-methylvalerohydrazide (this compound), a selective and orally active inhibitor of tumor necrosis factor-alpha convertase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. mdpi.com [mdpi.com]
- 7. scielo.br [scielo.br]
The Impact of Ro 32-7315 on Cytokine Processing: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro 32-7315 is a potent and selective hydroxamic acid-based inhibitor of Tumor Necrosis Factor-alpha Converting Enzyme (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17).[1][2][3][4][5][6] TACE is a critical sheddase responsible for the proteolytic processing of the membrane-bound precursor of Tumor Necrosis Factor-alpha (pro-TNF-α) into its soluble, biologically active form.[1][6] By inhibiting TACE, this compound effectively modulates the release of TNF-α, a key pro-inflammatory cytokine implicated in a range of inflammatory diseases. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows.
Core Mechanism of Action: Inhibition of TACE
The primary mechanism by which this compound impacts cytokine processing is through its direct inhibition of TACE (ADAM17). TACE is a zinc-dependent metalloproteinase that cleaves the extracellular domain of various membrane-anchored proteins, including pro-TNF-α.[1][6] The inhibition of TACE by this compound prevents the release of soluble TNF-α, thereby downregulating the inflammatory cascade mediated by this cytokine.
Caption: Mechanism of this compound Action.
Quantitative Data on the Efficacy of this compound
The inhibitory activity of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key efficacy data.
Table 1: In Vitro Inhibition of TACE and TNF-α Release
| Assay Type | System | Parameter | Value | Reference |
| Enzymatic Assay | Recombinant TACE | IC50 | 5.2 nM | [1][6] |
| Cellular Assay | THP-1 cell line (LPS-induced) | IC50 | 350 ± 14 nM | [1] |
| Cellular Assay | Human whole blood (LPS-induced) | IC50 | 2.4 ± 0.5 µM | [1] |
| Cellular Assay | Rat whole blood (LPS-induced) | IC50 | 110 ± 18 nM | [1] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Administration | Parameter | Value | Reference |
| Wistar Rats (LPS-induced) | Oral | ED50 (TNF-α release) | 25 mg/kg | [1] |
| Allen and Hamburys Hooded Rats (Adjuvant-induced arthritis) | i.p., twice daily | % Inhibition of Paw Swelling | 42% (2.5 mg/kg), 71% (5 mg/kg), 83% (10 mg/kg), 93% (20 mg/kg) | [1] |
| Healthy Human Volunteers | Oral (450 mg) | Mean Inhibition of ex vivo TNF-α release | 42% over 4 hours | [1] |
| Infant Rat (Pneumococcal Meningitis) | Intraperitoneal | Reduction in CSF TNF and IL-6 levels | Significant | [7] |
Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of this compound.
Recombinant TACE Inhibition Assay
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of TACE.
Methodology:
-
Enzyme and Substrate: A recombinant form of TACE is utilized. A fluorogenic peptide substrate, such as MOCA, is used.[8]
-
Reaction Buffer: The assay is typically performed in a buffer containing Tris (e.g., 25 mM, pH 9.0), ZnCl2 (e.g., 2.5 mM), and a surfactant like Brij 35 (e.g., 0.005%).[8]
-
Incubation: Recombinant TACE (e.g., 100 ng/ml) is incubated with the MOCA substrate (e.g., 5 mM) in the reaction buffer.[8]
-
Inhibitor Addition: this compound is added at various concentrations.
-
Detection: The cleavage of the fluorogenic substrate is monitored over time by measuring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 325/400 nm).[8]
-
Data Analysis: The rate of substrate hydrolysis is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Caption: Workflow for Recombinant TACE Assay.
Cellular TNF-α Release Assay
Objective: To assess the ability of this compound to inhibit TNF-α release from cells.
Methodology:
-
Cell Culture: A human monocytic cell line, such as THP-1, is cultured under standard conditions.[1] Alternatively, fresh human or rat whole blood can be used.[1]
-
Stimulation: The cells or whole blood are stimulated with Lipopolysaccharide (LPS) to induce the production and release of TNF-α.[1][9]
-
Inhibitor Treatment: The cells are pre-incubated with varying concentrations of this compound before LPS stimulation.
-
Sample Collection: After a defined incubation period, the cell culture supernatant or plasma is collected.
-
TNF-α Quantification: The concentration of soluble TNF-α in the collected samples is measured using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: The percentage of inhibition of TNF-α release is calculated for each concentration of this compound, and the IC50 value is determined.
Caption: Workflow for Cellular TNF-α Release Assay.
Selectivity Profile
An important characteristic of this compound is its selectivity for TACE over other related matrix metalloproteinases (MMPs). It has been shown to be 100-500 fold more selective for TACE than for MMP-1, -2, -3, -9, and -13.[10] This selectivity is crucial for minimizing off-target effects that can arise from the broad-spectrum inhibition of MMPs, which are involved in various physiological processes. However, it is noteworthy that its selectivity over MMP-8 is not as pronounced.[10]
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of TACE that effectively reduces the processing and release of soluble TNF-α. The quantitative data from both in vitro and in vivo studies demonstrate its potential as a modulator of TNF-α-driven inflammation. The detailed experimental protocols provided herein offer a foundation for the further investigation and characterization of TACE inhibitors in drug discovery and development programs. The high selectivity of this compound for TACE over many other MMPs underscores the feasibility of developing targeted therapies for inflammatory disorders with improved safety profiles.
References
- 1. (E)-2(R)-[1(S)-(Hydroxycarbamoyl)-4-phenyl-3-butenyl]-2'-isobutyl-2'-(methanesulfonyl)-4-methylvalerohydrazide (this compound), a selective and orally active inhibitor of tumor necrosis factor-alpha convertase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | TargetMol [targetmol.com]
- 3. medkoo.com [medkoo.com]
- 4. journals.asm.org [journals.asm.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. scielo.br [scielo.br]
- 7. Matrix metalloproteinase inhibition lowers mortality and brain injury in experimental pneumococcal meningitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE | PLOS One [journals.plos.org]
Methodological & Application
Application Notes and Protocols for Ro 32-7315 in In Vitro Cell Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 32-7315 is a potent and selective inhibitor of Tumor Necrosis Factor-α Convertase (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17). TACE is a key enzyme responsible for the proteolytic cleavage of the membrane-bound precursor of Tumor Necrosis Factor-α (pro-TNF-α) to its soluble, active form.[1][2] By inhibiting TACE, this compound effectively blocks the release of TNF-α, a pro-inflammatory cytokine implicated in a variety of inflammatory diseases.[1][2] These application notes provide detailed protocols for in vitro cell-based assays to evaluate the efficacy and cellular effects of this compound.
Mechanism of Action
This compound acts as a competitive inhibitor of the TACE enzyme. This inhibition prevents the shedding of the extracellular domain of various transmembrane proteins, most notably pro-TNF-α. The reduction in soluble TNF-α leads to a dampening of the inflammatory signaling cascade initiated by this cytokine.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay System | IC50 Value | Reference |
| Recombinant TACE | Enzyme Assay | 5.2 nM | [1][2] |
| LPS-induced TNF-α release | THP-1 Cells | 350 ± 14 nM | [1][2] |
| LPS-induced TNF-α release | Human Whole Blood | 2.4 ± 0.5 µM | [1][2] |
| LPS-induced TNF-α release | Rat Whole Blood | 110 ± 18 nM | [1][2] |
Table 2: Selectivity Profile of this compound against Matrix Metalloproteinases (MMPs)
| MMP Target | IC50 Value | Reference |
| MMP-1 (Collagenase-1) | 500 nM | [3] |
| MMP-2 (Gelatinase-A) | 250 nM | [3] |
| MMP-3 (Stromelysin-1) | 210 nM | [3] |
| MMP-7 (Matrilysin) | 310 nM | [3] |
| MMP-8 (Collagenase-2) | Not specified, but this compound is noted to have lower selectivity for MMP-8 | [4] |
| MMP-9 (Gelatinase-B) | 100 nM | [3] |
| MMP-12 (Macrophage Metalloelastase) | 11 nM | [3] |
| MMP-13 (Collagenase-3) | 110 nM | [3] |
Experimental Protocols
TACE Inhibition Assay (Fluorogenic Substrate-Based)
This protocol describes a method to determine the inhibitory activity of this compound on TACE using a fluorogenic substrate.
Materials:
-
Recombinant human TACE/ADAM17
-
Fluorogenic TACE substrate (e.g., a FRET peptide like ABZ-based substrate)[5]
-
Assay Buffer (e.g., 25 mM Tris, pH 9.0, 2.5 µM ZnCl₂, 0.005% Brij-35)
-
This compound
-
DMSO (for compound dilution)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in Assay Buffer. Also, prepare a vehicle control (DMSO in Assay Buffer).
-
In a 96-well plate, add the diluted this compound or vehicle control.
-
Add the recombinant TACE enzyme to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the fluorogenic TACE substrate to each well.
-
Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen substrate in a kinetic mode for 30-60 minutes at 37°C.
-
Calculate the reaction rates (slope of the linear portion of the fluorescence curve).
-
Determine the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Inhibition of LPS-Induced TNF-α Release in THP-1 Cells
This protocol details the procedure to measure the effect of this compound on the release of TNF-α from lipopolysaccharide (LPS)-stimulated human monocytic THP-1 cells.[6][7]
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
DMSO
-
96-well tissue culture plates
-
Human TNF-α ELISA kit
-
Microplate reader for ELISA
Procedure:
-
Seed THP-1 cells into a 96-well plate at a density of 0.5 x 10⁶ cells/ml.[6]
-
Prepare various concentrations of this compound in culture medium. The final DMSO concentration should be kept below 0.1%.
-
Pre-incubate the cells with the different concentrations of this compound or vehicle control (medium with DMSO) for 1 hour at 37°C in a 5% CO₂ incubator.
-
Stimulate the cells by adding LPS to a final concentration of 1 µg/ml.[6]
-
Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator.[6][8][9]
-
After incubation, centrifuge the plate to pellet the cells.
-
Collect the supernatant for TNF-α measurement.
-
Quantify the amount of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of TNF-α release for each this compound concentration compared to the LPS-stimulated vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (MTT Assay)
This protocol is to assess the potential cytotoxic effects of this compound on cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10][11][12]
Materials:
-
Cells of interest (e.g., THP-1)
-
Complete culture medium
-
This compound
-
DMSO
-
MTT solution (5 mg/ml in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)[12]
-
96-well tissue culture plates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight (for adherent cells).
-
Treat the cells with various concentrations of this compound (and a vehicle control) for the desired duration (e.g., 24-48 hours).
-
After the treatment period, add 10 µl of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator.[10]
-
For adherent cells, carefully remove the medium. For suspension cells, centrifuge the plate and then remove the medium.
-
Add 100 µl of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Visualizations
Caption: ADAM17 (TACE) signaling pathway and the inhibitory action of this compound.
Caption: Workflow for the inhibition of LPS-induced TNF-α release assay.
References
- 1. Updates on Inflammatory Molecular Pathways Mediated by ADAM17 in Autoimmunity | MDPI [mdpi.com]
- 2. (E)-2(R)-[1(S)-(Hydroxycarbamoyl)-4-phenyl-3-butenyl]-2'-isobutyl-2'-(methanesulfonyl)-4-methylvalerohydrazide (this compound), a selective and orally active inhibitor of tumor necrosis factor-alpha convertase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. journals.plos.org [journals.plos.org]
- 5. Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE | PLOS One [journals.plos.org]
- 6. Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Item - Immunofluorescence of membrane-bound TNF-α on the surface of THP-1 cells and human monocytes after this compound treatment. - Public Library of Science - Figshare [plos.figshare.com]
- 9. Item - THP-1 cell surface accumulation of membrane-bound TNF-α after this compound and TQ (Panel A) or Celastrol (Panel B) treatment. - Public Library of Science - Figshare [plos.figshare.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. researchhub.com [researchhub.com]
- 12. MTT assay [protocols.io]
Application Notes and Protocols for Ro 32-7315 in THP-1 Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 32-7315 is a potent and selective inhibitor of Tumor Necrosis Factor-α (TNF-α) Converting Enzyme (TACE), also known as ADAM17.[1][2] TACE is a metalloproteinase responsible for the proteolytic cleavage of membrane-bound pro-TNF-α into its soluble, biologically active 17-kDa form.[1] In inflammatory conditions, activated monocytes and macrophages are primary sources of TNF-α, a key mediator of the inflammatory response.[1] The human monocytic cell line, THP-1, is widely used as a model to study monocyte and macrophage biology, including the inflammatory processes that lead to TNF-α production and release.[3][4]
These application notes provide detailed protocols for utilizing this compound to study the inhibition of TNF-α release and the accumulation of its membrane-bound precursor in THP-1 cells.
Mechanism of Action
This compound is a succinate (B1194679) hydroxamate-based inhibitor that demonstrates high selectivity for TACE over many other matrix metalloproteinases (MMPs).[3] In THP-1 cells stimulated with lipopolysaccharide (LPS), this compound effectively blocks the final step in TNF-α secretion by inhibiting TACE-mediated cleavage of pro-TNF-α from the cell surface. This leads to a dose-dependent reduction of soluble TNF-α in the culture supernatant and a corresponding increase in the expression of membrane-bound TNF-α (m-TNF-α).[1][3] Notably, this compound does not cause a general decrease in cytokine production, as it has been shown to have no effect on the release of Interleukin-8 (IL-8) in THP-1 cells.[1]
Quantitative Data Summary
The following tables summarize the quantitative data for the effects of this compound in experimental settings using THP-1 cells.
Table 1: Inhibitory Potency of this compound on LPS-Induced TNF-α Release
| Cell Type | Stimulant | IC50 Value (nM) | Reference |
| THP-1 | LPS | 350 ± 14 | [1][2] |
Table 2: Effective Concentrations of this compound in THP-1 Cell-Based Assays
| Assay | This compound Concentration | Observed Effect | Reference |
| TNF-α Release Inhibition | < 10 µM | Complete inhibition of TNF-α secretion. | [3] |
| Flow Cytometry (m-TNF-α) | 3.5 µM | Significant accumulation of membrane-bound TNF-α. | [3][5] |
Experimental Protocols
General THP-1 Cell Culture
Standard protocols for maintaining and subculturing the THP-1 cell line should be followed. These cells are grown in suspension.
-
Media: RPMI-1640 supplemented with 10% heat-inactivated fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Maintain cell density between 1 x 10^5 and 8 x 10^5 cells/mL.
Protocol 1: Inhibition of LPS-Induced TNF-α Secretion in THP-1 Cells
This protocol details the steps to measure the dose-dependent inhibition of soluble TNF-α release from THP-1 cells.
Materials:
-
THP-1 cells
-
Complete RPMI-1640 medium
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
DMSO (vehicle control)
-
96-well cell culture plates
-
Human TNF-α ELISA kit
Procedure:
-
Cell Seeding: Seed THP-1 cells in a 96-well plate at a density of 5 x 10^5 cells/mL in complete medium.
-
Inhibitor Addition: Prepare serial dilutions of this compound in complete medium. Add the diluted inhibitor to the wells. Include a vehicle control with the same final concentration of DMSO (e.g., 0.1%).
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except for the negative control.[3][5]
-
Incubation: Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.[3][5]
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
ELISA: Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the TNF-α concentration against the log concentration of this compound and determine the IC50 value using a suitable sigmoidal dose-response curve-fitting model.
Protocol 2: Detection of Membrane-Bound TNF-α (m-TNF-α) by Flow Cytometry
This protocol allows for the detection and quantification of m-TNF-α accumulation on the surface of THP-1 cells following treatment with this compound.
Materials:
-
THP-1 cells
-
Complete RPMI-1640 medium
-
This compound (e.g., 3.5 µM final concentration)[5]
-
LPS (1 µg/mL final concentration)[5]
-
DMSO (vehicle control)
-
FITC-conjugated anti-human m-TNF-α antibody
-
Flow cytometry buffer (e.g., PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Cell Treatment: In a multi-well plate or culture tubes, treat THP-1 cells (5 x 10^5 cells/mL) with this compound (e.g., 3.5 µM) or DMSO for a short pre-incubation period.[5]
-
Stimulation: Add LPS to a final concentration of 1 µg/mL.[5]
-
Cell Staining:
-
Wash the cells with cold flow cytometry buffer.
-
Resuspend the cells in the buffer containing a FITC-conjugated anti-human m-TNF-α antibody.
-
Incubate on ice for 30-60 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Wash the cells again to remove unbound antibody.
-
Resuspend the cells in flow cytometry buffer.
-
Analyze the cells on a flow cytometer, gating on the live cell population. Measure the mean fluorescence intensity (MFI) of the FITC signal.
-
-
Data Interpretation: An increase in MFI in the this compound-treated cells compared to the DMSO control indicates an accumulation of m-TNF-α on the cell surface.[3]
Troubleshooting and Considerations
-
Cell Viability: It is crucial to assess the cytotoxicity of this compound at the concentrations used, as high concentrations may affect cell viability and confound the results. A viability assay (e.g., Trypan Blue exclusion or MTT assay) is recommended.
-
LPS Potency: The potency of LPS can vary between lots. It is advisable to perform a dose-response experiment to determine the optimal concentration for TNF-α induction in your specific THP-1 cell culture.
-
DMSO Concentration: Ensure the final concentration of DMSO is consistent across all experimental conditions and does not exceed a level that affects cell function (typically <0.5%).
-
Antibody Specificity: For flow cytometry and immunofluorescence, use an antibody specifically validated for the detection of the extracellular domain of human TNF-α.
-
Differentiation State: The response of THP-1 cells can be influenced by their differentiation state. For experiments mimicking macrophages, THP-1 cells can be differentiated with phorbol (B1677699) 12-myristate 13-acetate (PMA) prior to stimulation. Note that differentiation will alter the cellular response and should be considered in the experimental design.[4][6]
By following these detailed application notes and protocols, researchers can effectively utilize this compound as a tool to investigate the role of TACE and TNF-α processing in the THP-1 cell model of monocytic inflammation.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. (E)-2(R)-[1(S)-(Hydroxycarbamoyl)-4-phenyl-3-butenyl]-2'-isobutyl-2'-(methanesulfonyl)-4-methylvalerohydrazide (this compound), a selective and orally active inhibitor of tumor necrosis factor-alpha convertase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. moleculardevices.com [moleculardevices.com]
- 5. Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE | PLOS One [journals.plos.org]
- 6. Polarizing macrophages derived from human THP-1 cells in vitro: methods and protocols - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ro 32-7315 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 32-7315 is a potent and selective inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17. TACE is a metalloproteinase responsible for the shedding of the extracellular domain of membrane-bound pro-Tumor Necrosis Factor-α (pro-TNF-α), releasing the soluble, pro-inflammatory cytokine TNF-α.[1][2][3] By inhibiting TACE, this compound effectively reduces the levels of soluble TNF-α, a key mediator in numerous inflammatory diseases. These application notes provide a summary of the reported dosages and administration of this compound in various preclinical animal models, along with detailed experimental protocols and a visualization of the relevant signaling pathway.
Data Presentation
In Vivo Efficacy of this compound in Rat Models
| Animal Model | Species/Strain | Administration Route | Dosage | Dosing Schedule | Key Findings | Reference(s) |
| LPS-Induced Endotoxemia | Wistar Rat | Oral | 20-60 mg/kg | Single dose 30 minutes prior to LPS challenge | Dose-dependent inhibition of systemic TNF-α release. ED₅₀ of 25 mg/kg. | [1][2] |
| Adjuvant-Induced Arthritis | Allen and Hambury's Hooded Rat | Intraperitoneal (i.p.) | 2.5, 5, 10, 20 mg/kg | Twice daily for 14 days | Significant, dose-dependent reduction in secondary paw swelling (42%, 71%, 83%, and 93% respectively). Improved lesion score and joint mobility. | [1][2] |
| Pneumococcal Meningitis | Infant Rat | Intraperitoneal (i.p.) | 25 mg/kg | Twice daily | Reduced weight loss and cerebrospinal fluid levels of TNF-α and IL-6. Decreased hippocampal apoptosis and cortical injury. | [2] |
Note: While this compound has been mentioned for use in "rodent models," specific dosage and administration protocols for mice have not been detailed in the reviewed literature. The data presented here is specific to rat models.
Signaling Pathway
The primary mechanism of action of this compound is the inhibition of TACE, which plays a crucial role in the inflammatory cascade mediated by TNF-α.
Caption: Inhibition of TACE by this compound blocks the release of soluble TNF-α.
Experimental Protocols
LPS-Induced Endotoxemia in Wistar Rats
This model is used to evaluate the acute anti-inflammatory effects of compounds by measuring their ability to inhibit the systemic release of TNF-α following a lipopolysaccharide (LPS) challenge.
Materials:
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose (B11928114) in water)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free saline
-
Wistar rats
-
Oral gavage needles
-
Blood collection supplies (e.g., syringes, EDTA tubes)
-
ELISA kit for rat TNF-α
Protocol:
-
Animal Acclimatization: House male Wistar rats in a controlled environment for at least one week prior to the experiment.
-
This compound Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle. The concentration should be calculated to deliver the desired dose in a volume of 5-10 ml/kg.
-
Dosing:
-
Administer this compound (e.g., 20, 30, 60 mg/kg) or vehicle to the rats via oral gavage.
-
-
LPS Challenge: 30 minutes after drug administration, inject LPS (e.g., 0.5-1 mg/kg) intraperitoneally.
-
Blood Collection: At a peak time for TNF-α release (typically 1.5-2 hours post-LPS), collect blood samples via cardiac puncture or from the tail vein into EDTA tubes.
-
Sample Processing: Centrifuge the blood samples to separate the plasma and store at -80°C until analysis.
-
TNF-α Quantification: Measure the concentration of TNF-α in the plasma samples using a commercially available rat TNF-α ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α release for each treatment group compared to the vehicle-treated control group. Determine the ED₅₀ value.
Caption: Experimental workflow for the LPS-induced endotoxemia model in rats.
Adjuvant-Induced Arthritis in Hooded Rats
This is a widely used model for studying chronic inflammation and the efficacy of anti-arthritic compounds.
Materials:
-
This compound
-
Vehicle for intraperitoneal injection (e.g., sterile saline or a suitable solubilizing agent)
-
Complete Freund's Adjuvant (CFA)
-
Syringes and needles for injection
-
Plethysmometer or calipers for paw volume measurement
-
Allen and Hambury's hooded rats
Protocol:
-
Animal Acclimatization: Acclimatize male Allen and Hambury's hooded rats for at least one week before the study begins.
-
Arthritis Induction (Day 0):
-
Anesthetize the rats.
-
Inject 0.1 ml of CFA into the plantar surface of the right hind paw.
-
-
This compound Preparation: Prepare a solution or suspension of this compound in a sterile vehicle suitable for intraperitoneal injection.
-
Treatment (Days 0-14):
-
Administer this compound (2.5, 5, 10, or 20 mg/kg) or vehicle intraperitoneally twice daily, starting on the day of adjuvant injection.
-
-
Assessment of Arthritis:
-
Measure the volume of the non-injected (left) hind paw (secondary inflammation) every other day using a plethysmometer or calipers.
-
Visually score the severity of arthritis based on erythema and swelling.
-
Assess joint mobility.
-
-
Data Analysis: Compare the changes in paw volume, arthritis scores, and joint mobility between the treated and vehicle control groups.
Caption: Experimental workflow for the adjuvant-induced arthritis model in rats.
Pneumococcal Meningitis in Infant Rats
This model is used to study the pathophysiology of bacterial meningitis and to evaluate neuroprotective therapies.
Materials:
-
This compound
-
Vehicle for intraperitoneal injection (e.g., succinylated gelatin)[2]
-
Streptococcus pneumoniae culture
-
Anesthetic for infant rats
-
Stereotaxic apparatus for intracisternal injection
-
Cerebrospinal fluid (CSF) and brain tissue collection supplies
-
ELISA kits for rat TNF-α and IL-6
Protocol:
-
Animal Model: Use 11-day-old infant rats.
-
Infection:
-
Anesthetize the infant rats.
-
Inject a suspension of live Streptococcus pneumoniae directly into the cisterna magna.
-
-
This compound Preparation: Resuspend this compound in the vehicle (succinylated gelatin) immediately before use.
-
Treatment:
-
Administer this compound (25 mg/kg) or vehicle via intraperitoneal injection. The first dose is given 3 hours post-infection, followed by subsequent doses (e.g., twice daily).
-
-
Monitoring: Monitor the animals for clinical signs of meningitis (e.g., weight loss, lethargy).
-
Sample Collection: At a predetermined endpoint (e.g., 42 hours post-infection), collect CSF and brain tissue.
-
Analysis:
-
Measure TNF-α and IL-6 levels in the CSF by ELISA.
-
Process brain tissue for histological analysis to assess neuronal damage (e.g., hippocampal apoptosis, cortical necrosis).
-
-
Data Analysis: Compare the clinical scores, cytokine levels, and extent of brain injury between the this compound treated and vehicle control groups.
Conclusion
This compound has demonstrated significant efficacy in various rat models of inflammation, primarily through its targeted inhibition of TACE and subsequent reduction of soluble TNF-α. The provided protocols offer a foundation for researchers to utilize this compound in their preclinical studies. Further investigation is warranted to establish optimal dosing and administration strategies in other animal species, particularly in mouse models of inflammatory and related diseases.
References
- 1. scielo.br [scielo.br]
- 2. journals.asm.org [journals.asm.org]
- 3. (E)-2(R)-[1(S)-(Hydroxycarbamoyl)-4-phenyl-3-butenyl]-2'-isobutyl-2'-(methanesulfonyl)-4-methylvalerohydrazide (this compound), a selective and orally active inhibitor of tumor necrosis factor-alpha convertase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Preparation of Ro 32-7315 Stock Solution with DMSO
Introduction
Ro 32-7315 is a potent and selective inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17).[1][2][3] TACE is a key enzyme responsible for the proteolytic cleavage of membrane-bound precursor pro-TNF-α, releasing the soluble, active form of the pro-inflammatory cytokine TNF-α.[3][4] By inhibiting TACE, this compound effectively blocks the release of TNF-α, making it a valuable tool for research in inflammatory diseases and cancer.[3][5][6][7] These application notes provide a detailed protocol for the preparation, storage, and handling of a this compound stock solution using Dimethyl Sulfoxide (DMSO) as the solvent.
Quantitative Data Summary
For ease of reference, the key chemical and physical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 453.59 g/mol | [1] |
| Chemical Formula | C22H35N3O5S | [1] |
| CAS Number | 219613-02-2 | [1] |
| Appearance | Solid powder | [1] |
| Solubility | Soluble in DMSO | [1] |
| Purity | >98% | [1] |
| Storage (Solid) | Dry, dark at 0-4°C (short-term) or -20°C (long-term) | [1] |
| Storage (Stock Solution) | 0-4°C (short-term) or -20°C / -80°C (long-term) | [1][8] |
| IC50 (TACE) | 5.2 nM (recombinant form) | [3][4] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. It is crucial to use high-purity, anhydrous DMSO to ensure the stability and integrity of the compound.
Materials
-
This compound solid powder (CAS# 219613-02-2)
-
Anhydrous Dimethyl Sulfoxide (DMSO), sterile
-
Microcentrifuge tubes (1.5 mL or 2 mL), sterile
-
Pipette and sterile filter tips
-
Analytical balance
-
Vortex mixer
Equipment
-
Personal Protective Equipment (PPE): safety glasses, lab coat, chemical-resistant gloves
-
Fume hood
-
Microcentrifuge (optional)
Procedure
-
Pre-weighing Preparation:
-
Before opening, allow the vial of this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the hygroscopic powder.
-
Perform all handling of the solid compound and DMSO within a fume hood.
-
-
Calculating Required Volumes:
-
To prepare a 10 mM stock solution, the required volume of DMSO is calculated using the following formula:
-
Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))
-
-
Example Calculation for 1 mg of this compound:
-
Mass = 0.001 g
-
Molecular Weight = 453.59 g/mol
-
Concentration = 0.010 mol/L
-
Volume (L) = 0.001 g / (453.59 g/mol * 0.010 mol/L) = 0.00022046 L
-
Volume (µL) = 220.46 µL
-
-
Therefore, to make a 10 mM stock, dissolve 1 mg of this compound in 220.46 µL of DMSO.
-
-
Dissolving the Compound:
-
Carefully weigh the desired amount of this compound powder (e.g., 1 mg) and place it into a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO (e.g., 220.46 µL) to the tube.
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A clear solution should be obtained. Gentle warming in a water bath (37°C) for a few minutes can aid dissolution if necessary.
-
If any particulates are visible, briefly centrifuge the tube to pellet them.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Label each aliquot clearly with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.
-
For long-term storage (months to years), store the aliquots at -20°C or -80°C.[1][8] For short-term storage (days to weeks), 4°C is acceptable.[1]
-
Visualizations
Experimental Workflow
The following diagram outlines the key steps for the preparation of the this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
Signaling Pathway Inhibition
This compound inhibits the shedding of cell-surface proteins, including pro-TNF-α and ligands for the Epidermal Growth Factor Receptor (EGFR), by targeting the metalloproteinase TACE (ADAM17).
Caption: this compound inhibits TACE-mediated protein shedding.
References
- 1. medkoo.com [medkoo.com]
- 2. targetmol.com [targetmol.com]
- 3. (E)-2(R)-[1(S)-(Hydroxycarbamoyl)-4-phenyl-3-butenyl]-2'-isobutyl-2'-(methanesulfonyl)-4-methylvalerohydrazide (this compound), a selective and orally active inhibitor of tumor necrosis factor-alpha convertase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. scielo.br [scielo.br]
- 6. storage.imrpress.com [storage.imrpress.com]
- 7. Targeting TACE-dependent EGFR ligand shedding in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | TargetMol [targetmol.com]
Application Notes and Protocols for Ro 32-7315 in Primary Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing Ro 32-7315, a potent and selective inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE), in primary cell cultures. TACE, also known as ADAM17, is a key sheddase responsible for the release of soluble Tumor Necrosis Factor-alpha (TNF-α), a pro-inflammatory cytokine implicated in a variety of inflammatory diseases.
Introduction
This compound is a hydroxamate-based inhibitor that has demonstrated high potency in inhibiting TACE activity and subsequent TNF-α release in various cellular systems.[1][2] Its selectivity for TACE over many other matrix metalloproteinases (MMPs) makes it a valuable tool for studying the specific roles of TACE in physiological and pathological processes.[3] These protocols are designed to guide researchers in the effective use of this compound to investigate TACE-mediated signaling in primary cell cultures, such as macrophages, monocytes, and microglia.
Data Presentation
Quantitative Inhibitory Activity of this compound
| Target | System | IC50 Value | Reference |
| Recombinant TACE | in vitro enzyme assay | 5.2 nM | [1][4] |
| LPS-induced TNF-α release | THP-1 cell line | 350 ± 14 nM | [4][5] |
| LPS-induced TNF-α release | Rat whole blood | 110 ± 18 nM | [4][5] |
| LPS-induced TNF-α release | Human whole blood | 2.4 ± 0.5 µM | [4][5] |
| LPS-induced TNF-α release | Human PBMC & Monocytes | < 10 µM (complete inhibition) | [6] |
Selectivity Profile of this compound
| MMP Target | Selectivity (fold vs. TACE) |
| MMP-1 (Collagenase-1) | ~96-fold |
| MMP-12 (Metalloelastase) | ~2-fold |
| MMP-2, -3, -9, -13 | >100-500-fold |
Signaling Pathway
Caption: TACE-mediated cleavage of membrane-bound pro-TNF-α and its inhibition by this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: Dissolve this compound powder in sterile, anhydrous Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution, for example, 10 mM.[5][7]
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C for long-term stability.[8] When ready to use, thaw an aliquot and dilute it to the final working concentration in the cell culture medium. The final DMSO concentration in the culture should be kept to a minimum, typically ≤ 0.1% (v/v), to avoid solvent-induced cytotoxicity.[6]
Protocol 2: Isolation and Culture of Primary Human Monocytes
-
Blood Collection: Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., EDTA or heparin).
-
PBMC Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Monocyte Enrichment: Enrich for monocytes from the PBMC population using either plastic adherence or immunomagnetic cell separation (e.g., CD14+ selection).
-
Culturing: Culture the isolated monocytes in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and L-glutamine at 37°C in a humidified 5% CO2 incubator.
Protocol 3: Inhibition of TACE Activity in Primary Monocytes
-
Cell Seeding: Seed the primary monocytes in a multi-well plate at a suitable density (e.g., 1 x 10^6 cells/mL). Allow the cells to adhere and equilibrate overnight.
-
Pre-treatment with this compound: The following day, remove the culture medium and replace it with fresh medium containing the desired concentrations of this compound. A dose-response experiment is recommended to determine the optimal concentration for your specific cell type and experimental conditions. Based on existing data, a concentration range of 0.1 µM to 10 µM is a good starting point.[6] Include a vehicle control (DMSO only) at the same final concentration as the highest this compound treatment.
-
Incubation: Pre-incubate the cells with this compound for 1-2 hours at 37°C.
-
Stimulation: After pre-incubation, stimulate the cells with a TACE activator, such as Lipopolysaccharide (LPS) at a concentration of 1 µg/mL, to induce TNF-α production and release.[6]
-
Sample Collection: Incubate the cells for an appropriate time period (e.g., 4-24 hours) to allow for TNF-α release.[6] Following incubation, centrifuge the plates to pellet the cells and collect the culture supernatants for analysis.
Protocol 4: Measurement of TNF-α Release by ELISA
-
ELISA Kit: Use a commercially available Human TNF-α ELISA kit and follow the manufacturer's instructions.
-
Sample Preparation: Dilute the collected cell culture supernatants as needed to fall within the linear range of the ELISA standard curve.
-
Assay Procedure: Perform the ELISA according to the kit protocol, which typically involves coating a plate with a capture antibody, adding standards and samples, followed by a detection antibody, a substrate, and a stop solution.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the concentration of TNF-α in the samples by interpolating from the standard curve. The percentage of inhibition of TNF-α release can be calculated relative to the LPS-stimulated vehicle control.
Experimental Workflow
Caption: A typical experimental workflow for assessing the inhibitory effect of this compound on TNF-α release in primary cells.
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. (E)-2(R)-[1(S)-(Hydroxycarbamoyl)-4-phenyl-3-butenyl]-2'-isobutyl-2'-(methanesulfonyl)-4-methylvalerohydrazide (this compound), a selective and orally active inhibitor of tumor necrosis factor-alpha convertase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. This compound | TargetMol [targetmol.com]
Application Notes and Protocols: Ro 32-7315 in Cancer Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 32-7315 is a potent and selective inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17).[1][2][3] While extensively studied in inflammatory disease models, its application in oncology is an emerging area of interest due to the critical role of TACE/ADAM17 in cancer progression.[1][4] TACE/ADAM17 is responsible for the shedding of various cell surface proteins, including ligands for the Epidermal Growth Factor Receptor (EGFR), which are pivotal in tumor growth, proliferation, and resistance to therapy.[4][5][6] These notes provide an overview of this compound's mechanism of action and detailed protocols for its potential application in cancer research models.
Mechanism of Action
This compound is a hydroxamate-based inhibitor that chelates the zinc ion in the active site of TACE/ADAM17, thereby blocking its proteolytic activity.[1][7] This inhibition prevents the release of the extracellular domains of TACE/ADAM17 substrates. In the context of cancer, this primarily involves the inhibition of EGFR ligand shedding (e.g., TGF-α, Amphiregulin, HB-EGF), which in turn downregulates EGFR signaling.[4][5][8] The rationale for using this compound in cancer research is to abrogate the autocrine and paracrine signaling loops that drive tumor growth and to potentially overcome resistance to EGFR-targeted therapies.[4]
Quantitative Data
The following tables summarize the in vitro and in vivo inhibitory activities of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Assay | IC50 Value | Cell Line/System | Reference |
| Recombinant TACE | 5.2 nM | Peptide Substrate | [2][3] |
| LPS-induced TNF-α release | 350 ± 14 nM | THP-1 cells | [2][3] |
| LPS-induced TNF-α release | 110 ± 18 nM | Rat Whole Blood | [2][3] |
| LPS-induced TNF-α release | 2.4 ± 0.5 µM | Human Whole Blood | [2][3] |
Table 2: Selectivity of this compound against Matrix Metalloproteinases (MMPs)
| MMP Target | IC50 Value | Reference |
| MMP-1 (Collagenase 1) | 500 nM | [7] |
| MMP-2 (Gelatinase A) | 250 nM | [7] |
| MMP-3 (Stromelysin 1) | 210 nM | [7] |
| MMP-7 (Matrilysin) | 310 nM | [7] |
| MMP-9 (Gelatinase B) | 100 nM | [7] |
| MMP-12 (Metalloelastase) | 11 nM | [7] |
| MMP-13 (Collagenase 3) | 110 nM | [7] |
Table 3: In Vivo Efficacy of this compound in a Rat Model of Inflammation
| Administration Route & Dose | Effect | Model | Reference |
| 25 mg/kg (oral) | ED50 for inhibition of LPS-induced TNF-α release | Wistar Rats | [2][3] |
| 2.5, 5, 10, and 20 mg/kg (i.p., twice daily) | 42%, 71%, 83%, and 93% reduction in adjuvant-induced secondary paw swelling, respectively | Allen and Hamburys Hooded Rats | [2][3] |
Signaling Pathway
The diagram below illustrates the role of TACE/ADAM17 in the EGFR signaling pathway and the mechanism of inhibition by this compound.
Caption: TACE/ADAM17-mediated shedding of EGFR ligands and its inhibition by this compound.
Experimental Protocols
While the efficacy of this compound has not been extensively tested in tumor models, its known mechanism of action allows for the design of relevant cancer research protocols.[5]
Protocol 1: In Vitro Inhibition of EGFR Ligand Shedding
Objective: To determine the efficacy of this compound in inhibiting the shedding of EGFR ligands from cancer cells.
Materials:
-
Cancer cell line known to express EGFR and its ligands (e.g., various breast, lung, or colon cancer cell lines).[4][6]
-
This compound (dissolved in a suitable solvent, e.g., DMSO).
-
Cell culture medium and supplements.
-
Phorbol 12-myristate 13-acetate (PMA) or other stimuli to induce shedding.
-
ELISA kit for the specific EGFR ligand being measured (e.g., TGF-α, Amphiregulin).
-
Protein concentration assay (e.g., BCA assay).
Procedure:
-
Seed cancer cells in 6-well plates and grow to 80-90% confluency.
-
Wash cells with serum-free medium.
-
Pre-incubate cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle control for 1-2 hours.
-
Stimulate shedding by adding PMA (e.g., 100 nM) to the medium and incubate for the desired time (e.g., 30 minutes to 4 hours).
-
Collect the conditioned medium and centrifuge to remove cellular debris.
-
Measure the concentration of the shed EGFR ligand in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Lyse the cells and determine the total protein concentration for normalization.
-
Calculate the IC50 value of this compound for the inhibition of ligand shedding.
References
- 1. arpi.unipi.it [arpi.unipi.it]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. (E)-2(R)-[1(S)-(Hydroxycarbamoyl)-4-phenyl-3-butenyl]-2'-isobutyl-2'-(methanesulfonyl)-4-methylvalerohydrazide (this compound), a selective and orally active inhibitor of tumor necrosis factor-alpha convertase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lirias.kuleuven.be [lirias.kuleuven.be]
- 5. storage.imrpress.com [storage.imrpress.com]
- 6. JCI - Targeting TACE-dependent EGFR ligand shedding in breast cancer [jci.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Ro 32-7315 in Neuroinflammation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 32-7315 is a potent and selective inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17.[1][2][3] TACE is a metalloproteinase responsible for the cleavage of membrane-bound pro-Tumor Necrosis Factor-α (pro-TNF-α) to its soluble, biologically active form.[3] Given the central role of TNF-α in mediating inflammatory responses, this compound has been investigated as a potential therapeutic agent in inflammatory conditions. In the context of neuroinflammation, research has particularly focused on its application in experimental models of pneumococcal meningitis, a condition characterized by a severe inflammatory response in the central nervous system.[1][2] These notes provide a comprehensive overview of the use of this compound in neuroinflammation research, including its mechanism of action, quantitative data from key studies, and detailed experimental protocols.
Mechanism of Action
This compound exerts its anti-inflammatory effects by selectively inhibiting TACE. This inhibition prevents the shedding of pro-TNF-α from the cell surface, thereby reducing the levels of soluble TNF-α. The reduction in soluble TNF-α, a key pro-inflammatory cytokine, leads to a downstream dampening of the inflammatory cascade, including the production of other cytokines like Interleukin-6 (IL-6).[1][2] In neuroinflammatory conditions, this can translate to reduced brain injury, such as apoptosis and necrosis.[1][2]
Data Presentation
The following tables summarize the quantitative data from studies investigating the effects of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | System | IC50 | Reference |
| Recombinant TACE | Enzyme Assay | 5.2 nM | [3] |
| LPS-induced TNF-α release | THP-1 cells | 350 ± 14 nM | [3] |
| LPS-induced TNF-α release | Rat whole blood | 110 ± 18 nM | [3] |
| LPS-induced TNF-α release | Human whole blood | 2.4 ± 0.5 µM | [3] |
Table 2: In Vivo Efficacy of this compound in an Infant Rat Model of Pneumococcal Meningitis
| Parameter | Treatment Group | Result | P-value | Reference |
| Brain Injury | ||||
| Hippocampal Apoptosis (apoptotic cells/visual field) | Vehicle | 6.10 ± 8.05 | [1] | |
| This compound | 0.92 ± 1.47 | P = 0.0041 | [1] | |
| Cortical Necrosis (% of total cortical volume) | Vehicle | 3.16% ± 5.89% | [1] | |
| This compound | 0.37% ± 1.34% | P = 0.0032 | [1] | |
| Cerebrospinal Fluid (CSF) Cytokines | ||||
| TNF (pg/ml) at 18 h post-infection | Vehicle | ~1500 | [1][2] | |
| This compound | ~500 | P < 0.05 | [1][2] | |
| TNF (pg/ml) at 27 h post-infection | Vehicle | ~1000 | [1][2] | |
| This compound | ~200 | P < 0.05 | [1][2] | |
| IL-6 (pg/ml) at 27 h post-infection | Vehicle | ~15000 | [1] | |
| This compound | ~5000 | P < 0.05 | [1] | |
| Clinical Outcomes | ||||
| Mortality Rate | Vehicle | 37.1% | [1][2] | |
| This compound | 56.3% | Not significantly altered (P < 0.05 vs. another compound, not vehicle) | [1][2] | |
| Weight Change (g) at 42 h post-infection | Vehicle | -0.8 ± 1.1 | [2] | |
| This compound | -0.1 ± 0.9 | P = 0.0106 | [2] |
Experimental Protocols
In Vivo Model: Infant Rat Pneumococcal Meningitis
This protocol is based on a well-established model to study the pathophysiology and treatment of bacterial meningitis.[4]
1. Animal Model:
-
Species: Wistar rats.[4]
-
Age: 11-day-old infant rats.[4]
-
Housing: Litters of 12 nursing rats with their dams are acclimatized for 5 days prior to the experiment.[4]
2. Induction of Meningitis:
-
Infectious Agent: Live Streptococcus pneumoniae.[2]
-
Procedure: Intracisternal injection of 10 µl of a bacterial suspension.[4]
3. Treatment Regimen:
-
Test Compound: this compound.
-
Vehicle: Appropriate vehicle for solubilizing this compound.
-
Dosing: The specific dosage used in the cited study was adapted from earlier rodent studies.[4]
-
Route of Administration: Intraperitoneal (i.p.) injection.[2]
-
Timing:
4. Outcome Measures and Analysis:
-
Clinical Monitoring: Record weight, a clinical score, and mortality rate throughout the experiment.[2]
-
Cerebrospinal Fluid (CSF) Analysis:
-
Histopathology:
-
Sacrifice animals at the end of the study (e.g., 42 hpi).[2]
-
Perfuse and fix the brains.
-
Perform histomorphometric analysis on brain sections to assess:
-
Mandatory Visualizations
Caption: Signaling pathway of this compound in inhibiting neuroinflammation.
Caption: Experimental workflow for in vivo studies of this compound.
References
- 1. MMPs and ADAMs in neurological infectious diseases and multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. (E)-2(R)-[1(S)-(Hydroxycarbamoyl)-4-phenyl-3-butenyl]-2'-isobutyl-2'-(methanesulfonyl)-4-methylvalerohydrazide (this compound), a selective and orally active inhibitor of tumor necrosis factor-alpha convertase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identifying Vascular Targets to Treat Hemorrhagic Stroke [ouci.dntb.gov.ua]
Measuring TACE Inhibition with Ro 32-7315: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17, is a critical metalloproteinase responsible for the shedding of the extracellular domain of membrane-bound Tumor Necrosis Factor-α (TNF-α), releasing the soluble, pro-inflammatory cytokine.[1] Dysregulation of TACE activity is implicated in a variety of inflammatory diseases, making it a key target for therapeutic intervention. Ro 32-7315 is a potent and selective inhibitor of TACE, demonstrating significant potential in preclinical studies.[2] These application notes provide detailed protocols for measuring TACE inhibition using this compound, catering to both in vitro enzymatic assays and cell-based functional assays.
Chemical and Pharmacological Properties of this compound
This compound is a hydroxamate-based inhibitor that exhibits potent and selective inhibition of TACE.[1] Its chemical and pharmacological characteristics are summarized below.
| Property | Value | Reference |
| IUPAC Name | (2S,3R)-2-cinnamyl-N-hydroxy-3-(2-isobutyl-2-(methylsulfonyl)hydrazine-1-carbonyl)-5-methylhexanamide | [3] |
| CAS Number | 219613-02-2 | [3] |
| Molecular Formula | C₂₂H₃₅N₃O₅S | [3] |
| Molecular Weight | 453.59 g/mol | [3] |
| IC₅₀ (recombinant TACE) | 5.2 nM | [2] |
| IC₅₀ (LPS-induced TNF-α release, THP-1 cells) | 350 ± 14 nM | [2] |
| IC₅₀ (LPS-induced TNF-α release, human whole blood) | 2.4 ± 0.5 µM | [2] |
| IC₅₀ (LPS-induced TNF-α release, rat whole blood) | 110 ± 18 nM | [2] |
| ED₅₀ (LPS-induced systemic TNF-α release, rats, oral) | 25 mg/kg | [2] |
Signaling Pathway of TACE-mediated TNF-α Release
TACE is the primary sheddase for pro-TNF-α. Upon cellular stimulation, for instance by lipopolysaccharide (LPS), TACE cleaves the membrane-anchored pro-TNF-α to release soluble TNF-α, which then activates downstream inflammatory signaling pathways. This compound acts by directly inhibiting the catalytic activity of TACE, thereby preventing the release of soluble TNF-α.
Caption: TACE-mediated cleavage of pro-TNF-α and its inhibition by this compound.
Experimental Protocols
In Vitro TACE Inhibition Assay using a Fluorogenic Substrate (FRET-based)
This protocol describes a direct enzymatic assay to determine the inhibitory activity of this compound against recombinant human TACE using a Fluorescence Resonance Energy Transfer (FRET) substrate.
Workflow:
Caption: Workflow for the in vitro FRET-based TACE inhibition assay.
Materials:
-
Recombinant Human TACE/ADAM17 (e.g., R&D Systems, Cat# 930-ADB)[3]
-
Fluorogenic Peptide Substrate (FRET-based), e.g., Mca-Pro-Leu-Ala-Gln-Ala-Val-Dpa-Arg-Ser-Ser-Ser-Arg-NH₂ (e.g., R&D Systems, Cat# ES003)[3]
-
Assay Buffer: 25 mM Tris, 2.5 µM ZnCl₂, 0.005% Brij-35, pH 9.0[3]
-
This compound
-
DMSO
-
Black 96-well microplate
-
Fluorescence plate reader with excitation at 320 nm and emission at 405 nm[3]
Protocol:
-
Preparation of Reagents:
-
Reconstitute recombinant human TACE in sterile, deionized water to a stock concentration of 0.2 mg/mL.[4] Further dilute to 0.2 ng/µL in Assay Buffer.[3]
-
Prepare a 2 mM stock solution of the FRET substrate in DMSO.[3] Dilute to 20 µM in Assay Buffer.[3]
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create a serial dilution series in Assay Buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the assay is consistent across all wells and typically ≤1%.
-
-
Assay Procedure:
-
In a black 96-well plate, add 50 µL of the diluted recombinant TACE solution (0.2 ng/µL) to each well.[3]
-
Add a corresponding volume of the diluted this compound or vehicle control (Assay Buffer with the same percentage of DMSO) to the wells.
-
Include a substrate blank control containing 50 µL of Assay Buffer and the vehicle.[3]
-
Incubate the plate at 37°C for 10-15 minutes.
-
Initiate the enzymatic reaction by adding 50 µL of the 20 µM FRET substrate solution to each well.[3] The final volume in each well will be 100 µL, with a final TACE concentration of 0.01 µg per well and a final substrate concentration of 10 µM.[5]
-
-
Measurement and Data Analysis:
-
Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity in kinetic mode for at least 5 minutes, with readings taken every minute.[3] The excitation wavelength should be set to 320 nm and the emission wavelength to 405 nm.[3]
-
Calculate the rate of reaction (Vmax) from the linear portion of the kinetic curve for each well.
-
Subtract the rate of the substrate blank from all other readings.
-
Plot the percentage of TACE inhibition versus the concentration of this compound.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Data Presentation:
| Compound | Concentration (nM) | % TACE Inhibition |
| This compound | 0.1 | |
| 1 | ||
| 10 | ||
| 100 | ||
| 1000 | ||
| IC₅₀ (nM) |
Cell-Based TACE Inhibition Assay: Measuring TNF-α Release from THP-1 Cells by ELISA
This protocol measures the functional inhibition of TACE by this compound in a cellular context by quantifying the amount of TNF-α released from LPS-stimulated human monocytic THP-1 cells.
Workflow:
Caption: Workflow for the cell-based ELISA for TACE inhibition.
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
DMSO
-
96-well cell culture plates
-
Human TNF-α ELISA kit (e.g., R&D Systems, Cat# DTA00D)
-
Microplate reader capable of measuring absorbance at 450 nm
Protocol:
-
Cell Culture and Plating:
-
Culture THP-1 cells in RPMI-1640 medium at 37°C in a humidified atmosphere of 5% CO₂.
-
Seed the cells into a 96-well plate at a density of 4.8 x 10⁴ cells per well in 200 µL of culture medium.[6]
-
-
Inhibitor Treatment and Stimulation:
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution in culture medium to achieve the desired final concentrations.
-
Add 25 µL of the diluted this compound or vehicle control (culture medium with the same percentage of DMSO) to the appropriate wells.[6]
-
Incubate for 30-60 minutes at 37°C.
-
Stimulate the cells by adding LPS to a final concentration of 1 µg/mL.[7]
-
-
Sample Collection and ELISA:
-
After incubation, centrifuge the plate to pellet the cells.
-
Carefully collect the cell culture supernatant for TNF-α measurement.
-
Perform the human TNF-α ELISA according to the manufacturer's instructions. A general procedure is as follows:
-
Coat a 96-well plate with a capture antibody against human TNF-α.
-
Block the plate to prevent non-specific binding.
-
Add standards and collected supernatants to the wells.
-
Add a biotinylated detection antibody that binds to a different epitope on TNF-α.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Add a substrate solution (e.g., TMB) and stop the reaction.
-
Measure the absorbance at 450 nm.
-
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards versus their known concentrations.
-
Calculate the concentration of TNF-α in each sample from the standard curve.
-
Plot the percentage of TNF-α release inhibition versus the concentration of this compound.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
-
Data Presentation:
| Compound | Concentration (nM) | TNF-α Concentration (pg/mL) | % Inhibition |
| This compound | 10 | ||
| 50 | |||
| 100 | |||
| 500 | |||
| 1000 | |||
| IC₅₀ (nM) |
Conclusion
The protocols outlined provide robust and reproducible methods for characterizing the inhibitory activity of this compound against TACE. The in vitro FRET-based assay allows for direct measurement of enzymatic inhibition, while the cell-based ELISA provides a functional readout of TACE inhibition in a physiologically relevant context. These assays are essential tools for researchers in the field of inflammation and drug development professionals investigating the therapeutic potential of TACE inhibitors.
References
- 1. Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE | PLOS One [journals.plos.org]
- 2. (E)-2(R)-[1(S)-(Hydroxycarbamoyl)-4-phenyl-3-butenyl]-2'-isobutyl-2'-(methanesulfonyl)-4-methylvalerohydrazide (this compound), a selective and orally active inhibitor of tumor necrosis factor-alpha convertase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bio-techne.com [bio-techne.com]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
overcoming Ro 32-7315 limited oral bioavailability in research
Welcome to the Technical Support Center for Ro 32-7315. This resource is designed for researchers, scientists, and drug development professionals investigating the potent and selective TACE/ADAM17 inhibitor, this compound. Our goal is to provide practical guidance and troubleshooting strategies to help you overcome challenges related to its use in research, with a primary focus on its limited oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, hydroxamic acid-based inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17.[1][2][3] TACE is a metalloproteinase responsible for cleaving the membrane-bound precursor of Tumor Necrosis Factor-α (pro-TNF-α) to release its soluble, active form. By inhibiting TACE, this compound blocks the release of TNF-α, a key pro-inflammatory cytokine. This makes it a valuable tool for studying the role of TACE and TNF-α in various inflammatory disease models.
Q2: Why was the clinical development of this compound discontinued?
Despite its high potency, the clinical development of this compound was halted due to limited oral bioavailability observed in human volunteers.[1] This is a common challenge for many hydroxamate-based inhibitors, which can exhibit poor pharmacokinetic properties.[4]
Q3: What are the known physicochemical properties of this compound?
Publicly available data on the detailed physicochemical properties of this compound are limited. However, some key information is summarized below. Researchers are advised to perform their own characterization of the specific batch of the compound they are using.
| Property | Value | Source |
| Molecular Formula | C₂₂H₃₅N₃O₅S | [5] |
| Molecular Weight | 453.6 g/mol | [6] |
| Solubility | Soluble in DMSO | [5] |
| Appearance | White solid powder | [7] |
Q4: What is the in vitro potency of this compound?
This compound is a highly potent inhibitor of TACE with selectivity over many other matrix metalloproteinases (MMPs).
| Target | IC₅₀ (nM) | Source |
| TACE (recombinant) | 5.2 | [3] |
| MMP-1 (Collagenase 1) | 500 | [8][9] |
| MMP-2 (Gelatinase A) | 250 | [8] |
| MMP-3 (Stromelysin 1) | 210 | [8] |
| MMP-7 (Matrilysin) | 310 | [8] |
| MMP-9 (Gelatinase B) | 100 | [8] |
| MMP-12 (Metalloelastase) | 11 | [8][9] |
| MMP-13 (Collagenase 3) | 110 | [8] |
IC₅₀ values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Troubleshooting Guide: Overcoming Limited Oral Bioavailability
This guide provides researchers with strategies to address the primary challenge of working with this compound in vivo: its limited oral bioavailability.
Issue 1: Inconsistent or low efficacy after oral administration in animal models.
Potential Cause: Poor absorption from the gastrointestinal (GI) tract due to low aqueous solubility and/or rapid metabolism.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low oral efficacy.
Solutions:
-
Switch to a Parenteral Route of Administration: For preclinical research, bypassing the GI tract is the most direct way to ensure systemic exposure.
-
Intraperitoneal (i.p.) Injection: This route has been successfully used for this compound in rodent models.[3] It generally offers higher bioavailability than oral administration.
-
Intravenous (i.v.) Injection: While not explicitly detailed for this compound in the reviewed literature, i.v. administration provides 100% bioavailability and is a standard approach for compounds with oral absorption issues.
-
-
Optimize Formulation for Oral Dosing: If the oral route is essential for the experimental design, consider the following formulation strategies. These are general approaches for poorly soluble compounds and would require experimental validation for this compound.
-
Co-solvent/Surfactant Systems: Increase the solubility of this compound in the dosing vehicle. A common starting point is a mixture of DMSO, PEG300, and a surfactant like Tween 80, diluted in saline or water.
-
Lipid-Based Formulations: For lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) can improve absorption by presenting the drug in a solubilized form.
-
Amorphous Solid Dispersions: Creating an amorphous solid dispersion with a polymer can enhance the dissolution rate and extent of a crystalline, poorly soluble compound.
-
Issue 2: How to prepare this compound for intraperitoneal (i.p.) injection.
Solution: Based on published preclinical studies, a vehicle of succinylated gelatin has been used for the i.p. administration of this compound in rats.
Experimental Protocol: Preparation of this compound for i.p. Injection
-
Objective: To prepare a formulation of this compound suitable for i.p. administration in a rodent model.
-
Materials:
-
This compound powder
-
Vehicle: Succinylated gelatin (e.g., Physiogel)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired dose (e.g., 25 mg/kg) and the number and weight of the animals.
-
Weigh the this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of the succinylated gelatin vehicle to the tube.
-
Resuspend the compound in the vehicle immediately before use by vortexing vigorously. Sonication can be used to aid dispersion if necessary.
-
Administer the suspension via i.p. injection at the desired dose volume. In a study on experimental pneumococcal meningitis, this compound was administered at 2 x 25 mg/kg/day.
-
Note: As with any in vivo experiment, it is crucial to include a vehicle-only control group.
In Vivo Efficacy Data
The following table summarizes key in vivo efficacy data for this compound from preclinical studies.
| Animal Model | Administration Route | Dose | Effect | Source |
| Wistar Rats (LPS-induced TNF-α release) | Oral | ED₅₀ = 25 mg/kg | Dose-dependent inhibition of systemic TNF-α release | [3] |
| Allen and Hamburys Hooded Rats (Adjuvant-induced arthritis) | i.p. (twice daily) | 2.5, 5, 10, and 20 mg/kg | Significantly reduced secondary paw swelling (42%, 71%, 83%, and 93% respectively) | [3] |
| Infant Rats (Pneumococcal meningitis) | i.p. | 2 x 25 mg/kg/day | Reduced weight loss and cerebrospinal fluid levels of TNF and IL-6 | [10] |
| Healthy Human Volunteers | Oral | 450 mg (single dose) | Suppressed ex vivo, LPS-induced TNF-α release in whole blood (mean inhibition of 42% over 4 hours) | [3] |
Signaling Pathway
This compound acts by inhibiting the TACE-mediated shedding of pro-TNF-α from the cell surface.
Caption: Inhibition of TNF-α release by this compound.
This technical support guide is intended to provide a starting point for researchers working with this compound. Given the limited publicly available data, especially regarding its physicochemical properties and formulation development, empirical determination of the optimal experimental conditions is highly recommended.
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. (E)-2(R)-[1(S)-(Hydroxycarbamoyl)-4-phenyl-3-butenyl]-2'-isobutyl-2'-(methanesulfonyl)-4-methylvalerohydrazide (this compound), a selective and orally active inhibitor of tumor necrosis factor-alpha convertase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo characterization of hydroxamic acid inhibitors of 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. This compound | TargetMol [targetmol.com]
- 7. Novel Multitarget Hydroxamic Acids with a Natural Origin CAP Group against Alzheimer’s Disease: Synthesis, Docking and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. Matrix Metalloproteinase Inhibition Lowers Mortality and Brain Injury in Experimental Pneumococcal Meningitis - PMC [pmc.ncbi.nlm.nih.gov]
Ro 32-7315 solubility and stability issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ro 32-7315. The information focuses on addressing common challenges related to its solubility and stability in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1] It is recommended to prepare a high-concentration stock solution in DMSO, for example, at 10 mM. This stock solution can then be serially diluted for your experiments.[2]
Q2: I observed precipitation when diluting my DMSO stock solution of this compound into an aqueous buffer. What should I do?
A2: Precipitation upon dilution into aqueous buffers is a common issue for hydrophobic compounds like this compound. Here are several troubleshooting steps:
-
Lower the final concentration: The aqueous solubility of this compound is limited. Try lowering the final concentration of the compound in your aqueous solution.
-
Increase the percentage of co-solvent: If your experimental system allows, you can try to increase the final concentration of DMSO. However, for most cell-based assays, it is recommended to keep the final DMSO concentration below 0.5% to avoid solvent-induced artifacts.[2][3][4]
-
Use a pre-warmed aqueous buffer: Gently warming your aqueous buffer before adding the DMSO stock can sometimes help to keep the compound in solution. Ensure the temperature is compatible with your experimental setup.
-
Vortex during dilution: Add the DMSO stock to the aqueous buffer dropwise while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
Consider alternative formulation strategies: For in vivo studies, a formulation containing co-solvents like PEG300 and surfactants like Tween 80 in a saline or PBS solution may be necessary to achieve the desired concentration and bioavailability.[5]
Q3: What are the recommended storage conditions for this compound?
A3: Proper storage is crucial to maintain the stability of this compound. The following conditions are recommended:
| Form | Short-Term Storage (Days to Weeks) | Long-Term Storage (Months to Years) |
| Solid Powder | 0 - 4°C, dry and dark | -20°C, dry and dark |
| In DMSO | 0 - 4°C | -80°C for up to 1 year |
Data sourced from MedKoo Biosciences and TargetMol.[1][5]
Q4: How stable is this compound in aqueous solutions?
A4: There is limited publicly available quantitative data on the stability of this compound in various aqueous buffers. However, as a hydroxamate-based inhibitor, it may be susceptible to hydrolysis, especially at non-neutral pH. It is recommended to prepare fresh aqueous working solutions daily from a frozen DMSO stock. If longer-term storage of an aqueous solution is necessary, it is advisable to perform a stability study under your specific experimental conditions (buffer, pH, temperature).
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays.
-
Potential Cause: Degradation of this compound in the aqueous cell culture medium.
-
Troubleshooting Steps:
-
Prepare fresh dilutions: Always prepare fresh dilutions of this compound in your cell culture medium immediately before each experiment.
-
Minimize incubation time in aqueous solutions: If possible, design your experiment to minimize the time the compound spends in the aqueous medium before being added to the cells.
-
Perform a time-course experiment: To assess stability in your specific medium, you can pre-incubate the compound in the medium for different durations (e.g., 0, 2, 4, 8 hours) before adding it to the cells and observe if the biological effect changes over time.
-
Issue 2: Difficulty in achieving the desired concentration in an aqueous buffer for an in vitro enzymatic assay.
-
Potential Cause: Poor aqueous solubility of this compound.
-
Troubleshooting Steps:
-
Determine the aqueous solubility: Perform a simple solubility test by preparing a serial dilution of your DMSO stock in the assay buffer. Visually inspect for precipitation or use techniques like nephelometry to determine the solubility limit.
-
Adjust buffer composition: If possible, modify the pH of your buffer, as the solubility of compounds can be pH-dependent. However, ensure the pH is compatible with your enzyme's activity.
-
Incorporate a surfactant: A small amount of a non-ionic surfactant, such as Tween 20 or Brij 35, can sometimes improve the solubility of hydrophobic compounds in aqueous buffers.[6] Ensure the surfactant does not interfere with your assay.
-
Experimental Protocols & Methodologies
Protocol for Preparation of Aqueous Working Solutions from a DMSO Stock
This protocol is a general guideline for preparing aqueous working solutions of this compound for in vitro experiments.
-
Prepare a 10 mM stock solution in DMSO:
-
Calculate the required mass of this compound powder based on its molecular weight (453.59 g/mol ).
-
Dissolve the powder in the appropriate volume of high-purity DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into small volumes and store at -80°C.
-
-
Prepare an intermediate dilution (optional):
-
Depending on your final desired concentration, it may be convenient to prepare an intermediate dilution (e.g., 1 mM) from the 10 mM stock in DMSO.
-
-
Prepare the final aqueous working solution:
-
Warm the required volume of your aqueous buffer (e.g., PBS, cell culture medium) to the experimental temperature (e.g., 37°C).
-
Add the required volume of the DMSO stock solution to the pre-warmed buffer while vortexing to ensure rapid and uniform mixing.
-
Ensure the final DMSO concentration is as low as possible and does not exceed the tolerance of your experimental system (typically ≤ 0.5%).
-
Workflow for Assessing Aqueous Stability of this compound
-
Develop an HPLC method:
-
Use a C18 reverse-phase column.
-
Develop a mobile phase gradient using acetonitrile (B52724) and water (with a modifier like formic acid or trifluoroacetic acid to improve peak shape).
-
Determine a suitable detection wavelength using a UV-Vis detector (based on the compound's UV spectrum).
-
Optimize the method to obtain a sharp, well-resolved peak for this compound.
-
-
Perform forced degradation studies:
-
Subject solutions of this compound to stress conditions such as acidic, basic, oxidative, thermal, and photolytic stress.[7] This helps to generate potential degradation products and demonstrate the specificity of the HPLC method.
-
-
Conduct the stability study:
-
Prepare a solution of this compound in your aqueous buffer of interest at the desired concentration.
-
Divide the solution into aliquots and store them under the desired temperature conditions (e.g., room temperature, 4°C, 37°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), analyze an aliquot by HPLC.
-
Quantify the peak area of this compound at each time point. A decrease in the peak area over time indicates degradation. The appearance of new peaks suggests the formation of degradation products.
-
Visualizations
Caption: Workflow for preparing aqueous solutions of this compound.
Caption: Workflow for assessing the stability of this compound in an aqueous solution.
References
- 1. medkoo.com [medkoo.com]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE | PLOS One [journals.plos.org]
- 5. This compound | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. resolvemass.ca [resolvemass.ca]
Technical Support Center: Optimizing Ro 32-7315 Concentration for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Ro 32-7315 in cell-based assays. Find troubleshooting tips, frequently asked questions, detailed experimental protocols, and key technical data to ensure the successful optimization of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and selective inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17 (A Disintegrin and Metalloproteinase 17). TACE is a sheddase responsible for the proteolytic cleavage of the membrane-bound precursor of Tumor Necrosis Factor-α (pro-TNF-α) to its soluble, active form.[1]
Q2: What is the mechanism of action of this compound?
This compound acts as a competitive inhibitor of TACE, binding to the active site of the enzyme and preventing it from cleaving its substrates, most notably pro-TNF-α. By inhibiting TACE, this compound reduces the amount of soluble TNF-α released from cells.
Q3: What are the common applications of this compound in cell-based assays?
This compound is frequently used in cell-based assays to:
-
Investigate the role of TACE in various biological processes.
-
Study the signaling pathways regulated by TNF-α.
-
Assess the therapeutic potential of TACE inhibition in inflammatory diseases and cancer.
-
Validate the involvement of TACE in the shedding of other cell surface proteins.
Q4: How should I prepare and store this compound stock solutions?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[2] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. For cell-based assays, the final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low inhibition of TNF-α release | Inhibitor concentration is too low: The effective concentration can vary significantly between cell types. | Perform a dose-response experiment starting from a low nanomolar range up to 10 µM to determine the optimal concentration for your specific cell line. |
| Short incubation time: The inhibitor may require more time to exert its effect. | Conduct a time-course experiment (e.g., 1, 4, 12, 24 hours) to identify the optimal incubation period. | |
| Inhibitor degradation: Improper storage or handling can lead to loss of activity. | Use a fresh aliquot of this compound for each experiment and avoid repeated freeze-thaw cycles of the stock solution. | |
| Cell health issues: Unhealthy or overly confluent cells may not respond appropriately. | Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment. | |
| High levels of cytotoxicity observed | Inhibitor concentration is too high: At elevated concentrations, this compound may induce cell death. | Determine the cytotoxic concentration of this compound for your cell line using a cell viability assay (e.g., MTT, LDH, or trypan blue exclusion). Use concentrations well below the cytotoxic threshold for your functional assays. |
| Solvent toxicity: High concentrations of DMSO can be toxic to cells. | Ensure the final DMSO concentration in your cell culture medium does not exceed 0.1%. Include a vehicle control (DMSO alone) in all experiments. | |
| Off-target effects: Although selective, this compound can inhibit other metalloproteinases at higher concentrations.[3][4][5] | Lower the concentration of this compound and, if possible, use a more specific TACE inhibitor as a control. | |
| Inconsistent or variable results | Inconsistent cell seeding density: Variations in cell number can lead to different responses. | Ensure a consistent cell seeding density across all wells and experiments. |
| Variability in stimulation: Inconsistent stimulation (e.g., with LPS) can affect the level of TACE activity and TNF-α release. | Ensure consistent timing and concentration of the stimulus across all experimental conditions. | |
| Medium and serum effects: Components in the cell culture medium or serum can interact with the inhibitor. | Maintain consistent media and serum batches throughout your experiments. If variability persists, consider performing assays in serum-free or reduced-serum media. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 Value | Cell Line / System | Reference |
| TACE (recombinant) | 5.2 nM | N/A | [1] |
| TACE (cellular, LPS-induced TNF-α release) | 110 ± 18 nM | Rat whole blood | [1] |
| TACE (cellular, LPS-induced TNF-α release) | 350 ± 14 nM | THP-1 cells | [1] |
| TACE (cellular, LPS-induced TNF-α release) | 2.4 ± 0.5 µM | Human whole blood | [1] |
Table 2: Off-Target Inhibitory Activity of this compound against Matrix Metalloproteinases (MMPs)
| MMP Target | IC50 Value | Reference |
| MMP-1 (Collagenase-1) | 500 nM | [3][4][5] |
| MMP-2 (Gelatinase-A) | 250 nM | [3][4][5] |
| MMP-3 (Stromelysin-1) | 210 nM | [3][4][5] |
| MMP-7 (Matrilysin) | 310 nM | [3][4][5] |
| MMP-9 (Gelatinase-B) | 100 nM | [3][4][5] |
| MMP-12 (Metalloelastase) | 11 nM | [3][4][5] |
| MMP-13 (Collagenase-3) | 110 nM | [3][4][5] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound (Dose-Response Assay)
Objective: To determine the IC50 of this compound for the inhibition of TACE-mediated TNF-α release in a specific cell line.
Materials:
-
Your cell line of interest (e.g., THP-1 monocytes)
-
Complete cell culture medium
-
This compound (10 mM stock in DMSO)
-
Lipopolysaccharide (LPS) or another suitable stimulus
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
ELISA kit for TNF-α detection
-
Cell viability assay kit (e.g., MTT or CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in complete culture medium. A common starting range is from 1 nM to 10 µM. Also, prepare a vehicle control containing the same final concentration of DMSO as the highest inhibitor concentration.
-
Pre-incubation with Inhibitor: Remove the old medium and add the medium containing the different concentrations of this compound or the vehicle control. Incubate for a predetermined time (e.g., 1 hour).
-
Stimulation: Add the stimulus (e.g., LPS at a final concentration of 1 µg/mL) to all wells except for the negative control.
-
Incubation: Incubate the plate for a period sufficient to induce robust TNF-α release (e.g., 4-6 hours for THP-1 cells).
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant for TNF-α measurement.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Cell Viability Assessment: To the remaining cells, add fresh medium and perform a cell viability assay to ensure that the observed inhibition is not due to cytotoxicity.
-
Data Analysis: Plot the TNF-α concentration against the log of the this compound concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC50 value.
Protocol 2: Measuring TACE Activity in Live Cells
Objective: To directly measure the effect of this compound on TACE activity on the surface of live cells.
Materials:
-
Your cell line of interest
-
This compound
-
A fluorogenic TACE substrate (e.g., a FRET-based peptide)
-
Assay buffer (e.g., HBSS)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere.
-
Inhibitor Treatment: Treat the cells with various concentrations of this compound or a vehicle control in assay buffer and incubate for a specified time.
-
Substrate Addition: Add the fluorogenic TACE substrate to each well.
-
Kinetic Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths over time using a fluorescence plate reader.
-
Data Analysis: Calculate the rate of substrate cleavage (slope of the fluorescence versus time curve) for each condition. Plot the rate of cleavage against the concentration of this compound to determine the inhibitory effect.
Visualizations
Caption: Mechanism of action of this compound in inhibiting TNF-α release.
Caption: Experimental workflow for determining the optimal this compound concentration.
References
- 1. (E)-2(R)-[1(S)-(Hydroxycarbamoyl)-4-phenyl-3-butenyl]-2'-isobutyl-2'-(methanesulfonyl)-4-methylvalerohydrazide (this compound), a selective and orally active inhibitor of tumor necrosis factor-alpha convertase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. researchgate.net [researchgate.net]
- 4. iris.unito.it [iris.unito.it]
- 5. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Ro 32-7315 Off-Target Effects on MMPs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Ro 32-7315 on Matrix Metalloproteinases (MMPs) during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and what are its known off-target effects on MMPs?
This compound is a potent inhibitor of TNF-α converting enzyme (TACE), also known as ADAM17.[1][2][3][4] Its primary therapeutic intention is to block the release of the pro-inflammatory cytokine, Tumor Necrosis Factor-alpha (TNF-α).[1][2][5] However, due to structural similarities in the active sites of metalloproteinases, this compound exhibits off-target inhibitory activity against several Matrix Metalloproteinases (MMPs).[3][4][6]
Q2: How can I assess the selectivity of this compound in my experimental system?
To determine the selectivity of this compound, it is recommended to perform a dose-response analysis against your target of interest (TACE) and a panel of relevant MMPs. This will allow you to determine the IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) for each enzyme. A significantly lower IC50 for TACE compared to MMPs indicates selectivity.
Q3: I am observing unexpected cellular effects that do not seem to be related to TACE inhibition. Could this be due to off-target effects on MMPs?
Yes, unexpected phenotypes can be a strong indicator of off-target activity. MMPs are involved in a wide range of cellular processes, including cell proliferation, migration, and extracellular matrix remodeling. Inhibition of different MMPs can lead to diverse and sometimes unexpected cellular consequences. To investigate this, you can perform rescue experiments or use alternative inhibitors with different selectivity profiles.
Q4: What is the first step I should take to minimize this compound off-target effects?
The most critical first step is to use the lowest effective concentration of this compound that provides significant inhibition of TACE without substantially affecting MMPs. A careful dose-response study in your specific cell type or experimental system is essential to identify this optimal concentration.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or unexpected experimental results. | Off-target inhibition of MMPs. | 1. Perform a selectivity profile: Test this compound against a panel of relevant MMPs to determine its IC50 values. 2. Use a structurally different TACE inhibitor: Comparing the effects of two distinct inhibitors can help confirm that the observed phenotype is due to on-target TACE inhibition. 3. Rescue experiment: If possible, overexpress a resistant mutant of TACE to see if it reverses the observed phenotype. |
| High levels of cytotoxicity observed at effective concentrations. | Off-target effects or compound solubility issues. | 1. Lower the concentration: Use the minimum concentration of this compound that inhibits TACE effectively. 2. Check for compound precipitation: Ensure this compound is fully dissolved in your culture media. Use a vehicle control to rule out solvent-induced toxicity.[7] |
| Discrepancy between biochemical and cell-based assay results. | Cellular factors such as membrane permeability, efflux pumps, or protein binding. | 1. Optimize cell-based assay conditions: Vary cell density, incubation time, and inhibitor concentration. 2. Use cell-based target engagement assays: These assays can confirm that this compound is reaching and binding to TACE within the cell. |
Data Presentation
Table 1: Inhibitory Potency (IC50) of this compound against TACE and various MMPs.
| Target | IC50 (nM) | Reference(s) |
| TACE | 5.2 | [1][2] |
| MMP-1 | 500 | [6] |
| MMP-2 | 250 | [6] |
| MMP-3 | 210 | [6] |
| MMP-7 | 310 | [6] |
| MMP-9 | 100 | [6] |
| MMP-12 | 11 | [6] |
| MMP-13 | 110 | [6] |
Note: IC50 values can vary depending on the assay conditions.
Experimental Protocols
Protocol 1: Fluorometric Assay for Measuring MMP and TACE Activity
This protocol allows for the quantitative measurement of enzyme activity and the determination of IC50 values for this compound.
Materials:
-
Recombinant human TACE and MMPs
-
Fluorogenic peptide substrate specific for each enzyme
-
Assay buffer (e.g., 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5)
-
This compound
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Reconstitute enzymes and substrates according to the manufacturer's instructions.
-
Prepare a serial dilution of this compound in assay buffer.
-
-
Enzyme Reaction:
-
To each well of the 96-well plate, add 50 µL of assay buffer.
-
Add 10 µL of the respective enzyme (TACE or MMPs) to each well.
-
Add 10 µL of the this compound serial dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Initiate Reaction:
-
Add 20 µL of the fluorogenic substrate to each well to start the reaction.
-
-
Measurement:
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths in kinetic mode for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate (slope of the kinetic curve).
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
Protocol 2: Gelatin Zymography for Assessing MMP-2 and MMP-9 Activity
Zymography is a qualitative or semi-quantitative technique to visualize the activity of gelatinases (MMP-2 and MMP-9).
Materials:
-
Cell culture supernatant or tissue lysates containing MMPs
-
SDS-PAGE equipment
-
Polyacrylamide gel containing 1 mg/mL gelatin
-
Non-reducing sample buffer
-
Renaturing buffer (e.g., 2.5% Triton X-100 in water)
-
Developing buffer (e.g., 50 mM Tris-HCl, 5 mM CaCl2, 0.2 M NaCl, pH 7.5)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Procedure:
-
Sample Preparation:
-
Collect cell culture supernatant or prepare tissue lysates. Do not boil or add reducing agents to the samples.
-
Mix samples with non-reducing sample buffer.
-
-
Electrophoresis:
-
Load samples onto the gelatin-containing polyacrylamide gel.
-
Run the gel at 4°C.
-
-
Renaturation and Development:
-
After electrophoresis, wash the gel twice for 30 minutes each in renaturing buffer to remove SDS.
-
Incubate the gel in developing buffer overnight at 37°C.
-
-
Staining and Visualization:
-
Stain the gel with Coomassie Brilliant Blue for 1-2 hours.
-
Destain the gel until clear bands appear against a blue background. These clear bands represent areas of gelatin degradation by MMPs.
-
-
Analysis:
-
The intensity of the clear bands corresponds to the level of MMP activity. To test the effect of this compound, cells can be pre-treated with the inhibitor before collecting the supernatant, or the inhibitor can be added to the developing buffer.
-
Visualizations
Caption: TACE-mediated cleavage of pro-TNF-α and its inhibition by this compound.
Caption: Workflow for assessing this compound selectivity and minimizing off-target effects.
References
- 1. (E)-2(R)-[1(S)-(Hydroxycarbamoyl)-4-phenyl-3-butenyl]-2'-isobutyl-2'-(methanesulfonyl)-4-methylvalerohydrazide (this compound), a selective and orally active inhibitor of tumor necrosis factor-alpha convertase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE | PLOS One [journals.plos.org]
- 4. journals.plos.org [journals.plos.org]
- 5. journals.biologists.com [journals.biologists.com]
- 6. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
troubleshooting inconsistent results with Ro 32-7315
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ro 32-7315, a potent inhibitor of Tumor Necrosis Factor-α Convertase (TACE/ADAM17).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Our FAQs are designed to address common issues and questions that may arise during your experiments with this compound.
Q1: Why is the observed potency (IC50) of this compound in my cellular assay significantly lower than the reported IC50 for the recombinant TACE enzyme?
A1: This is a commonly observed phenomenon with this compound and other TACE inhibitors. Several factors can contribute to this discrepancy:
-
Cellular Permeability and Efflux: The cell membrane can act as a barrier, limiting the intracellular concentration of the inhibitor that reaches the membrane-bound TACE. Active efflux pumps may also remove the compound from the cell, further reducing its effective concentration at the target site.
-
Protein Binding: this compound may bind to proteins in the cell culture medium or serum, reducing the free concentration of the inhibitor available to interact with TACE. For instance, experiments using isolated human mononuclear cells with 1% human serum showed a 40-fold reduction in activity.[1]
-
Subcellular Localization of TACE: TACE is located in a submembrane compartment, which can further restrict access of the inhibitor to the enzyme's active site.[1]
-
Enzyme Conformation and Activation State: The conformation and activation state of TACE in a cellular context may differ from that of a purified, recombinant enzyme, potentially affecting inhibitor binding and efficacy. Some studies suggest that in certain cell lines like THP-1, TACE activity might be catalytically different upon LPS stimulation compared to constitutive TACE or the enzyme in primary monocytes.[2][3]
Troubleshooting Steps:
-
Optimize inhibitor concentration and incubation time: Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell type and experimental setup.
-
Reduce serum concentration: If your experimental design allows, consider reducing the serum percentage in your cell culture medium to minimize protein binding.
-
Use of serum-free media: For shorter-term experiments, switching to a serum-free medium during the inhibitor treatment phase can be beneficial.
-
Permeabilize cells (for specific endpoint assays): In certain fixed-endpoint assays, gentle permeabilization might be an option to bypass membrane barriers, though this is not suitable for live-cell assays.
Q2: I'm observing inconsistent results or unexpected off-target effects. What could be the cause?
A2: While this compound is a selective TACE inhibitor, it does exhibit some activity against other metalloproteinases, particularly Matrix Metalloproteinases (MMPs). These off-target effects could lead to inconsistent or unexpected results depending on the biological system you are studying.
-
Inhibition of MMPs: this compound has been shown to inhibit several MMPs, albeit at higher concentrations than for TACE.[1][4][5][6] If your experimental system has high levels of MMP activity, you might observe effects that are not solely due to TACE inhibition.
-
Cell-type specific responses: The expression and activity of TACE and various MMPs can vary significantly between different cell types. This can lead to different responses to this compound. For example, studies have shown different IC50 values in THP-1 cells versus primary human or rat whole blood.[1][7]
Troubleshooting Steps:
-
Profile MMP activity: If feasible, measure the activity of key MMPs in your experimental system to assess the potential for off-target effects.
-
Use a lower, more selective concentration of this compound: Titrate the inhibitor to the lowest effective concentration that inhibits TACE without significantly affecting MMPs.
-
Employ a secondary, structurally different TACE inhibitor: To confirm that the observed effects are due to TACE inhibition, consider using another TACE inhibitor with a different off-target profile as a control.
-
Utilize siRNA/shRNA knockdown of TACE: As a highly specific control, knocking down TACE expression can help validate that the pharmacological effects of this compound are on-target.
Q3: I am having trouble dissolving this compound. What is the recommended procedure?
A3: this compound is soluble in DMSO.[8] For stock solutions, it is recommended to dissolve the compound in DMSO.
Troubleshooting Steps:
-
Prepare a high-concentration stock in DMSO: Prepare a stock solution of at least 10 mM in 100% DMSO. Ensure the compound is fully dissolved by gentle vortexing or sonication.
-
Dilute fresh for each experiment: To prepare your working solution, dilute the DMSO stock into your aqueous cell culture medium. It is crucial to ensure that the final concentration of DMSO in your assay is low (typically ≤ 0.5%) to avoid solvent-induced cellular toxicity.[5]
-
Avoid repeated freeze-thaw cycles: Aliquot your DMSO stock solution into smaller volumes to minimize the number of freeze-thaw cycles, which can affect the stability of the compound. Store stock solutions at -20°C for long-term storage.[8]
Q4: What are the recommended storage conditions for this compound?
A4: Proper storage is critical to maintain the stability and activity of this compound.
-
Solid form: Store the solid powder in a dry, dark place. For short-term storage (days to weeks), 0-4°C is suitable. For long-term storage (months to years), -20°C is recommended.[8]
-
Stock solutions (in DMSO): Store aliquoted stock solutions at -20°C. It is advised to use the stock solution as soon as possible after preparation.[1][8]
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | IC50 (nM) |
| Recombinant TACE | 5.2[1][2][5][7] |
| MMP-1 (Collagenase 1) | 500[4][5][6][9] |
| MMP-2 (Gelatinase A) | 250[4][6][9] |
| MMP-3 (Stromelysin 1) | 210[4][6][9] |
| MMP-7 (Matrilysin) | 310[4][6][9] |
| MMP-9 (Gelatinase B) | 100[4][6][9] |
| MMP-12 (Metalloelastase) | 11[4][5][9] |
| MMP-13 (Collagenase 3) | 110[4][9] |
Table 2: Cellular Inhibitory Activity of this compound on LPS-Induced TNF-α Release
| Cell System | IC50 |
| THP-1 Cells | 350 ± 14 nM[1][2][7] |
| Rat Whole Blood | 110 ± 18 nM[1][2][7] |
| Human Whole Blood | 2.4 ± 0.5 µM[1][2][7] |
Experimental Protocols
Key Experiment: LPS-Induced TNF-α Release Assay in THP-1 Cells
This protocol is a general guideline. Optimization of cell density, LPS concentration, and incubation times may be necessary for your specific experimental conditions.
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
DMSO (for stock solution)
-
TNF-α ELISA kit
Procedure:
-
Cell Culture: Culture THP-1 cells in suspension in complete RPMI-1640 medium at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Plating: Seed THP-1 cells in a 96-well plate at a density of 1 x 10^6 cells/mL in complete medium.
-
Inhibitor Pre-treatment:
-
Prepare serial dilutions of this compound in culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Add the diluted this compound or vehicle control (medium with the same final DMSO concentration) to the cells.
-
Pre-incubate the cells with the inhibitor for 30-60 minutes at 37°C.
-
-
LPS Stimulation:
-
Incubation: Incubate the plate for 4-6 hours at 37°C. This incubation time can be optimized.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 300 x g) for 5 minutes to pellet the cells.
-
TNF-α Measurement: Carefully collect the supernatant and measure the concentration of TNF-α using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α release for each concentration of this compound compared to the vehicle-treated, LPS-stimulated control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Visualizations
Caption: Mechanism of Action of this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. targetmol.com [targetmol.com]
- 2. Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. mdpi-res.com [mdpi-res.com]
- 7. (E)-2(R)-[1(S)-(Hydroxycarbamoyl)-4-phenyl-3-butenyl]-2'-isobutyl-2'-(methanesulfonyl)-4-methylvalerohydrazide (this compound), a selective and orally active inhibitor of tumor necrosis factor-alpha convertase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
- 9. Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE | PLOS One [journals.plos.org]
- 10. Item - Immunofluorescence of membrane-bound TNF-α on the surface of THP-1 cells and human monocytes after this compound treatment. - Public Library of Science - Figshare [plos.figshare.com]
long-term storage and handling of Ro 32-7315
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, handling, and experimental use of Ro 32-7315.
Frequently Asked Questions (FAQs)
1. What is this compound?
This compound is a potent and selective inhibitor of the Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17). It functions by blocking the proteolytic cleavage of membrane-bound pro-TNF-α, thereby inhibiting the release of soluble TNF-α, a key pro-inflammatory cytokine.
2. What are the recommended long-term storage conditions for this compound?
For optimal stability, this compound should be stored under the following conditions:
| Form | Short-Term Storage (Days to Weeks) | Long-Term Storage (Months to Years) |
| Solid Powder | 0 - 4°C, dry and dark | -20°C, dry and dark |
| Stock Solution | 0 - 4°C | -20°C |
Properly stored, this compound has a shelf life of over three years.[1]
3. How should this compound be shipped?
This compound is shipped as a non-hazardous chemical at ambient temperature. It is stable for several weeks under standard shipping conditions.[1]
4. What is the recommended solvent for reconstituting this compound?
This compound is soluble in Dimethyl Sulfoxide (DMSO).[1]
5. How stable is this compound in DMSO solution?
While specific long-term stability data in DMSO at various concentrations is not extensively published, it is best practice to prepare fresh dilutions from a frozen stock solution for each experiment. For long-term storage, aliquoting the stock solution to avoid repeated freeze-thaw cycles is recommended.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitation in high-concentration DMSO stock. | The solubility limit of this compound in DMSO may have been exceeded. Precipitation can also occur during freeze-thaw cycles. | Gently warm the solution to 37°C and vortex to redissolve. If precipitation persists, consider preparing a fresh, lower concentration stock solution. Centrifuge the vial before use to pellet any undissolved material and carefully aspirate the supernatant. |
| Inconsistent or lower-than-expected potency in cellular assays. | Degradation of this compound: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation. Cellular factors: The high intrinsic potency against recombinant TACE may not directly translate to cellular assays due to factors like cell permeability and protein binding. | Prepare fresh working solutions from a properly stored, aliquoted stock for each experiment. Optimize the concentration of this compound for your specific cell type and assay conditions. A dose-response curve should be generated to determine the optimal inhibitory concentration. |
| Variability in in vivo efficacy. | Limited oral bioavailability: this compound has been reported to have limited oral bioavailability, which can lead to inconsistent plasma concentrations. Vehicle preparation: Improper formulation of the dosing vehicle can affect solubility and absorption. | For in vivo studies, consider intraperitoneal (i.p.) administration for more consistent exposure. Ensure the vehicle (e.g., Gelofusine) is properly prepared and the compound is fully suspended or dissolved before administration. |
| No effect on the release of other cytokines (e.g., IL-8). | This is expected. This compound is a selective TACE inhibitor and does not cause a general decrease in cytokine production. | This observation confirms the selectivity of this compound. If a broad-spectrum anti-inflammatory effect is desired, a different compound should be considered. |
Quantitative Data Summary
The inhibitory activity of this compound against recombinant TACE and its selectivity over various matrix metalloproteinases (MMPs) are summarized below.
| Target Enzyme | IC₅₀ (nM) |
| TACE (recombinant) | 5.2 |
| MMP-1 (Collagenase 1) | 500 |
| MMP-2 (Gelatinase A) | 250 |
| MMP-3 (Stromelysin 1) | 210 |
| MMP-7 (Matrilysin) | 310 |
| MMP-8 (Collagenase 2) | - |
| MMP-9 (Gelatinase B) | 100 |
| MMP-12 (Metalloelastase) | 11 |
| MMP-13 (Collagenase 3) | 110 |
Data compiled from multiple sources.
Experimental Protocols
Protocol 1: Inhibition of LPS-Induced TNF-α Release in THP-1 Cells
This protocol details the methodology for assessing the inhibitory effect of this compound on TNF-α release from the human monocytic cell line THP-1.
Materials:
-
THP-1 cells (ATCC)
-
RPMI 1640 medium with 20 mM HEPES
-
Fetal Calf Serum (FCS)
-
Antibiotics (e.g., Penicillin-Streptomycin)
-
Lipopolysaccharide (LPS) from Salmonella typhimurium
-
This compound
-
DMSO (vehicle)
-
96-well plates
-
TNF-α ELISA kit
Methodology:
-
Cell Culture: Culture THP-1 cells in RPMI 1640 medium supplemented with 10% FCS and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Plating: Aliquot 5 x 10⁵ cells/ml into 96-well plates (200 µl per well).
-
Compound Treatment:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in culture medium to achieve final concentrations ranging from 10⁻⁵ to 10⁻⁹ M.
-
The final DMSO concentration in all wells, including vehicle controls, should be kept constant (e.g., 0.8%).
-
Add the diluted this compound or vehicle to the cells and incubate for 30 minutes at 37°C.
-
-
LPS Stimulation: Add LPS to a final concentration of 2 µg/ml to all wells except for the unstimulated control.
-
Incubation: Incubate the plates for 3 hours at 37°C.
-
Sample Collection: Centrifuge the plates and collect the supernatant for analysis.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the IC₅₀ value for this compound by plotting the percentage inhibition of TNF-α release against the log concentration of the inhibitor.
Protocol 2: Adjuvant-Induced Arthritis in Rats
This protocol describes the induction of arthritis in rats and the evaluation of the anti-inflammatory effects of this compound.
Materials:
-
Male Allen and Hamburys hooded rats
-
Mycobacterium tuberculosis (heat-killed)
-
Liquid paraffin (B1166041)
-
This compound
-
Vehicle (e.g., 2 ml/kg Gelofusine)
-
Syringes and needles for injection
-
Plethysmometer or calipers for paw volume measurement
Methodology:
-
Adjuvant Preparation: Prepare a suspension of heat-killed Mycobacterium tuberculosis in liquid paraffin at a concentration of 5 mg/ml.
-
Arthritis Induction: On day 0, inject 0.1 ml of the adjuvant suspension into the subplantar surface of the right hind paw of each rat. A control group should not be injected with the adjuvant.
-
Treatment Groups:
-
Vehicle control group (injected with adjuvant, treated with vehicle).
-
This compound treatment groups (injected with adjuvant, treated with this compound at various doses, e.g., 2.5, 5, 10, and 20 mg/kg).
-
-
Drug Administration: Administer this compound or vehicle intraperitoneally (i.p.) twice daily, starting from day 0 and continuing until day 14.
-
Assessment of Paw Swelling:
-
Measure the volume of the secondary (non-injected) paw daily from day 10 to day 21 using a plethysmometer or calipers.
-
Calculate the percentage inhibition of paw swelling for each treatment group compared to the vehicle control group.
-
-
Clinical Scoring: Visually score the severity of arthritis based on erythema, swelling, and joint mobility.
-
Data Analysis: Analyze the differences in paw volume and clinical scores between the treatment and control groups using appropriate statistical methods.
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: Inhibition of TACE by this compound prevents the release of soluble TNF-α.
Experimental Workflow: Inhibition of LPS-Induced TNF-α Release
Caption: Workflow for assessing this compound's effect on TNF-α release in THP-1 cells.
References
addressing Ro 32-7315 cytotoxicity in sensitive cell lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the TACE inhibitor, Ro 32-7315. The information is designed to help address common issues, particularly unexpected cytotoxicity, that may be encountered during in vitro experiments.
Troubleshooting Guide
This guide is presented in a question-and-answer format to directly address specific problems you may encounter.
Q1: I am observing higher-than-expected cytotoxicity in my cell line after treatment with this compound. What are the potential causes and how can I troubleshoot this?
A1: Unexpectedly high cytotoxicity can stem from several factors, ranging from experimental setup to the inherent biology of your cell line. Here’s a step-by-step guide to troubleshoot this issue:
-
Potential Cause 1: Off-Target Effects. While this compound is a potent TACE/ADAM17 inhibitor, it can exhibit inhibitory activity against other matrix metalloproteinases (MMPs) at higher concentrations.[1][2][3] Inhibition of MMPs crucial for cell survival, adhesion, or signaling in your specific cell line could lead to cytotoxicity.
-
Solution: Perform a dose-response experiment with a wide range of this compound concentrations to determine if the cytotoxicity is dose-dependent. If possible, compare the cytotoxic profile of this compound with a more selective TACE inhibitor or use MMP inhibitors as controls to dissect the contribution of off-target effects.
-
-
Potential Cause 2: Dependence on TACE Substrate Cleavage for Survival. Some cell lines may rely on the shedding of certain TACE substrates, such as ligands for the Epidermal Growth Factor Receptor (EGFR), for their proliferation and survival.[4] By inhibiting TACE, this compound can block the release of these essential growth factors, leading to cell death.
-
Solution: Investigate whether your cell line is dependent on EGFR signaling. You can test this by treating the cells with an EGFR inhibitor. If the EGFR inhibitor phenocopies the cytotoxicity of this compound, it suggests that the mechanism of cell death is related to the inhibition of growth factor shedding.
-
-
Potential Cause 3: Solvent Toxicity. The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at certain concentrations.
-
Solution: Ensure the final concentration of the solvent in your cell culture medium is below the tolerance level for your specific cell line (usually <0.1% for DMSO). Always include a vehicle control (cells treated with the same concentration of solvent alone) in your experiments to differentiate between solvent-induced and compound-induced cytotoxicity.
-
-
Potential Cause 4: Suboptimal Cell Culture Conditions. Unhealthy cells are more susceptible to the cytotoxic effects of any compound.
-
Solution: Ensure your cells are in the logarithmic growth phase, free from contamination (especially mycoplasma), and seeded at an optimal density. High cell density can lead to nutrient depletion and increased waste products, stressing the cells.[5]
-
Q2: My cytotoxicity assay results with this compound are inconsistent and have high variability between replicates. What can I do to improve reproducibility?
A2: High variability in cell-based assays is a common issue. Here are some factors to consider:
-
Potential Cause 1: Uneven Cell Seeding. Inconsistent cell numbers across wells will lead to variable results.
-
Solution: Ensure you have a single-cell suspension before seeding. Mix the cell suspension thoroughly before and during plating to prevent settling. Pay attention to your pipetting technique to ensure accuracy and consistency.
-
-
Potential Cause 2: Edge Effects. Wells on the perimeter of a multi-well plate are prone to evaporation, which can concentrate media components and the test compound, leading to increased cytotoxicity in these wells.[6]
-
Solution: To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Instead, fill these wells with sterile PBS or media to maintain humidity.
-
-
Potential Cause 3: Compound Precipitation. this compound may precipitate out of solution at higher concentrations in your culture medium.
-
Solution: Visually inspect the wells under a microscope for any signs of precipitation. If observed, you may need to adjust the solvent or reduce the final concentration of the compound.
-
-
Potential Cause 4: Assay Interference. The compound itself might interfere with the assay chemistry. For colorimetric assays like the MTT assay, colored compounds can affect the absorbance reading.
-
Solution: Run a cell-free control where this compound is added to the culture medium and the assay reagent to check for any direct interaction. If interference is detected, you may need to switch to a different type of cytotoxicity assay (e.g., a luminescence-based assay like ATPlite or a fluorescence-based assay).[7]
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Tumor Necrosis Factor-alpha Converting Enzyme (TACE), also known as ADAM17.[3][8] TACE is a metalloproteinase responsible for the "shedding" of the extracellular domain of various membrane-bound proteins, including the pro-inflammatory cytokine TNF-α and ligands for the Epidermal Growth Factor Receptor (EGFR).[4] By inhibiting TACE, this compound blocks the release of these soluble factors.
Q2: Are there known off-target effects of this compound?
A2: While this compound is highly selective for TACE, it can inhibit other matrix metalloproteinases (MMPs) at higher concentrations. The IC50 values for some MMPs are in the nanomolar range, although generally higher than for TACE.[1][2][3] This lack of absolute specificity is a common characteristic of many metalloproteinase inhibitors and can contribute to unexpected biological effects.
Q3: Which cell lines are known to be sensitive to this compound?
A3: There is limited publicly available data specifically categorizing cell lines as "sensitive" to this compound-induced cytotoxicity. Sensitivity is highly dependent on the cell line's specific biology, such as its reliance on TACE-mediated signaling for survival and proliferation. For example, cancer cell lines that are dependent on the autocrine signaling of EGFR ligands, which are shed by TACE, may be more sensitive to this compound.
Q4: What are the IC50 values for this compound?
A4: The reported IC50 values for this compound primarily relate to its inhibition of TACE activity (e.g., TNF-α release) rather than direct cytotoxicity. The potency can vary depending on the experimental system.
Quantitative Data Summary
| Target/System | Assay | IC50 Value | Reference |
| Recombinant TACE | Enzymatic Assay | 5.2 nM | [3][8] |
| LPS-induced TNF-α release in THP-1 cells | Cellular Assay | 350 ± 14 nM | [8] |
| LPS-induced TNF-α release in rat whole blood | Cellular Assay | 110 ± 18 nM | [8] |
| LPS-induced TNF-α release in human whole blood | Cellular Assay | 2.4 ± 0.5 µM | [8] |
| MMP-1 (Collagenase 1) | Enzymatic Assay | 500 nM | [3] |
| MMP-12 (Metalloelastase) | Enzymatic Assay | 11 nM | [3] |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This protocol is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[9][10][11]
Materials:
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls and untreated controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible under a microscope.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Gently shake the plate for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from the cytosol of damaged cells into the culture medium.[12][13]
Materials:
-
Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions)
-
96-well plates
-
Multichannel pipette
-
Plate reader (wavelength as per kit instructions, usually around 490 nm)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Controls: Prepare the following controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Cells treated with a lysis buffer (provided in the kit).
-
Background: Culture medium without cells.
-
-
Supernatant Collection: After the treatment incubation, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet the cells.
-
Assay Reaction: Carefully transfer a specific volume of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
Reagent Addition: Add the LDH assay reaction mixture (as per the kit protocol) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 15-30 minutes), protected from light.
-
Absorbance Reading: Measure the absorbance at the recommended wavelength.
-
Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental and control wells, according to the kit's formula.
Visualizations
Caption: TACE signaling pathway and the inhibitory action of this compound.
References
- 1. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi-res.com [mdpi-res.com]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Discovery of novel TACE inhibitors using graph convolutional network, molecular docking, molecular dynamics simulation, and Biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. (E)-2(R)-[1(S)-(Hydroxycarbamoyl)-4-phenyl-3-butenyl]-2'-isobutyl-2'-(methanesulfonyl)-4-methylvalerohydrazide (this compound), a selective and orally active inhibitor of tumor necrosis factor-alpha convertase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.co.uk]
- 13. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
Ro 32-7315 degradation pathways and how to avoid them
This technical support center provides researchers, scientists, and drug development professionals with guidance on the handling, storage, and potential degradation of Ro 32-7315 to ensure experimental success and data integrity.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For optimal stability, solid this compound should be stored in a dry, dark environment. Recommended temperatures are 0-4°C for short-term storage (days to weeks) and -20°C for long-term storage (months to years).[1] When stored properly, the compound has a shelf life of over three years.[1]
Q2: How should I prepare and store stock solutions of this compound?
A2: this compound is soluble in DMSO.[1] It is recommended to prepare a concentrated stock solution in anhydrous DMSO. For storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the solution.
Q3: Is this compound stable in aqueous solutions or cell culture media?
A3: The stability of this compound in aqueous solutions can be a concern. The molecule contains two functional groups that are susceptible to hydrolysis: a hydroxamic acid and a sulfonylhydrazide.
-
Hydroxamic acids can be unstable in plasma and potentially in serum-containing cell culture media due to enzymatic degradation by arylesterases and carboxylesterases.[2][3][4]
-
Sulfonylhydrazides can undergo acid-catalyzed hydrolysis.[5] Therefore, stability may be compromised in acidic aqueous buffers.[5]
It is strongly recommended to prepare fresh dilutions in aqueous buffers or media from the DMSO stock solution immediately before each experiment.
Q4: Is this compound sensitive to light?
Troubleshooting Guide
Issue: I am observing a decrease in the activity of this compound in my experiments.
| Potential Cause | Troubleshooting Steps & Solutions |
| Improper Storage | Ensure the solid compound and DMSO stock solutions are stored at the recommended temperatures (-20°C or below) and protected from light and moisture.[1] |
| Repeated Freeze-Thaw Cycles | Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles, which can introduce moisture and accelerate degradation. |
| Degradation in Aqueous Solution | Prepare working solutions in aqueous buffers or cell culture media immediately before use. Avoid storing the compound in aqueous solutions for extended periods, especially at non-neutral pH or at 37°C.[5] |
| Enzymatic Degradation in Media | If using serum-containing media, consider that esterases may degrade the hydroxamic acid moiety.[2] Minimize the incubation time as much as possible or perform experiments in serum-free media if the assay allows. |
Issue: I am seeing unexpected peaks in my HPLC or LC-MS analysis.
| Potential Cause | Troubleshooting Steps & Solutions |
| Hydrolytic Degradation | The appearance of new, more polar compounds may indicate hydrolysis of the hydroxamic acid or sulfonylhydrazide functional groups. This is more likely if the compound has been stored in an aqueous solution or a non-anhydrous organic solvent. |
| Oxidative Degradation | Although less documented for these specific functional groups, oxidation can occur. Ensure solvents are properly degassed and consider adding antioxidants if compatible with your experimental setup. |
| Photodegradation | If solutions were exposed to light for extended periods, the new peaks could be photodegradation products. Always protect solutions from light. |
| How to Confirm Degradation | To confirm if the new peaks are degradation products, a forced degradation study can be performed (see Experimental Protocols). Analytical techniques like HPLC-UV can be used to monitor the appearance of degradants and the disappearance of the parent compound over time.[5] For structural identification of the new peaks, LC-MS/MS is recommended.[5] |
Data Presentation
Table 1: Summary of this compound Storage and Handling Recommendations
| Form | Solvent | Storage Temperature | Recommendations |
| Solid Powder | N/A | Short-term (days-weeks): 0-4°CLong-term (months-years): -20°C | Store in a dry, dark container.[1] |
| Stock Solution | Anhydrous DMSO | -20°C or -80°C | Aliquot into single-use vials to avoid freeze-thaw cycles and moisture. Protect from light. |
| Working Solution | Aqueous Buffer / Cell Culture Media | Use immediately | Prepare fresh from DMSO stock for each experiment. Avoid prolonged storage. |
Table 2: Potential Degradation Pathways and Influencing Factors
| Functional Group | Potential Pathway | Accelerating Factors | Mitigation Strategy |
| Hydroxamic Acid | Enzymatic Hydrolysis | Presence of esterases (e.g., in serum)[2][3] | Minimize incubation time; use serum-free media if possible. |
| Sulfonylhydrazide | Acid-Catalyzed Hydrolysis | Low pH (acidic conditions), high temperature, high water content in solvent.[5] | Use neutral or slightly basic buffers; prepare solutions fresh; use anhydrous solvents for stock solutions. |
| Entire Molecule | Photodegradation | Exposure to UV or visible light. | Protect solid and solutions from light at all times. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in DMSO Stock Solution
-
Preparation: Prepare a 10 mM stock solution of this compound in high-quality, anhydrous DMSO.
-
Aliquoting: Distribute the stock solution into multiple amber vials for single use.
-
Time Points: Designate time points for analysis (e.g., T=0, 1 month, 3 months, 6 months, 1 year). Store the vials at the recommended -20°C.
-
Analysis: At each time point, retrieve one vial. Allow it to warm to room temperature. Dilute a sample to a suitable concentration for analysis.
-
Method: Analyze the sample by reverse-phase HPLC with UV detection. Monitor the peak area of the parent this compound compound.
-
Evaluation: Compare the peak area at each time point to the T=0 sample. A significant decrease in the parent peak area or the appearance of new peaks indicates degradation.
Protocol 2: General Forced Degradation Study
This protocol outlines how to intentionally stress the compound to understand its degradation profile. The goal is to achieve 5-20% degradation. Conditions may need to be adjusted based on the compound's stability.
-
Sample Preparation: For each condition, prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl. Incubate at room temperature or elevate to 40-60°C if no degradation is observed.
-
Base Hydrolysis: Add 0.1 M NaOH. Incubate at room temperature.
-
Oxidation: Add 3% hydrogen peroxide (H₂O₂). Incubate at room temperature, protected from light.
-
Thermal Stress: Incubate the solution at 60°C, protected from light. For solid-state thermal stress, place the solid powder in a 60°C oven.
-
Photostability: Expose the solution to a calibrated light source as per ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). Run a dark control in parallel.
-
-
Time Points: Sample from each condition at various time points (e.g., 2, 8, 24, 48 hours).
-
Neutralization: Before analysis, neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.
-
Analysis: Analyze all samples and a non-stressed control sample by a stability-indicating HPLC method.
-
Data Interpretation: Calculate the percentage of degradation. Identify major degradation products and their retention times. This data helps in developing analytical methods that can separate the parent drug from its potential impurities.
Mandatory Visualizations
Caption: Potential degradation pathways of this compound via hydrolysis.
Caption: Troubleshooting workflow for this compound instability issues.
Caption: Experimental workflow for a forced degradation study.
References
Technical Support Center: Enhancing In Vivo Delivery of Ro 32-7315 for Preclinical Research
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for utilizing Ro 32-7315 in preclinical studies. This compound is a potent and selective inhibitor of TNF-α converting enzyme (TACE/ADAM17), a key regulator of inflammation.[1] However, its challenging physicochemical properties, particularly its limited oral bioavailability, can present hurdles in achieving desired in vivo exposure.[1] This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help overcome these challenges and ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, orally active inhibitor of the Tumor Necrosis Factor-α (TNF-α) convertase (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17).[1][2] TACE is a metalloproteinase responsible for cleaving the membrane-bound precursor of TNF-α (pro-TNF-α) to release its soluble, active form. By inhibiting TACE, this compound blocks the release of soluble TNF-α, a key pro-inflammatory cytokine implicated in a range of inflammatory diseases.
Q2: What are the primary challenges in using this compound for in vivo studies?
A2: The main challenge associated with this compound is its limited oral bioavailability.[1] This is a common issue for many hydroxamic acid-based inhibitors and can be attributed to poor aqueous solubility and rapid metabolism.[3] This can lead to low and variable plasma concentrations, potentially impacting the reproducibility and interpretation of experimental results.
Q3: What are the reported off-target effects of this compound?
A3: this compound exhibits some cross-reactivity with other metalloproteinases, particularly Matrix Metalloproteinases (MMPs). While it is a potent TACE inhibitor, it can also inhibit several MMPs at higher concentrations. For detailed inhibitory concentrations, please refer to the "Quantitative Data Summary" section. It is crucial to consider these off-target activities when interpreting experimental outcomes, as they could contribute to the observed phenotype.
Q4: Are there alternative administration routes to oral delivery for this compound?
A4: Yes, intraperitoneal (i.p.) injection is a commonly used alternative administration route for this compound in preclinical models and has been shown to be effective.[1][4] This route bypasses first-pass metabolism in the liver, which can significantly increase the bioavailability of the compound.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no observable in vivo efficacy despite using a previously reported effective dose. | Poor Bioavailability: The compound may not be reaching sufficient concentrations in the systemic circulation to exert its pharmacological effect. This is a known issue with this compound. | 1. Switch to Intraperitoneal (i.p.) Administration: This route can significantly improve bioavailability by avoiding first-pass metabolism. 2. Optimize Formulation: For oral administration, consider using formulation strategies known to enhance the solubility and absorption of poorly soluble compounds. This may include using co-solvents, surfactants, or lipid-based delivery systems. For i.p. administration, ensure a uniform and stable suspension. 3. Dose Escalation: If tolerability allows, a dose-escalation study can help determine if a higher dose can achieve the desired therapeutic effect. |
| High variability in experimental results between animals. | Inconsistent Compound Administration: If using a suspension, inconsistent dosing due to settling of the compound can lead to variable exposure. Animal-to-Animal differences in metabolism: Genetic and physiological variations can lead to different rates of drug metabolism and clearance. | 1. Ensure Homogenous Formulation: If administering a suspension, vortex the stock solution thoroughly before each animal is dosed to ensure a consistent concentration. 2. Increase Group Size: A larger number of animals per group can help to mitigate the impact of individual variations and improve the statistical power of the study. |
| Unexpected or off-target phenotypes are observed. | Inhibition of other Metalloproteinases: this compound is known to inhibit several MMPs, which could lead to biological effects unrelated to TACE inhibition. | 1. Consult Off-Target Profile: Review the IC50 values for this compound against other MMPs (see Quantitative Data Summary). 2. Use a More Selective Inhibitor (if available): Compare results with a structurally different and more selective TACE inhibitor to confirm that the observed phenotype is due to TACE inhibition. 3. Conduct Off-Target Screening: If unexpected results persist, consider profiling the compound against a broader panel of kinases and other relevant enzymes to identify potential off-target interactions. |
| Compound precipitates out of the formulation during preparation or storage. | Poor Solubility: this compound has low aqueous solubility. | 1. Prepare Fresh Formulations: It is recommended to prepare the dosing solution fresh for each experiment. 2. Use Co-solvents: Solubilizing the compound in a small amount of a suitable organic solvent (e.g., DMSO) before adding it to the aqueous vehicle can improve solubility. Ensure the final concentration of the organic solvent is well-tolerated by the animals. 3. Optimize Vehicle Composition: Experiment with different ratios of co-solvents, surfactants, and aqueous components to find a stable formulation. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound to aid in experimental design and data interpretation.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay System | IC50 | Reference |
| TACE (recombinant) | Enzymatic Assay | 5.2 nM | [1] |
| TACE (THP-1 cells) | LPS-induced TNF-α release | 350 ± 14 nM | [1] |
| TACE (Rat whole blood) | LPS-induced TNF-α release | 110 ± 18 nM | [1] |
| TACE (Human whole blood) | LPS-induced TNF-α release | 2.4 ± 0.5 µM | [1] |
Table 2: Off-Target Inhibitory Activity of this compound against Matrix Metalloproteinases (MMPs)
| MMP Target | IC50 (nM) | Reference |
| MMP-1 (Collagenase 1) | 500 | [1] |
| MMP-12 (Metalloelastase) | 11 | [1] |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Administration Route | Dose | Effect | Reference |
| Wistar Rats | Oral | 25 mg/kg (ED50) | Inhibition of LPS-induced systemic TNF-α release | [1] |
| Allen and Hamburys Hooded Rats | Intraperitoneal (i.p.), twice daily | 2.5, 5, 10, 20 mg/kg | 42%, 71%, 83%, 93% reduction in adjuvant-induced paw swelling, respectively | [1][4] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal (i.p.) Administration
This protocol is based on a method described for in vivo studies with this compound.
Materials:
-
This compound powder
-
Gelofusine (succinylated gelatin) solution[5]
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weighing the Compound: Accurately weigh the required amount of this compound powder based on the desired dose and the number of animals to be treated.
-
Preparation of Suspension:
-
Transfer the weighed this compound powder into a sterile microcentrifuge tube.
-
Add the appropriate volume of Gelofusine to achieve the final desired concentration.
-
Crucially, this will form a suspension, not a solution.
-
-
Homogenization:
-
Vortex the tube vigorously for at least 1-2 minutes to ensure the compound is evenly suspended.
-
Visually inspect the suspension to ensure there are no large clumps of powder.
-
-
Administration:
-
Immediately before dosing each animal, vortex the suspension again to ensure homogeneity.
-
Administer the suspension via intraperitoneal injection at the desired volume.
-
Note: As this is a suspension, it is critical to maintain its homogeneity throughout the dosing procedure to ensure each animal receives the correct dose.
Protocol 2: General Strategy for Improving Oral Formulation of Poorly Soluble Compounds
While a specific oral formulation for this compound is not detailed in the literature, the following is a general approach that can be adapted.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Saline or Phosphate Buffered Saline (PBS)
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Solubilization of this compound:
-
Prepare a stock solution of this compound in DMSO at a high concentration (e.g., 40 mg/mL). Ensure the compound is fully dissolved.
-
-
Vehicle Preparation:
-
In a separate tube, prepare the vehicle by mixing the components in the desired ratio. A common formulation is 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline/PBS.
-
-
Final Formulation:
-
Slowly add the this compound stock solution to the vehicle while vortexing to achieve the final desired concentration.
-
Continue to vortex until the solution is clear and homogenous.
-
-
Administration:
-
Administer the final formulation to the animals via oral gavage.
-
It is recommended to prepare this formulation fresh on the day of the experiment.
-
Note: The final concentration of DMSO and other excipients should be carefully considered to avoid toxicity. It is advisable to run a tolerability study with the vehicle alone before proceeding with the compound.
Visualizations
Caption: TACE signaling pathway and the inhibitory action of this compound.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. ADAM17 - Wikipedia [en.wikipedia.org]
- 3. In vivo characterization of hydroxamic acid inhibitors of 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (E)-2(R)-[1(S)-(Hydroxycarbamoyl)-4-phenyl-3-butenyl]-2'-isobutyl-2'-(methanesulfonyl)-4-methylvalerohydrazide (this compound), a selective and orally active inhibitor of tumor necrosis factor-alpha convertase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. clinicaltrials.eu [clinicaltrials.eu]
Validation & Comparative
A Comparative Guide to TACE Inhibitors: Ro 32-7315 versus TMI-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent Tumor Necrosis Factor-α Converting Enzyme (TACE) inhibitors, Ro 32-7315 and TMI-1. TACE, also known as ADAM17, is a critical enzyme in the inflammatory cascade, primarily responsible for the shedding of membrane-bound pro-Tumor Necrosis Factor-α (pro-TNF-α) to its soluble, active form. As such, potent and selective TACE inhibitors are of significant interest for the treatment of various inflammatory diseases. This document summarizes key experimental data, outlines common assay methodologies, and visualizes relevant biological and experimental pathways.
Performance Data in TACE Inhibition Assays
The following table summarizes the in vitro potency of this compound and TMI-1 against TACE and their selectivity against various Matrix Metalloproteinases (MMPs). The data has been compiled from multiple independent studies. It is important to note that a direct head-to-head comparison in the same experimental setup has not been reported in the available literature; therefore, variations in assay conditions may contribute to the observed differences in IC50 values.
| Inhibitor | TACE (ADAM17) IC50 | MMP-1 IC50 | MMP-2 IC50 | MMP-7 IC50 | MMP-9 IC50 | MMP-13 IC50 | MMP-14 IC50 | Selectivity Notes |
| This compound | 5.2 nM[1] | - | - | - | - | - | - | Reported to have 100-fold greater selectivity for TACE over most MMPs.[1] Displays 100–500-fold selectivity over MMPs-1, -2, -3, -9, and -13, but not for MMP-8.[2] |
| TMI-1 | 8.4 nM[3] | 6.6 nM[3] | 4.7 nM[3] | 26 nM[3] | 12 nM[3] | 3 nM[3] | 26 nM[3] | TMI-1 is a dual inhibitor of ADAM17 and several MMPs.[3] |
Experimental Protocols
The determination of TACE inhibitory activity is commonly performed using a Fluorogenic Resonance Energy Transfer (FRET)-based assay. Below is a generalized protocol based on methodologies described in the scientific literature.
In Vitro TACE Inhibition Assay using a FRET-based Method
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against recombinant human TACE.
Materials:
-
Recombinant human TACE (catalytic domain)
-
Fluorogenic TACE substrate (e.g., a peptide with a quenched fluorophore)
-
Assay Buffer (e.g., 25 mM Tris, pH 9.0, 2.5 µM ZnCl2, 0.005% Brij-35)
-
Test compounds (this compound, TMI-1) dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Enzyme Preparation: Dilute the recombinant human TACE to the desired concentration in the assay buffer.
-
Compound Preparation: Prepare serial dilutions of the test compounds (this compound and TMI-1) in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Assay Reaction: a. To each well of the 96-well plate, add a specific volume of the diluted test compound or vehicle control (DMSO in assay buffer). b. Add the diluted TACE enzyme solution to each well. c. Incubate the plate at room temperature for a pre-determined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add the fluorogenic TACE substrate to each well to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the specific FRET substrate. Measurements are typically taken kinetically over a period of 30-60 minutes.
-
Data Analysis: a. Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor. b. Plot the reaction velocity against the logarithm of the inhibitor concentration. c. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Visualizations
TACE Signaling Pathway
Caption: TACE (ADAM17) cleaves various membrane-bound proteins, initiating multiple signaling pathways.
Experimental Workflow for TACE Inhibitor Screening
Caption: A typical workflow for evaluating TACE inhibitors using a FRET-based assay.
Discussion
Both this compound and TMI-1 are potent inhibitors of TACE, with IC50 values in the low nanomolar range. This compound appears to be a more selective inhibitor for TACE over a range of MMPs, which could be advantageous in reducing potential off-target effects.[1][2] In contrast, TMI-1 is a dual inhibitor, potently targeting both TACE and several MMPs.[3] This broader activity profile could be beneficial in disease contexts where both TACE and MMPs play a pathological role, but it also increases the risk of side effects associated with MMP inhibition.
The development of this compound was discontinued (B1498344) due to limited oral bioavailability.[1] TMI-1 has been evaluated in preclinical models for conditions like rheumatoid arthritis and has shown efficacy.[3] The choice between a selective TACE inhibitor like this compound and a dual TACE/MMP inhibitor like TMI-1 will ultimately depend on the specific therapeutic application and the desired balance between efficacy and safety. Further research, including direct comparative studies, would be invaluable for a more definitive assessment of their relative performance.
References
A Comparative Guide to the In Vivo Efficacy of Ro 32-7315 and GW3333
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of two prominent metalloproteinase inhibitors, Ro 32-7315 and GW3333. Both compounds have been investigated for their therapeutic potential in inflammatory diseases, primarily through the inhibition of Tumor Necrosis Factor-alpha (TNF-α) converting enzyme (TACE). This document summarizes key experimental data, details the methodologies of pivotal studies, and visually represents the underlying biological pathways and experimental workflows.
Executive Summary
This compound, developed by Roche, is a potent and selective inhibitor of TACE with demonstrated in vivo efficacy in rodent models of acute inflammation.[1][2] Its development, however, was halted due to limited oral bioavailability.[1] GW3333, from GlaxoSmithKline, is a dual inhibitor of both TACE and several matrix metalloproteinases (MMPs).[3] Preclinical studies have shown its efficacy in rat models of arthritis, where it was observed to reduce both inflammation and joint destruction.[1][4] Clinical trials for GW3333 also yielded disappointing results.[3] This guide presents the available data to facilitate a comparative understanding of their preclinical performance.
Data Presentation
Table 1: In Vitro Inhibitory Activity
| Compound | Target | IC50 (nM) | Selectivity Profile |
| This compound | TACE | 5.2[1][2] | ~100-fold greater selectivity for TACE over most MMPs.[1][5] IC50s for MMPs: MMP-1 (500 nM), MMP-2 (250 nM), MMP-3 (210 nM), MMP-7 (310 nM), MMP-9 (100 nM), MMP-12 (11 nM), MMP-13 (110 nM).[6] |
| GW3333 | TACE / MMPs | Not explicitly stated in available literature. Described as a dual inhibitor. | Inhibits both TACE and various MMPs.[1][3] |
Table 2: In Vivo Efficacy Data
| Compound | Animal Model | Species | Dosing Regimen | Key Findings | Reference |
| This compound | LPS-induced systemic TNF-α release | Wistar Rat | Single oral dose | Dose-dependent inhibition of TNF-α release with an ED50 of 25 mg/kg.[2] | Beck et al., 2002[2] |
| Adjuvant-induced arthritis | Allen and Hamburys hooded rat | 2.5, 5, 10, and 20 mg/kg, i.p., twice daily for 14 days | Significant reduction in secondary paw swelling (42%, 71%, 83%, and 93% respectively).[2] | Beck et al., 2002[2] | |
| GW3333 | LPS-induced systemic TNF-α release | Rat | Single oral dose | Complete blockade of plasma TNF-α increase for up to 12 hours.[1] | Conway et al., 2001[1] |
| Zymosan-induced pleural TNF-α release | Rat | Single oral dose | Complete inhibition of TNF-α increase in the pleural cavity for 12 hours.[1] | Conway et al., 2001[1] | |
| PG-PS-induced arthritis | Rat | 80 mg/kg, b.i.d. for 3 days | Inhibition of ankle swelling.[1] | Conway et al., 2001[1] | |
| Adjuvant-induced arthritis | Rat | 50 and 150 mg/kg, b.i.d. for 21 days | Inhibition of ankle swelling and joint destruction (cartilage and bone).[1][4] | Conway et al., 2001[1] |
Signaling Pathway and Experimental Workflows
Caption: TACE and MMP Signaling in Inflammation.
Caption: Comparative In Vivo Experimental Workflow.
Experimental Protocols
This compound: Inhibition of LPS-Induced TNF-α Release in Rats
-
Animal Model: Male Wistar rats.
-
Induction of Inflammation: Lipopolysaccharide (LPS) from E. coli was administered intravenously.
-
Compound Administration: this compound was administered orally as a single dose one hour prior to LPS challenge.
-
Sample Collection and Analysis: Blood samples were collected at various time points post-LPS challenge. Plasma TNF-α levels were quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Endpoint: The dose of this compound that caused a 50% reduction in the peak plasma TNF-α concentration (ED50) was determined.[2]
GW3333: Adjuvant-Induced Arthritis in Rats
-
Animal Model: Lewis rats.
-
Induction of Arthritis: Arthritis was induced by a single intradermal injection of Mycobacterium butyricum in Freund's incomplete adjuvant at the base of the tail.
-
Compound Administration: GW3333 was administered orally twice daily (b.i.d.) from the day of adjuvant injection for 21 days.
-
Efficacy Assessment:
-
Ankle Swelling: Ankle diameters were measured periodically using calipers.
-
Histological Assessment: At the end of the study, ankle joints were collected, fixed, decalcified, and embedded in paraffin. Sections were stained with hematoxylin (B73222) and eosin (B541160) and scored for inflammation, pannus formation, cartilage destruction, and bone resorption.
-
Radiological Assessment: X-rays of the hind paws were taken to assess joint damage.
-
-
Endpoint: The ability of GW3333 to inhibit the increase in ankle diameter and reduce the histological and radiological scores of joint destruction compared to a vehicle-treated group.[1][4]
Discussion
The preclinical data for this compound and GW3333 highlight different strategic approaches to inhibiting TNF-α. This compound was designed as a highly selective TACE inhibitor, demonstrating potent inhibition of TNF-α release in an acute inflammation model.[1][2] Its efficacy in a chronic arthritis model also points to the importance of TACE in sustained inflammation.[2] However, its poor oral bioavailability ultimately limited its clinical development.[1]
In contrast, GW3333's dual inhibition of both TACE and MMPs suggests a broader mechanism of action. The in vivo studies in chronic arthritis models demonstrated that GW3333 not only reduced inflammation (ankle swelling) but also significantly attenuated joint destruction.[1][4] This latter effect is likely attributable to its inhibition of MMPs, which are key enzymes in the degradation of extracellular matrix components like collagen in cartilage. The study by Conway et al. (2001) notably showed that while an anti-TNF-α antibody could block acute swelling, it did not prevent joint destruction in the 21-day adjuvant arthritis model, whereas GW3333 inhibited both.[1] This suggests that for diseases like rheumatoid arthritis, where both inflammation and tissue degradation are critical, a dual TACE/MMP inhibitor like GW3333 might offer a therapeutic advantage over a purely anti-inflammatory agent.
Despite the promising preclinical data, both compounds failed to translate their efficacy into successful clinical outcomes. This underscores the complexities of targeting metalloproteinases and the challenges of translating findings from animal models to human diseases. Nevertheless, the comparative analysis of this compound and GW3333 provides valuable insights for the future design and development of metalloproteinase inhibitors.
References
validation of Ro 32-7315's TACE selectivity against other ADAMs
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the TACE selectivity of Ro 32-7315, supported by experimental data and detailed methodologies.
This compound is a potent, orally active inhibitor of Tumor Necrosis Factor-alpha Converting Enzyme (TACE), also known as ADAM17, a key enzyme in the inflammatory cascade.[1] Developed by Roche, this succinate (B1194679) hydroxamate-based inhibitor has demonstrated significant promise in modulating the release of TNF-α, a critical cytokine implicated in a range of inflammatory diseases.[1][2] A crucial aspect of its therapeutic potential lies in its selectivity for TACE over other metalloproteinases, particularly the structurally related Matrix Metalloproteinases (MMPs) and other members of the 'A Disintegrin and Metalloproteinase' (ADAM) family. This guide provides a comprehensive comparison of this compound's selectivity, presenting available quantitative data, detailed experimental protocols, and visual representations of key experimental workflows.
Quantitative Selectivity Profile of this compound
This compound exhibits high potency against TACE (ADAM17) with a reported IC50 value of approximately 5.2 nM.[3] Its selectivity has been primarily characterized against a panel of MMPs, where it generally displays a 100- to 500-fold greater selectivity for TACE.[1][2][4] However, it is noteworthy that this compound shows a lack of selectivity against MMP-8.[1][2][4]
The following table summarizes the available inhibitory concentration (IC50) data for this compound against TACE and a selection of MMPs.
| Enzyme | IC50 (nM) | Fold Selectivity vs. TACE (approx.) |
| TACE (ADAM17) | 5.2 | 1 |
| MMP-1 | 500 | ~96 |
| MMP-2 | 250 | ~48 |
| MMP-3 | 210 | ~40 |
| MMP-7 | 310 | ~60 |
| MMP-9 | 100 | ~19 |
| MMP-12 | >1000 | >192 |
Experimental Protocols
To ensure the robust and reproducible evaluation of TACE inhibitors like this compound, standardized experimental protocols are essential. Below are detailed methodologies for key biochemical and cell-based assays commonly employed to determine inhibitor potency and selectivity.
Biochemical Assay for TACE (ADAM17) Inhibition
This assay directly measures the inhibitory effect of a compound on the enzymatic activity of purified, recombinant TACE.
Objective: To determine the IC50 value of an inhibitor against recombinant human TACE.
Materials:
-
Recombinant human TACE (catalytic domain)
-
Fluorogenic peptide substrate, e.g., Mca-Pro-Leu-Ala-Gln-Ala-Val-Dpa-Arg-Ser-Ser-Ser-Arg-NH2
-
Assay Buffer: 25 mM Tris-HCl, pH 8.0, 10 µM ZnCl2, 0.005% Brij-35
-
Test compound (e.g., this compound) dissolved in DMSO
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare a series of dilutions of the test compound in the assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
In a 96-well microplate, add the recombinant TACE enzyme to each well (excluding substrate control wells).
-
Add the diluted test compound or vehicle (DMSO) to the respective wells and incubate for a pre-determined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the specific fluorogenic substrate (e.g., 328 nm excitation and 393 nm emission for the Mca-Dpa substrate).
-
Record fluorescence measurements at regular intervals for a specified duration (e.g., 30-60 minutes).
-
Calculate the rate of substrate cleavage (initial velocity) for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Caption: Workflow for a biochemical TACE inhibition assay.
Cell-Based Assay for Inhibition of TNF-α Release
This assay assesses the ability of a compound to inhibit the release of TNF-α from cells, providing a more physiologically relevant measure of TACE inhibition.
Objective: To determine the IC50 value of an inhibitor for the suppression of LPS-induced TNF-α release from THP-1 cells.
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 cell culture medium supplemented with 10% fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (e.g., this compound) dissolved in DMSO
-
96-well cell culture plates
-
Human TNF-α ELISA kit or HTRF assay kit
-
Microplate reader (for ELISA or HTRF)
Procedure:
-
Seed THP-1 cells into a 96-well cell culture plate at a density of approximately 1 x 10^6 cells/mL.
-
Optionally, differentiate the THP-1 monocytes into macrophage-like cells by treating with phorbol (B1677699) 12-myristate 13-acetate (PMA) for 24-48 hours, followed by a rest period in fresh media.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Pre-treat the cells with the diluted test compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce the production and release of TNF-α.
-
Incubate the cells for an appropriate period (e.g., 4-6 hours) at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Quantify the concentration of TNF-α in the supernatant using a human TNF-α ELISA or HTRF assay, following the manufacturer's instructions.
-
Plot the percentage of TNF-α release inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Caption: Workflow for a cell-based TNF-α release inhibition assay.
Signaling Pathway Context
This compound exerts its effect by intervening in a critical step of the inflammatory signaling pathway. TACE is responsible for the proteolytic cleavage of the membrane-bound precursor of TNF-α (pro-TNF-α), releasing the soluble, active form of this potent pro-inflammatory cytokine. By inhibiting TACE, this compound prevents this cleavage event, thereby reducing the levels of soluble TNF-α and mitigating downstream inflammatory responses.
Caption: Inhibition of TACE-mediated TNF-α release by this compound.
References
- 1. Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE | PLOS One [journals.plos.org]
- 2. Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lirias.kuleuven.be [lirias.kuleuven.be]
- 4. journals.asm.org [journals.asm.org]
- 5. MMPs and ADAMs in neurological infectious diseases and multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Ro 32-7315: A Potent and Selective Positive Control for TACE Inhibition Studies
For researchers, scientists, and drug development professionals, the use of a reliable positive control is paramount for the validation of experimental assays. In the study of Tumor Necrosis Factor-α Converting Enzyme (TACE), Ro 32-7315 has emerged as a valuable tool due to its high potency and selectivity. This guide provides a comprehensive comparison of this compound with other TACE inhibitors, supported by experimental data and detailed protocols to aid in its effective implementation in research settings.
Understanding the TACE Signaling Pathway
TACE, also known as ADAM17, is a key enzyme responsible for the shedding of the extracellular domain of various membrane-bound proteins, most notably Tumor Necrosis Factor-α (TNF-α). The release of soluble TNF-α is a critical step in the inflammatory cascade. Inhibition of TACE is therefore a significant therapeutic target for a range of inflammatory diseases. The following diagram illustrates the TACE signaling pathway and the mechanism of its inhibition.
Caption: TACE-mediated cleavage of pro-TNF-α and its inhibition by this compound.
Comparative Analysis of TACE Inhibitors
This compound exhibits high potency against TACE with an IC50 value of 5.2 nM[1][2][3]. Its selectivity for TACE over other matrix metalloproteinases (MMPs) makes it a preferred choice as a positive control. The following table provides a comparative overview of this compound and other commonly used TACE inhibitors.
| Inhibitor | TACE IC50 (nM) | MMP-1 IC50 (nM) | MMP-2 IC50 (nM) | MMP-3 IC50 (nM) | MMP-9 IC50 (nM) | MMP-13 IC50 (nM) | Oral Bioavailability | Clinical Development Status |
| This compound | 5.2 [1][2][3] | 500 | 250 | 210 | 100 | 110 | Limited[1] | Discontinued[1] |
| BMS-561392 | 0.20 | >4949 | 3333 | 163 | >2128 | 16083 | Good (rodents, dogs)[4] | Phase II (terminated) |
| Apratastat (TMI-005) | 20 - 440 | - | - | - | - | - | Good | Phase II (terminated for RA)[5] |
| TAPI-2 | 120 | - | - | - | - | - | - | Preclinical |
Data for MMP inhibition by this compound is presented as IC50 values. Some sources indicate a 100-fold or greater selectivity over most MMPs[1][5]. Data for other inhibitors is presented as available.
Experimental Protocols
To ensure reproducible and accurate results, detailed experimental protocols are essential. The following are generalized methodologies for key experiments used to characterize TACE inhibitors.
Recombinant TACE Enzymatic Assay
This assay directly measures the inhibitory effect of a compound on the enzymatic activity of purified TACE.
Objective: To determine the IC50 value of a test compound against recombinant TACE.
Materials:
-
Recombinant human TACE (catalytic domain)
-
Fluorogenic TACE substrate (e.g., a peptide containing the TACE cleavage site flanked by a fluorophore and a quencher)
-
Assay buffer (e.g., 25 mM Tris, pH 9.0, 2.5 µM ZnCl2, 0.005% Brij-35)
-
Test compound (e.g., this compound) and vehicle control (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Add a fixed concentration of recombinant TACE to each well of the microplate.
-
Add the diluted test compound or vehicle control to the respective wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic TACE substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence intensity over time using a microplate reader (e.g., excitation/emission wavelengths specific to the substrate).
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the test compound.
-
Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
LPS-Induced TNF-α Release Assay in THP-1 Cells
This cell-based assay measures the ability of a compound to inhibit the release of TNF-α from stimulated monocytic cells, providing a more physiologically relevant measure of TACE inhibition.
Objective: To determine the IC50 value of a test compound for the inhibition of TNF-α release from LPS-stimulated THP-1 cells.
Materials:
-
THP-1 human monocytic cell line
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Lipopolysaccharide (LPS)
-
Test compound (e.g., this compound) and vehicle control (e.g., DMSO)
-
96-well cell culture plate
-
Human TNF-α ELISA kit
-
Microplate reader for ELISA
Procedure:
-
Seed THP-1 cells into a 96-well plate at a predetermined density (e.g., 1 x 10^5 cells/well) and allow them to adhere and stabilize overnight.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Pre-treat the cells with the diluted test compound or vehicle control for a specific duration (e.g., 1-2 hours).
-
Stimulate the cells with a final concentration of LPS (e.g., 1 µg/mL) to induce TNF-α production and release.
-
Incubate the cells for a defined period (e.g., 4-6 hours) at 37°C in a CO2 incubator.
-
Collect the cell culture supernatant.
-
Quantify the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Plot the percentage of TNF-α inhibition (relative to the LPS-stimulated vehicle control) against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Experimental Workflow
The following diagram outlines a typical workflow for the evaluation of a potential TACE inhibitor, utilizing this compound as a positive control.
References
A Comparative Analysis of Ro 32-7315 and Other Hydroxamate Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the hydroxamate inhibitor Ro 32-7315 with other notable inhibitors of the same class. The focus is on their performance against Tumor Necrosis Factor-Alpha Converting Enzyme (TACE) and a panel of Matrix Metalloproteinases (MMPs), supported by experimental data.
Introduction to Hydroxamate Inhibitors
Hydroxamate-based compounds are a significant class of inhibitors targeting zinc-dependent metalloproteinases, a superfamily of enzymes implicated in a variety of physiological and pathological processes, including inflammation, cancer, and arthritis.[1] Their mechanism of action relies on the hydroxamic acid moiety, which effectively chelates the zinc ion within the active site of these enzymes, thereby inhibiting their catalytic activity.[2] This guide will delve into a comparative analysis of this compound, a potent TACE inhibitor, and other well-characterized hydroxamate inhibitors.
Comparative Performance Data
The following table summarizes the inhibitory potency (IC50/Ki in nM) of this compound and other selected hydroxamate inhibitors against TACE and a range of MMPs. Lower values indicate higher potency.
| Inhibitor | TACE (ADAM17) | MMP-1 (Collagenase-1) | MMP-2 (Gelatinase-A) | MMP-3 (Stromelysin-1) | MMP-7 (Matrilysin) | MMP-8 (Collagenase-2) | MMP-9 (Gelatinase-B) | MMP-13 (Collagenase-3) | MMP-14 (MT1-MMP) |
| This compound | 5.2[3] | >4949[4] | 3333[4] | 163[4] | - | 795[4] | >2128[4] | 16083[4] | - |
| Marimastat | 3.8[5] | 5[6] | 6[6] | 230[5] | 13[7] | - | 3[6] | - | 9[7] |
| Prinomastat (AG3340) | - | 79[8] | 0.05 (Ki)[8] | 6.3[8] | - | - | 5.0[8] | 0.03 (Ki)[8] | - |
| TAPI-2 | - | - | - | - | - | - | - | - | - |
| Ro 32-3555 (Trocade) | Weakly active[9] | 3.0 (Ki)[10] | 154 (Ki)[10] | 527 (Ki)[10] | - | 4.4 (Ki)[10] | 59 (Ki)[10] | 3.4 (Ki)[10] | - |
| BMS-561392 (DPC-333) | 0.20[11] | >100-fold selectivity[11] | >100-fold selectivity[11] | >100-fold selectivity[11] | - | - | >100-fold selectivity[11] | >100-fold selectivity[11] | - |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the TACE-mediated signaling pathway and a general workflow for evaluating inhibitor potency.
References
- 1. Regulation of NF-κB by TNF Family Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. assaygenie.com [assaygenie.com]
- 4. | BioWorld [bioworld.com]
- 5. researchgate.net [researchgate.net]
- 6. TNF Signaling Pathway | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. BMS-561392 | TNF | TargetMol [targetmol.com]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Ro 32-7315: A Comparative Guide to its Cross-Reactivity with Matrix Metalloproteinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory activity of Ro 32-7315 against various matrix metalloproteinases (MMPs), alongside its primary target, Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17. The data presented is intended to assist researchers in evaluating the selectivity profile of this compound and to provide detailed experimental context.
Data Summary: Inhibitory Activity of this compound
The inhibitory potency of this compound against its primary target TACE and its cross-reactivity with several MMPs are summarized below. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.
| Target Enzyme | Common Name | IC50 (nM) |
| TACE | TNF-α Converting Enzyme | 5.2[1][2] |
| MMP-1 | Collagenase-1 | 500[3][4] |
| MMP-2 | Gelatinase-A | 250[3][4] |
| MMP-3 | Stromelysin-1 | 210[3][4] |
| MMP-7 | Matrilysin | 310[3][4] |
| MMP-9 | Gelatinase-B | 100[3][4] |
| MMP-12 | Macrophage Elastase | 11[3][4] |
| MMP-13 | Collagenase-3 | 110[3] |
This compound is a potent inhibitor of TACE with an IC50 value of 5.2 nM.[1][2] Its selectivity for TACE over most MMPs is evident, with reports indicating a 100 to 500-fold greater selectivity over MMPs-1, -2, -3, -9, and -13.[5] However, its inhibitory activity against MMP-12 is notably higher than for other MMPs, with an IC50 of 11 nM.[3][4]
Experimental Protocols
The determination of IC50 values for this compound against various MMPs and TACE is typically performed using an in vitro fluorogenic substrate assay. This method provides a continuous and sensitive measurement of enzyme activity.
General Principle of the Fluorogenic Substrate Assay
The assay utilizes a synthetic peptide substrate that contains a fluorescent reporter group (fluorophore) and a quencher molecule. In the intact substrate, the fluorescence of the fluorophore is suppressed by the quencher through Fluorescence Resonance Energy Transfer (FRET). When the specific MMP or TACE cleaves the peptide bond between the fluorophore and the quencher, they are separated, leading to an increase in fluorescence intensity. The rate of this increase is proportional to the enzyme's activity. The assay is performed with and without the inhibitor (this compound) at various concentrations to determine the concentration at which the enzyme activity is inhibited by 50% (IC50).
Generalized Experimental Protocol
-
Enzyme Activation: Recombinant human pro-MMPs are activated according to the manufacturer's instructions. This often involves incubation with p-aminophenylmercuric acetate (B1210297) (APMA) or a specific activating enzyme. TACE is often used in its constitutively active form.
-
Assay Buffer Preparation: A suitable assay buffer is prepared, typically containing Tris-HCl, NaCl, CaCl2, and a non-ionic detergent like Brij-35. The pH is generally maintained around 7.5.
-
Inhibitor Preparation: this compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. A series of dilutions are then prepared in the assay buffer.
-
Reaction Setup: The assay is performed in a 96-well microplate. Each well contains the activated enzyme, the assay buffer, and a specific concentration of this compound or vehicle control (DMSO).
-
Pre-incubation: The enzyme and inhibitor are pre-incubated for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for the binding of the inhibitor to the enzyme.
-
Initiation of Reaction: The reaction is initiated by adding the fluorogenic peptide substrate to each well.
-
Fluorescence Measurement: The fluorescence intensity is measured immediately and then kinetically over a period of time (e.g., 30-60 minutes) using a fluorescence microplate reader. The excitation and emission wavelengths are specific to the fluorophore-quencher pair used in the substrate.
-
Data Analysis: The initial reaction rates (slopes of the fluorescence versus time curves) are calculated for each inhibitor concentration. The percent inhibition is determined by comparing the rates in the presence of the inhibitor to the rate of the vehicle control. The IC50 value is then calculated by fitting the percent inhibition versus inhibitor concentration data to a suitable dose-response curve (e.g., a four-parameter logistic model).
Signaling Pathways
The following diagrams illustrate the general signaling pathways in which the tested MMPs and TACE are involved. These pathways highlight the complex roles these enzymes play in various physiological and pathological processes.
MMP-1 in Inflammation
MMP-1, or collagenase-1, is a key player in the degradation of interstitial collagens, particularly in inflammatory conditions. Its expression is induced by pro-inflammatory cytokines, and its activity contributes to tissue remodeling and the migration of inflammatory cells.
MMP-2 in Tissue Remodeling
MMP-2, or gelatinase-A, is crucial for the degradation of type IV collagen, a major component of basement membranes. It plays a significant role in tissue remodeling, angiogenesis, and wound healing.
MMP-9 in Cancer Metastasis
MMP-9, or gelatinase-B, is strongly associated with cancer progression and metastasis. It degrades components of the extracellular matrix, facilitating tumor cell invasion and angiogenesis.[6]
MMP-12 in Extracellular Matrix Degradation
MMP-12, or macrophage elastase, is primarily secreted by macrophages and is a potent elastase. It plays a role in extracellular matrix degradation, particularly in the context of inflammation and tissue injury.
TACE (ADAM17) in TNF-α Shedding
TACE is the primary enzyme responsible for the proteolytic cleavage of membrane-bound pro-TNF-α to its soluble, active form. This "shedding" process is a critical step in the inflammatory response.
References
- 1. scielo.br [scielo.br]
- 2. (E)-2(R)-[1(S)-(Hydroxycarbamoyl)-4-phenyl-3-butenyl]-2'-isobutyl-2'-(methanesulfonyl)-4-methylvalerohydrazide (this compound), a selective and orally active inhibitor of tumor necrosis factor-alpha convertase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iris.unito.it [iris.unito.it]
- 5. Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of the Matrix Metalloproteinase-9 Gene in Tumor Development and Metastasis: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide: Ro 32-7315 vs. Novel TACE Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the tumor necrosis factor-alpha converting enzyme (TACE) inhibitor Ro 32-7315 against a selection of novel TACE inhibitors. The following sections present a comprehensive analysis of their performance based on available experimental data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and workflows.
Data Presentation: Head-to-Head Inhibitor Performance
The following tables summarize the in vitro potency and selectivity of this compound and other notable TACE inhibitors. This data, collated from various preclinical studies, offers a quantitative comparison to aid in the evaluation of these compounds.
Table 1: In Vitro Potency Against TACE (ADAM17)
| Compound | TACE IC50 (nM) | Cell-Based TNF-α Inhibition IC50 (nM) | Cell Line/System |
| This compound | 5.2[1][2] | 350 ± 14[1] | THP-1 cells |
| 110 ± 18 (rat)[1] | Whole Blood | ||
| 2400 ± 500 (human)[1] | Whole Blood | ||
| TMI-1 | 8.4[3] | Submicromolar[4] | Monocyte cell lines, human primary monocytes, human whole blood |
| Apratastat (TMI-005) | 20[2] | 182 ng/mL (in vitro) / 189 ng/mL (ex vivo)[5] | Not specified |
| BMS-561392 | 0.20[6] | Not specified | Not specified |
| GW4459 | 4.3[7] | Not specified | Not specified |
Table 2: Selectivity Profile Against Matrix Metalloproteinases (MMPs)
| Compound | MMP-1 (Collagenase-1) IC50 (nM) | MMP-2 (Gelatinase-A) IC50 (nM) | MMP-9 (Gelatinase-B) IC50 (nM) | MMP-13 (Collagenase-3) IC50 (nM) | Other MMPs (IC50 in nM) |
| This compound | >500-fold selectivity vs TACE[8] | >500-fold selectivity vs TACE[8] | >100-fold selectivity vs TACE[8] | >100-fold selectivity vs TACE[8] | MMP-8: less selective[8] |
| TMI-1 | 6.6[3] | 4.7[3] | 12[3] | 3[3] | MMP-7: 26, MMP-14: 26[3] |
| BMS-561392 | >100-fold selectivity vs TACE[6] | >100-fold selectivity vs TACE[6] | >100-fold selectivity vs TACE[6] | >100-fold selectivity vs TACE[6] | |
| GW3333 | Inhibits[7] | Inhibits[7] | Inhibits[7] | Inhibits[7] | MMP-3, MMP-8[7] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of TACE inhibitors are provided below.
In Vitro TACE Inhibition Assay (Fluorogenic Substrate)
This protocol outlines a standard procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against recombinant human TACE.
Materials:
-
Recombinant Human TACE (e.g., from R&D Systems)
-
Fluorogenic TACE substrate (e.g., Mca-PLAQAV-Dpa-RSSSR-NH2)
-
Assay Buffer: 25 mM Tris, 2.5 µM ZnCl2, 0.005% Brij-35, pH 9.0
-
Test compounds (dissolved in DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in Assay Buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Add 50 µL of the diluted test compounds or vehicle control (Assay Buffer with DMSO) to the wells of the 96-well plate.
-
Add 25 µL of diluted recombinant human TACE enzyme to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 25 µL of the fluorogenic TACE substrate to each well.
-
Immediately measure the fluorescence intensity at an excitation wavelength of ~320 nm and an emission wavelength of ~405 nm in kinetic mode for at least 30 minutes, with readings every 1-2 minutes.
-
The rate of reaction is determined from the linear portion of the kinetic curve.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.
Cell-Based TNF-α Release Assay (LPS-Stimulated THP-1 Cells)
This protocol describes a method to assess the ability of a compound to inhibit the release of TNF-α from cultured human monocytic cells.
Materials:
-
THP-1 cells (human monocytic cell line)
-
RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional)
-
Test compounds (dissolved in DMSO)
-
96-well cell culture plates
-
Human TNF-α ELISA kit
Procedure:
-
Seed THP-1 cells into a 96-well plate at a density of 5 x 10^5 cells/well.
-
(Optional) Differentiate THP-1 monocytes into macrophage-like cells by treating with PMA (e.g., 50 ng/mL) for 24-48 hours. After differentiation, replace the medium with fresh, PMA-free medium and allow cells to rest for 24 hours.
-
Pre-treat the cells with various concentrations of the test compounds or vehicle control for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production and release.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 4-6 hours.
-
After incubation, centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant from each well.
-
Quantify the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of TNF-α release for each compound concentration compared to the LPS-stimulated vehicle control.
-
Determine the IC50 value as described in the in vitro assay protocol.
In Vivo Efficacy Model (Collagen-Induced Arthritis in Mice)
This protocol provides a general framework for evaluating the therapeutic efficacy of a TACE inhibitor in a widely used animal model of rheumatoid arthritis.
Materials:
-
DBA/1 mice (or other susceptible strain)
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Test compound formulated for oral or intraperitoneal administration
-
Calipers for measuring paw thickness
Procedure:
-
Immunization: Emulsify bovine type II collagen in CFA. On day 0, immunize mice with an intradermal injection of the collagen/CFA emulsion at the base of the tail.
-
Booster: On day 21, administer a booster injection of type II collagen emulsified in IFA.
-
Disease Monitoring: Beginning around day 21, monitor the mice daily for the onset and severity of arthritis. Clinical signs include paw swelling, erythema, and joint stiffness. Score the severity of arthritis in each paw based on a standardized scale (e.g., 0-4).
-
Treatment: Once clinical signs of arthritis are evident (therapeutic protocol) or starting from the day of the booster immunization (prophylactic protocol), begin administration of the test compound or vehicle control at the desired dose and frequency.
-
Assessment: Continue to monitor and score arthritis severity daily. Measure paw thickness using calipers at regular intervals.
-
Endpoint Analysis: At the end of the study, collect blood for cytokine analysis and harvest joints for histological evaluation of inflammation, cartilage destruction, and bone erosion.
-
Data Analysis: Compare the mean arthritis scores, paw thickness, and histological parameters between the treatment and vehicle control groups to determine the efficacy of the test compound.
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to TACE inhibition.
Caption: TACE Signaling Pathway and Point of Inhibition.
Caption: TACE Inhibitor Screening Workflow.
Caption: Logical Comparison of TACE Inhibitors.
References
- 1. (E)-2(R)-[1(S)-(Hydroxycarbamoyl)-4-phenyl-3-butenyl]-2'-isobutyl-2'-(methanesulfonyl)-4-methylvalerohydrazide (this compound), a selective and orally active inhibitor of tumor necrosis factor-alpha convertase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. TMI 1 | ADAMs | Tocris Bioscience [tocris.com]
- 4. Identification and characterization of 4-[[4-(2-butynyloxy)phenyl]sulfonyl]-N-hydroxy-2,2-dimethyl-(3S)thiomorpholinecarboxamide (TMI-1), a novel dual tumor necrosis factor-alpha-converting enzyme/matrix metalloprotease inhibitor for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
- 6. researchgate.net [researchgate.net]
- 7. medscape.com [medscape.com]
- 8. Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE | PLOS One [journals.plos.org]
Control Experiments for Studying Ro 32-7315's Biological Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of essential control experiments for investigating the biological effects of Ro 32-7315, a potent and selective inhibitor of Tumor Necrosis Factor-alpha Converting Enzyme (TACE), also known as ADAM17. Objective comparison with alternative compounds and the inclusion of detailed experimental data are central to this document, ensuring robust and reliable research outcomes.
Introduction to this compound
This compound is a hydroxamic acid-based inhibitor that potently and selectively targets TACE, the primary enzyme responsible for the proteolytic processing of membrane-bound pro-TNF-α into its soluble, active form.[1][2] Its principal biological effect is the dose-dependent reduction of TNF-α release, a key event in inflammatory processes.[1][2] Understanding the on-target and potential off-target effects of this compound is critical for accurate interpretation of experimental results. This guide outlines the necessary control experiments to achieve this.
Data Presentation: Quantitative Inhibitory Profile of this compound
The following tables summarize the in vitro and in vivo potency of this compound against its primary target, TACE, and its cellular effect on TNF-α release.
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Assay | IC50 (nM) | Source |
| Recombinant TACE | 5.2 | [1][2] |
| LPS-induced TNF-α release (THP-1 cells) | 350 ± 14 | [1][2] |
| LPS-induced TNF-α release (Rat whole blood) | 110 ± 18 | [1][2] |
| LPS-induced TNF-α release (Human whole blood) | 2400 ± 500 | [1][2] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Endpoint | Route of Administration | ED50 (mg/kg) | Source |
| Wistar Rats | Inhibition of LPS-induced systemic TNF-α release | Oral | 25 | [1] |
Table 3: Selectivity of this compound against other Matrix Metalloproteinases (MMPs)
| MMP Target | IC50 (nM) | Fold Selectivity vs. TACE | Source |
| MMP-1 (Collagenase-1) | 500 | ~96x | [3] |
| MMP-2 (Gelatinase-A) | 250 | ~48x | [3] |
| MMP-3 (Stromelysin-1) | 210 | ~40x | [3] |
| MMP-7 (Matrilysin) | 310 | ~60x | [3] |
| MMP-9 (Gelatinase-B) | 100 | ~19x | [3] |
| MMP-12 (Metalloelastase) | 11 | ~2x | [3] |
| MMP-13 (Collagenase-3) | 110 | ~21x | [3] |
Control Experiments: A Comparative Framework
To rigorously validate that the observed biological effects of this compound are due to the specific inhibition of TACE, a multi-faceted approach to control experiments is essential. This includes the use of positive and negative chemical controls, as well as molecular biology-based controls.
Chemical Controls
Positive Controls: These are well-characterized inhibitors of TACE that should produce a similar biological effect to this compound.
-
TMI-1, GW3333, and Apratastat: These are other potent TACE inhibitors that have been used in preclinical models of inflammation.[4] Comparing the effects of this compound with these compounds can help to confirm that the observed phenotype is consistent with TACE inhibition.
-
BMS-561392: A potent TACE inhibitor that can be used as a positive control in both enzymatic and cell-based assays.[5]
Negative Controls: These are crucial for distinguishing TACE-specific effects from off-target effects or generalized effects of the chemical scaffold.
-
Vehicle Control: The most fundamental control, consisting of the solvent used to dissolve this compound (e.g., DMSO, saline, or succinylated gelatin). This accounts for any effects of the vehicle itself.
-
Ro 32-3555 (Cipemastat): An ideal functional negative control. Ro 32-3555 is a potent, collagenase-selective MMP inhibitor with no significant activity against TACE.[6][7][8] By using Ro 32-3555 in parallel with this compound, researchers can differentiate between biological effects mediated specifically by TACE inhibition versus those resulting from broader MMP inhibition.
-
Structurally Similar Inactive Analogue: The ideal negative control would be a molecule structurally very similar to this compound but lacking the functional groups required for TACE inhibition (e.g., the hydroxamic acid zinc-binding group). While the synthesis of such a compound is feasible, a commercially available, widely-used inactive analogue for this compound is not readily documented in the reviewed literature. Researchers may need to synthesize such a control compound based on structure-activity relationship studies.
Molecular and Cellular Controls
These controls validate the on-target action of this compound at the cellular and molecular level.
-
TACE Knockout/Knockdown Cells: The most definitive control. The biological effect of this compound should be absent or significantly diminished in cells where TACE has been genetically deleted (knockout) or its expression is suppressed (e.g., by siRNA or shRNA). The use of a non-targeting or scrambled siRNA sequence is a critical negative control for these experiments.
-
Measurement of Other Cytokines: To demonstrate specificity, the effect of this compound on the release of other cytokines that are not processed by TACE should be assessed. For example, it has been shown that this compound does not affect the release of IL-8, indicating it does not cause a general shutdown of cytokine production.[2]
-
Pro-TNF-α Expression Analysis: To ensure that this compound is inhibiting the processing of pro-TNF-α and not its synthesis, it is important to measure pro-TNF-α mRNA and protein levels (e.g., by qRT-PCR and Western blot, respectively) in the presence and absence of the inhibitor. These levels should not be significantly affected by this compound.
Experimental Protocols
In Vitro TACE Activity Assay using a Fluorogenic Substrate
This assay directly measures the enzymatic activity of TACE and the inhibitory potential of this compound.
Materials:
-
Recombinant human TACE
-
Fluorogenic TACE substrate (e.g., Mca-PLAQAV-Dpa-RSSSR-NH2)
-
Assay buffer (e.g., 25 mM Tris, pH 9.0, 2.5 µM ZnCl2, 0.005% Brij-35)
-
This compound and control compounds
-
96-well black microplate
-
Fluorescence microplate reader (Ex/Em = 320/420 nm)
Procedure:
-
Prepare a serial dilution of this compound and control compounds in assay buffer.
-
In a 96-well plate, add 50 µL of the TACE enzyme solution to each well.
-
Add 50 µL of the diluted compounds or vehicle control to the wells.
-
Incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 50 µL of the fluorogenic TACE substrate solution to each well.
-
Immediately begin monitoring the fluorescence intensity every minute for 30-60 minutes.
-
Calculate the rate of substrate cleavage (initial velocity) for each concentration of the inhibitor.
-
Plot the initial velocity against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
LPS-Induced TNF-α Release from THP-1 Monocytic Cells
This cell-based assay assesses the ability of this compound to inhibit TNF-α secretion from a relevant human cell line.
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% FBS and antibiotics
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional)
-
Lipopolysaccharide (LPS)
-
This compound and control compounds
-
96-well cell culture plate
-
Human TNF-α ELISA kit
Procedure:
-
Seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
(Optional) Differentiate the THP-1 monocytes into macrophage-like cells by treating with PMA (e.g., 20 ng/mL) for 48 hours, followed by a 24-hour incubation in PMA-free medium.
-
Pre-treat the cells with various concentrations of this compound or control compounds for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production and release.
-
Incubate for 4-6 hours at 37°C.
-
Collect the cell culture supernatant.
-
Quantify the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Determine the IC50 value of this compound for the inhibition of TNF-α release.
In Vivo Model of LPS-Induced Endotoxemia in Rats
This in vivo assay evaluates the efficacy of orally administered this compound in a systemic inflammation model.
Materials:
-
Wistar rats
-
Lipopolysaccharide (LPS) from E. coli
-
This compound formulated for oral gavage
-
Vehicle control
-
Blood collection supplies
-
Rat TNF-α ELISA kit
Procedure:
-
Fast the rats overnight.
-
Administer this compound or vehicle control orally by gavage at various doses.
-
After 1 hour, administer a sublethal dose of LPS (e.g., 50 µ g/rat ) via intraperitoneal injection.
-
At the time of peak TNF-α production (typically 1-2 hours post-LPS), collect blood samples via cardiac puncture into EDTA-containing tubes.
-
Separate the plasma by centrifugation.
-
Measure the concentration of TNF-α in the plasma using a rat TNF-α ELISA kit.
-
Calculate the dose-dependent inhibition of TNF-α release and determine the ED50 value.
Mandatory Visualization
Caption: Signaling pathway of TNF-α release and its inhibition by this compound.
Caption: Logical workflow for control experiments in this compound studies.
References
- 1. (E)-2(R)-[1(S)-(Hydroxycarbamoyl)-4-phenyl-3-butenyl]-2'-isobutyl-2'-(methanesulfonyl)-4-methylvalerohydrazide (this compound), a selective and orally active inhibitor of tumor necrosis factor-alpha convertase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Ro 32-3555 | CAS 190648-49-8 | Ro32-3555 | Tocris Bioscience [tocris.com]
- 8. Matrix Metalloproteinase Inhibition Lowers Mortality and Brain Injury in Experimental Pneumococcal Meningitis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Ro 32-7315 in Preclinical Disease Models
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 32-7315 is a potent and selective inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17. TACE is a key metalloproteinase responsible for the shedding of the pro-inflammatory cytokine Tumor Necrosis Factor-α (TNF-α) from its membrane-bound precursor to its soluble, active form. By inhibiting TACE, this compound effectively reduces the levels of soluble TNF-α, a central mediator in numerous inflammatory diseases. This guide provides a comparative analysis of the efficacy of this compound in various preclinical disease models, presenting key experimental data and detailed methodologies to inform future research and drug development efforts.
Mechanism of Action: TACE Inhibition
This compound is a hydroxamic acid-based inhibitor that chelates the zinc ion in the active site of TACE, thereby blocking its enzymatic activity. This selective inhibition prevents the proteolytic cleavage of membrane-anchored pro-TNF-α, leading to a significant reduction in the release of soluble TNF-α.
Comparative Efficacy in Disease Models
Pneumococcal Meningitis
In a head-to-head comparison in an infant rat model of pneumococcal meningitis, this compound was evaluated against Ro 32-3555, a selective inhibitor of matrix metalloproteinases (MMPs).[1][2][3]
| Parameter | Vehicle | This compound | Ro 32-3555 |
| Mortality Rate | 37.1% | 56.3% | 14.5% |
| **Hippocampal Apoptosis (cells/mm²) ** | ~150 | ~50 | ~75 |
| Cortical Necrosis (% of total cortex) | ~3.2% | ~0.4% | ~0.8% |
| CSF TNF-α (pg/mL) at 18h | ~2000 | ~1000 | ~1500 |
| CSF IL-6 (pg/mL) at 27h | ~8000 | ~4000 | ~7000 |
| CSF IL-1β (pg/mL) at 18h | ~1500 | ~1400 | ~800 |
| *Statistically significant difference compared to vehicle (p < 0.05).[1][3] |
-
This compound significantly reduced brain injury (hippocampal apoptosis and cortical necrosis) and levels of pro-inflammatory cytokines TNF-α and IL-6 in the cerebrospinal fluid (CSF).[1][3]
-
In contrast, the MMP inhibitor Ro 32-3555 was more effective at reducing the mortality rate and CSF levels of IL-1β.[1][2]
-
This head-to-head comparison highlights the distinct but complementary roles of TACE and MMPs in the pathophysiology of pneumococcal meningitis.[3]
Adjuvant-Induced Arthritis
This compound has demonstrated significant anti-inflammatory effects in a rat model of adjuvant-induced arthritis, a common model for rheumatoid arthritis.
| Dose of this compound (mg/kg, i.p., twice daily) | Inhibition of Secondary Paw Swelling |
| 2.5 | 42% |
| 5 | 71% |
| 10 | 83% |
| 20 | 93% |
-
This compound produced a dose-dependent reduction in paw swelling in the adjuvant-induced arthritis model.
-
The reduction in paw swelling was associated with improved lesion scores and joint mobility.
-
These findings support the potential of TACE inhibition as a therapeutic strategy for inflammatory arthritis.
Selectivity Profile of this compound
A key attribute of this compound is its selectivity for TACE over other matrix metalloproteinases (MMPs), which is crucial for minimizing off-target effects.
| Enzyme | IC50 (nM) |
| TACE (ADAM17) | 5.2 |
| MMP-1 (Collagenase-1) | 500 |
| MMP-2 (Gelatinase-A) | 250 |
| MMP-3 (Stromelysin-1) | 210 |
| MMP-7 (Matrilysin) | 310 |
| MMP-9 (Gelatinase-B) | 100 |
| MMP-12 (Metalloelastase) | 11 |
| MMP-13 (Collagenase-3) | 110 |
Experimental Protocols
Infant Rat Model of Pneumococcal Meningitis
-
Animals: 11-day-old Wistar rats with their dams.
-
Induction of Meningitis: Intracisternal injection of 10 µL of a suspension containing a clinical isolate of Streptococcus pneumoniae.
-
Treatment: this compound or Ro 32-3555 was administered intraperitoneally (i.p.) starting 3 hours post-infection. A standard dose of ceftriaxone was administered subcutaneously at 18 hours post-infection.
-
Monitoring: Clinical parameters including weight, a clinical score, and mortality were recorded at regular intervals.
-
Sample Collection: At 42 hours post-infection, animals were euthanized, and cerebrospinal fluid (CSF) and brain tissue were collected.
-
Analysis: CSF was analyzed for cytokine and chemokine levels using multiplex assays, and for MMP and collagen concentrations. Brains were processed for histomorphometric analysis of hippocampal apoptosis and cortical necrosis.
Rat Adjuvant-Induced Arthritis Model
-
Animals: Male Lewis or Wistar rats.
-
Induction of Arthritis: A single intradermal injection of 0.1 mL of Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis at the base of the tail or in a hind paw.
-
Treatment: this compound was administered intraperitoneally (i.p.) twice daily from day 0 to day 14.
-
Assessment of Arthritis: The severity of arthritis was evaluated by measuring the volume of the hind paws using a plethysmometer. Clinical scores based on inflammation, erythema, and swelling of the joints were also recorded.
-
Data Analysis: The percentage inhibition of paw swelling in the treated groups was calculated relative to the vehicle-treated control group.
Discussion and Future Directions
The preclinical data presented in this guide demonstrate the therapeutic potential of this compound in inflammatory disease models. Its potent and selective inhibition of TACE leads to a significant reduction in the key inflammatory mediator, TNF-α.
In the pneumococcal meningitis model, this compound effectively mitigated brain damage, although it did not reduce mortality as effectively as the MMP inhibitor Ro 32-3555. This suggests that a combination therapy targeting both TACE and MMPs could be a more comprehensive approach for treating this devastating disease.
In the adjuvant-induced arthritis model, this compound showed robust, dose-dependent anti-inflammatory effects, highlighting its potential for treating chronic inflammatory conditions like rheumatoid arthritis.
While this compound has been mentioned in the context of cancer research due to the role of TACE in shedding of growth factor receptors, specific preclinical data on its efficacy in oncology models is limited.[4][5] Further investigation into the role of this compound in various cancer models is warranted.
It is important to note that the development of this compound was reportedly discontinued (B1498344) due to limited oral bioavailability. Future research could focus on developing TACE inhibitors with improved pharmacokinetic profiles to translate the promising preclinical efficacy into clinical success.
Conclusion
This compound is a valuable research tool for investigating the role of TACE in various pathological processes. The comparative data and detailed protocols provided in this guide offer a solid foundation for researchers and drug development professionals to design and interpret future studies aimed at targeting the TACE pathway for therapeutic benefit.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Matrix metalloproteinase inhibition lowers mortality and brain injury in experimental pneumococcal meningitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Matrix Metalloproteinase Inhibition Lowers Mortality and Brain Injury in Experimental Pneumococcal Meningitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arpi.unipi.it [arpi.unipi.it]
- 5. lirias.kuleuven.be [lirias.kuleuven.be]
Validating TACE as a Therapeutic Target: A Comparative Guide to Ro 32-7315 and Alternative Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Ro 32-7315, a potent and selective inhibitor of Tumor Necrosis Factor-alpha Converting Enzyme (TACE), with other key TACE inhibitors. TACE, also known as ADAM17, is a critical enzyme in the inflammatory cascade, responsible for the shedding of membrane-bound pro-Tumor Necrosis Factor-alpha (pro-TNF-α) to its soluble, active form. This central role has positioned TACE as a significant therapeutic target for a range of inflammatory diseases. This document presents supporting experimental data, detailed methodologies, and visual representations of key biological and experimental processes to aid researchers in evaluating the utility of these compounds for validating TACE as a therapeutic target.
Data Presentation: A Comparative Analysis of TACE Inhibitors
The following tables summarize the in vitro potency and selectivity of this compound against TACE and a panel of related Matrix Metalloproteinases (MMPs), alongside data for notable alternative TACE inhibitors. This comparative data is crucial for assessing the suitability of each compound for specific research applications, where selectivity can be critical to avoid off-target effects.
Table 1: In Vitro Potency (IC50) of TACE Inhibitors
| Compound | TACE IC50 (nM) | Reference(s) |
| This compound | 5.2 | [1][2] |
| Apratastat (TMI-005) | 20 | [2] |
| BMS-561392 | 0.20 - 3.7 | [2][3] |
| TMI-1 | 8.4 | [4] |
| GW4459 | 4.3 | [5] |
Table 2: Selectivity Profile of TACE Inhibitors against MMPs (IC50 in nM)
| Compound | MMP-1 | MMP-2 | MMP-3 | MMP-8 | MMP-9 | MMP-13 | MMP-14 | Reference(s) |
| This compound | 500 | 250 | 210 | >1000 | 100 | 110 | N/A | [6] |
| Apratastat (TMI-005) | - | - | - | Inhibits | - | Inhibits | - | [7] |
| BMS-561392 | >100-fold selective | >100-fold selective | Targets | - | >100-fold selective | >100-fold selective | - | [3][5] |
| TMI-1 | 6.6 | 4.7 | - | - | 12 | 3 | 26 | [4] |
Experimental Protocols: Methodologies for Key Experiments
Detailed and reproducible experimental protocols are essential for the validation of therapeutic targets. Below are methodologies for key assays used to characterize TACE inhibitors.
In Vitro TACE Inhibition Assay using Recombinant Human TACE
This assay quantifies the direct inhibitory activity of a compound against purified TACE enzyme.
-
Materials:
-
Recombinant Human TACE (e.g., R&D Systems, Cat# 930-ADB)
-
Fluorogenic peptide substrate: MCA-Pro-Leu-Ala-Gln-Ala-Val-DPA-Arg-Ser-Ser-Ser-Arg-NH2 (e.g., R&D Systems, Cat# ES003)
-
Assay Buffer: 25 mM Tris, 2.5 µM ZnCl2, 0.005% Brij-35, pH 9.0
-
Test compound (e.g., this compound) dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound in Assay Buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Dilute recombinant human TACE to a final concentration of 0.2 ng/µL in Assay Buffer.
-
Add 50 µL of the diluted TACE enzyme to each well of the 96-well plate.
-
Add 25 µL of the diluted test compound or vehicle control (Assay Buffer with DMSO) to the respective wells.
-
Incubate the plate at 37°C for 10 minutes.
-
Prepare the substrate solution by diluting the stock to 20 µM in Assay Buffer.
-
Initiate the enzymatic reaction by adding 25 µL of the substrate solution to each well.
-
Immediately measure the fluorescence intensity (Excitation: 320 nm, Emission: 405 nm) in kinetic mode for at least 15 minutes at 37°C.
-
The rate of substrate cleavage is determined from the linear phase of the reaction.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
LPS-Induced TNF-α Release Assay in THP-1 Cells
This cell-based assay measures the ability of a compound to inhibit the release of TNF-α from monocytic cells stimulated with lipopolysaccharide (LPS).
-
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (e.g., this compound) dissolved in DMSO
-
96-well cell culture plate
-
Human TNF-α ELISA kit
-
-
Procedure:
-
Seed THP-1 cells at a density of 5 x 10^5 cells/mL in a 96-well plate and differentiate them into macrophage-like cells by treating with Phorbol 12-myristate 13-acetate (PMA) at a concentration of 20 ng/mL for 48 hours.[8]
-
After differentiation, wash the cells with fresh, PMA-free medium and allow them to rest for 24 hours.[8]
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Pre-incubate the cells with 100 µL of the diluted test compound or vehicle control for 1 hour at 37°C.
-
Stimulate the cells by adding 10 µL of LPS to a final concentration of 1 µg/mL.[9]
-
Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.[9]
-
After incubation, centrifuge the plate at 1,200 rpm for 10 minutes to pellet the cells.
-
Carefully collect the supernatant and measure the concentration of TNF-α using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of TNF-α release for each compound concentration and determine the IC50 value.
-
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key pathways and workflows relevant to the validation of TACE as a therapeutic target.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. TMI 1 | ADAMs | Tocris Bioscience [tocris.com]
- 5. medscape.com [medscape.com]
- 6. Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. Quantify TNFa secretion by THP-1-derived macrophages with an AlphaLISA assay [moleculardevices.com]
- 9. Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Ro 32-7315: A Guide for Laboratory Professionals
For immediate release:
This document provides essential safety and logistical information for the proper disposal of Ro 32-7315 (CAS #219613-02-2), a selective ADAM17 inhibitor used in research. Adherence to these procedures is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guidance is intended for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided below. This information is critical for the safe handling and determination of appropriate disposal routes.
| Property | Value |
| CAS Number | 219613-02-2 |
| Molecular Formula | C22H35N3O5S |
| Molecular Weight | 453.59 g/mol |
| Appearance | Not specified, typically a solid |
| Solubility | Information not readily available |
| Shipping Condition | Shipped under ambient temperature as a non-hazardous chemical.[1] |
Disposal Procedures
While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, the following procedures are based on best practices for the disposal of research-grade chemical waste.[2][3][4][5][6][7][8][9][10]
Step 1: Waste Identification and Classification
Treat this compound as a hazardous chemical waste. Due to its nature as a bioactive compound, it should not be disposed of in regular trash or down the drain.[2][3]
Step 2: Personal Protective Equipment (PPE)
Before handling this compound waste, ensure appropriate PPE is worn, including:
-
Safety goggles
-
Chemical-resistant gloves
-
Laboratory coat
Step 3: Waste Segregation
-
Solid Waste: Collect solid this compound, contaminated labware (e.g., weigh boats, pipette tips), and contaminated PPE in a designated, leak-proof hazardous waste container.
-
Liquid Waste: If this compound has been dissolved in a solvent, collect the solution in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.[3][4] For example, keep organic solvent waste separate from aqueous waste.[10]
-
Sharps: Any sharps contaminated with this compound must be disposed of in a designated sharps container.[4]
Step 4: Container Labeling
All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS number: "219613-02-2"
-
An approximate concentration and volume/mass of the waste
-
The date the waste was first added to the container
-
The primary hazard(s) (e.g., "Toxic," "Chemical Waste")
Step 5: Storage
Store hazardous waste containers in a designated satellite accumulation area within the laboratory.[7] This area should be:
-
At or near the point of generation.[5]
-
Away from heat sources and direct sunlight.[2]
-
In secondary containment to prevent spills.[3]
-
Kept closed except when adding waste.[3]
Step 6: Disposal
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3][7][8] Do not attempt to treat or dispose of the chemical waste yourself.
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of this compound have been published in peer-reviewed literature. For methodologies related to its use as a TNF-α converting enzyme (TACE) inhibitor, researchers should consult relevant scientific publications.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. acewaste.com.au [acewaste.com.au]
- 5. danielshealth.com [danielshealth.com]
- 6. vumc.org [vumc.org]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Personal protective equipment for handling Ro 32-7315
For Researchers, Scientists, and Drug Development Professionals
Compound Information
| Identifier | Value |
| Compound Name | Ro 32-7315 |
| CAS Number | 219613-02-2 |
| Molecular Formula | C22H35N3O5S |
| Molecular Weight | 453.59 g/mol |
| Biological Activity | Potent and selective inhibitor of TACE (IC50 = 5.2 nM). Orally active. |
| Appearance | Solid powder. |
| Solubility | Soluble in DMSO. |
Personal Protective Equipment (PPE)
A risk-based approach is crucial for selecting the appropriate PPE. The following table outlines the recommended PPE for various tasks involving this compound.
| Task Category | Minimum Required PPE | Recommended Additional PPE |
| General Laboratory Operations | - Safety glasses with side shields- Laboratory coat- Nitrile gloves- Closed-toe shoes | - |
| Weighing and Dispensing (Powders) | - Chemical splash goggles- Disposable, solid-front lab coat with tight-fitting cuffs- Double nitrile gloves- Use of a chemical fume hood or other ventilated enclosure is mandatory. | - Face shield- Disposable sleeves |
| Solution Preparation | - Chemical splash goggles- Lab coat- Chemical-resistant gloves (e.g., nitrile)- Work within a chemical fume hood. | - Face shield |
| In Vitro / In Vivo Dosing | - Lab coat- Safety glasses- Appropriate gloves for the solvent and compound | - Goggles or face shield if splash hazard exists. |
Operational Plans for Safe Handling
A systematic workflow is essential to minimize the risk of exposure and contamination.
Workflow for Safe Handling of this compound
Caption: General workflow for the safe handling of a potent research compound.
Experimental Protocols
Step-by-Step Handling Procedure:
-
Preparation:
-
Designate a specific work area, preferably a certified chemical fume hood.
-
Ensure all necessary equipment, including a calibrated balance, spatulas, and appropriate glassware, are clean and readily available.
-
Prepare a spill kit appropriate for the solvents being used.
-
-
Personal Protective Equipment (PPE):
-
Don the appropriate PPE as outlined in the table above before entering the designated handling area.
-
-
Weighing (Solid Form):
-
Perform all weighing operations within the chemical fume hood.
-
Use a disposable weigh boat to prevent contamination of the balance.
-
Handle the compound gently to avoid creating airborne dust.
-
-
Solution Preparation:
-
Slowly add the solvent to the solid compound to avoid splashing.
-
If sonication is required, ensure the vial is securely capped.
-
-
Post-Handling:
-
Decontaminate all work surfaces with an appropriate cleaning agent (e.g., 70% ethanol), followed by a mild detergent and water.
-
Decontaminate all reusable equipment.
-
Remove PPE in the reverse order it was put on, being careful to avoid self-contamination.
-
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure | Key Considerations |
| Unused Solid Compound | - Collect in a clearly labeled, sealed container.- Label as "Hazardous Waste" with the full chemical name and CAS number. | Do not mix with other chemical waste unless compatibility is confirmed. |
| Contaminated Labware (e.g., vials, pipette tips) | - Collect in a designated, puncture-resistant, and sealed container.- Label as "Hazardous Waste" with the name of the compound. | Minimize handling of contaminated items. Do not overfill waste containers. |
| Contaminated PPE (e.g., gloves, disposable lab coat) | - Carefully place in a sealed bag or container labeled as hazardous waste. | Assume all disposable items that have come into contact with the compound are contaminated. |
All waste must be disposed of through an approved hazardous waste contractor. Follow all local, state, and federal regulations for hazardous waste disposal.
Disclaimer: This guide is intended for informational purposes and should be used in conjunction with a thorough, site-specific risk assessment and adherence to all institutional safety policies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
